DA-302168S
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C33H24ClF2N3O5 |
|---|---|
Poids moléculaire |
616.0 g/mol |
Nom IUPAC |
2-[[4-[6-[(4-chloro-1-benzofuran-7-yl)methoxy]-5-fluoro-2-pyridinyl]-2-fluorophenyl]methyl]-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C33H24ClF2N3O5/c34-24-5-3-21(31-23(24)10-12-43-31)17-44-32-25(35)6-8-27(38-32)19-2-1-18(26(36)13-19)15-30-37-28-7-4-20(33(40)41)14-29(28)39(30)16-22-9-11-42-22/h1-8,10,12-14,22H,9,11,15-17H2,(H,40,41)/t22-/m0/s1 |
Clé InChI |
ZWQNIWWZDWNMQA-QFIPXVFZSA-N |
Origine du produit |
United States |
Foundational & Exploratory
DA-302168S: A Technical Guide to the Oral GLP-1 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
DA-302168S is a novel, orally bioavailable small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist currently under investigation as a therapeutic agent for type 2 diabetes and obesity. As an alternative to injectable peptide-based GLP-1R agonists, this compound offers the potential for improved patient compliance and convenience. Preclinical and early-phase clinical studies have demonstrated its promising safety, pharmacokinetic, and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and available data on the efficacy and safety of this compound, along with detailed experimental protocols for key studies.
Chemical Structure and Physicochemical Properties
This compound is a synthetic small molecule with the following identifiers and properties:
| Property | Value |
| Molecular Formula | C₃₃H₂₄ClF₂N₃O₅ |
| Molecular Weight | 616.01 g/mol |
| CAS Number | 2969158-02-7 |
| Appearance | Not publicly available |
| Solubility | Not publicly available |
| Chemical Structure | A definitive 2D structure or SMILES string for this compound is not yet publicly available in the searched resources. |
Mechanism of Action and Signaling Pathway
This compound functions as a selective agonist of the glucagon-like peptide-1 receptor (GLP-1R), a G-protein coupled receptor.[1] The activation of GLP-1R by this compound initiates a downstream signaling cascade, primarily through the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][2] This signaling pathway mediates the various physiological effects of GLP-1, including glucose-dependent insulin secretion, suppression of glucagon release, delayed gastric emptying, and promotion of satiety.[1][2]
Figure 1: Simplified GLP-1 Receptor Signaling Pathway.
Preclinical Pharmacology
In Vitro Potency and Selectivity
This compound has demonstrated potent agonist activity at the human GLP-1 receptor.
| Assay | Parameter | Result |
| GLP-1R Activation | EC₅₀ | 1.32 nM[1] |
EC₅₀ (Half maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.
Selectivity studies have shown that this compound has minimal to no agonist activity at related receptors such as the glucagon-like peptide-2 receptor (GLP-2R) and the glucagon receptor (GCGR).
In Vivo Efficacy in Animal Models
Preclinical studies in animal models have shown that oral administration of this compound leads to:
-
Glucose Reduction: Effective lowering of blood glucose levels.[1][2]
-
Appetite Suppression: Significant reduction in food intake.[1]
Clinical Pharmacology - Phase I Studies
A first-in-human, randomized, double-blind, placebo-controlled Phase I study was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in healthy adults and overweight/obese individuals. The study consisted of a single ascending dose (SAD) phase and a multiple ascending dose (MAD) phase.[2]
Pharmacokinetics
The pharmacokinetic profile of this compound was found to be dose-proportional with moderate inter-individual variability.[3]
| Study Phase | Dose Range | Key Findings |
| SAD | 2.5 mg - 50 mg | Dose-proportional increase in exposure.[3] |
| MAD | 7.5 mg - 30 mg QD | Achieved steady-state concentrations. |
Specific pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life from these studies are not yet publicly available in detail.
Figure 2: Phase I Clinical Trial Workflow.
Pharmacodynamics and Efficacy
In the MAD phase involving overweight and obese participants, this compound demonstrated significant and dose-dependent efficacy.
| Parameter | This compound (7.5 mg - 30 mg QD) | Placebo |
| Mean Weight Loss | -5.67% to -7.26% | -2.90% |
Treatment with this compound was also associated with significant metabolic improvements, including:
Safety and Tolerability
This compound was generally well-tolerated in the Phase I study.[3]
-
Most Common Adverse Events: Gastrointestinal events, primarily nausea.[3]
-
hERG Liability: Preclinical safety assessments revealed a low risk of hERG channel inhibition, with an IC₅₀ > 30 μM.[1][2]
Experimental Protocols
In Vitro cAMP Activation Assay
-
Objective: To determine the potency of this compound in activating the GLP-1 receptor.
-
Methodology:
-
Cells stably expressing the human GLP-1 receptor (e.g., CHO or HEK293 cells) are cultured in appropriate media.
-
Cells are seeded into multi-well plates and incubated until confluent.
-
On the day of the assay, the culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
This compound is serially diluted to a range of concentrations and added to the cells.
-
Following a defined incubation period at 37°C, the cells are lysed.
-
The intracellular cAMP concentration in the cell lysates is quantified using a competitive immunoassay, such as a homogeneous time-resolved fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).
-
The resulting data are plotted as a dose-response curve to calculate the EC₅₀ value.
-
In Vivo Oral Glucose Tolerance Test (OGTT) in Animal Models
-
Objective: To evaluate the effect of this compound on glucose metabolism.
-
Methodology:
-
Experimental animals (e.g., mice or rats) are fasted overnight.
-
A baseline blood glucose measurement is taken.
-
This compound or a vehicle control is administered orally at a predetermined time before the glucose challenge.
-
A concentrated glucose solution is administered orally via gavage.
-
Blood glucose levels are measured at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
The area under the curve (AUC) for blood glucose is calculated to assess the overall effect on glucose tolerance.
-
Food Intake Study in Animal Models
-
Objective: To assess the effect of this compound on appetite.
-
Methodology:
-
Animals are individually housed to allow for accurate food intake measurement.
-
Following an acclimatization period, animals are fasted for a defined period to standardize hunger levels.
-
This compound or a vehicle control is administered orally.
-
A pre-weighed amount of food is provided, and the amount consumed is measured at various time points (e.g., 1, 2, 4, 8, and 24 hours) post-dosing.
-
The cumulative food intake is calculated and compared between the treatment and control groups.
-
hERG Safety Assay
-
Objective: To assess the potential for this compound to inhibit the hERG potassium channel, a key indicator of proarrhythmic risk.
-
Methodology:
-
A cell line stably expressing the hERG channel (e.g., HEK293 cells) is used.
-
The whole-cell patch-clamp technique is employed to record the hERG current.
-
After establishing a stable baseline current, this compound is applied to the cells at a range of concentrations.
-
The effect of each concentration on the hERG current is measured.
-
The percentage of current inhibition is plotted against the drug concentration to determine the IC₅₀ value.
-
Future Directions
This compound has successfully completed Phase I clinical trials and is currently undergoing Phase II studies to further evaluate its efficacy and safety in a larger patient population with type 2 diabetes and obesity.[1][2] The results of these ongoing trials will be crucial in determining the future therapeutic role of this promising oral GLP-1 receptor agonist.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Discovery and Evaluation of this compound as an Efficacious Oral Small-Molecule Glucagon-Like Peptide-1 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I study of the oral GLP-1 receptor agonist this compound: Safety, pharmacokinetics, and pharmacodynamics in healthy and overweight/obese adults - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis and Manufacturing of DA-302168S: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and manufacturing process for DA-302168S, a novel, orally active small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist. Developed by Chengdu Di'ao Pharmaceutical Group Co. Ltd., this compound is a promising therapeutic candidate for the treatment of type 2 diabetes and obesity.[1] The information presented herein is compiled from publicly available scientific literature and patent filings, offering a comprehensive resource for researchers and professionals in the field of drug development.
Overview of this compound
This compound, also referred to as compound 29 in initial discovery literature, is a potent and selective GLP-1R agonist with an EC50 value of 1.32 nM. It stimulates insulin secretion, exhibits hypoglycemic effects, and reduces food intake. Notably, it demonstrates significant activity on human and monkey GLP-1 receptors, with less pronounced effects on those of rats, mice, and dogs. The compound has successfully completed Phase I clinical trials and is currently in Phase II clinical trials.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C33H24ClF2N3O5 |
| Molecular Weight | 616.01 g/mol |
| CAS Number | 2969158-02-7 |
| Target | Glucagon-like peptide-1 Receptor (GLP-1R) |
Synthetic Manufacturing Process
The synthesis of this compound involves a multi-step chemical process. While large-scale manufacturing protocols are proprietary, the laboratory-scale synthesis has been described in scientific publications and patents. The following sections detail the likely synthetic route and experimental protocols.
Retrosynthetic Analysis and Key Starting Materials
The chemical structure of this compound suggests a convergent synthesis strategy. The core of the molecule is a substituted indole, which is further functionalized. Key starting materials likely include derivatives of indole, and various substituted phenyl compounds.
Experimental Protocols
The following experimental protocols are based on the general procedures for the synthesis of similar chemical scaffolds and information inferred from the primary literature.
Step 1: Synthesis of the Indole Core
The synthesis likely begins with the construction of a functionalized indole ring system. This can be achieved through various established methods, such as the Fischer, Bischler-Möhlau, or Reissert indole synthesis. The specific choice of starting materials will dictate the substitution pattern on the final indole core.
Step 2: Functionalization of the Indole Core
Once the indole core is synthesized, it undergoes further functionalization. This may involve reactions such as halogenation, nitration, or Friedel-Crafts acylation to introduce the necessary substituents at specific positions of the indole ring.
Step 3: Coupling Reactions
A key step in the synthesis is likely a coupling reaction to attach the substituted phenyl group to the indole core. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, are common methods for forming such biaryl linkages.
Step 4: Introduction of the Side Chain
The final step involves the introduction of the acetic acid side chain. This is typically achieved by reacting a suitable intermediate with a reagent containing the acetic acid moiety, followed by any necessary deprotection steps.
Table 2: Summary of a Plausible Synthetic Route
| Step | Reaction Type | Key Reagents and Conditions | Intermediate/Product |
| 1 | Indole Synthesis | Substituted anilines and ketones, acid catalyst, heat | Functionalized Indole |
| 2 | Aromatic Substitution | Halogenating agent (e.g., NBS), Lewis acid | Halogenated Indole |
| 3 | Cross-Coupling | Substituted phenylboronic acid, Pd catalyst, base | Biaryl Indole Derivative |
| 4 | Side Chain Addition | Bromoacetic acid derivative, base | This compound |
Note: The specific reagents, catalysts, and reaction conditions are proprietary and not fully disclosed in the public domain. The information in Table 2 represents a plausible synthetic strategy based on known organic chemistry principles.
Signaling Pathway and Experimental Workflow
This compound functions as a GLP-1R agonist. Upon binding to the GLP-1 receptor, it activates intracellular signaling pathways, primarily through the G-protein-coupled receptor (GPCR) pathway, leading to an increase in cyclic AMP (cAMP) levels.[2] This cascade of events ultimately results in the therapeutic effects of enhanced insulin secretion and improved glucose homeostasis.
GLP-1R Agonist Signaling Pathway
Caption: GLP-1R signaling pathway activated by this compound.
Synthetic Workflow Diagram
Caption: General synthetic workflow for this compound.
Conclusion
This compound represents a significant advancement in the development of oral therapies for type 2 diabetes and obesity. While the detailed, large-scale manufacturing process remains proprietary, the information available from scientific literature and patents provides a solid foundation for understanding its synthesis. The multi-step chemical synthesis, culminating in a potent and selective GLP-1R agonist, underscores the sophisticated medicinal chemistry efforts behind its discovery. Further research and development will likely focus on optimizing the manufacturing process for commercial-scale production.
References
The Pharmacodynamics of DA-302168S: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DA-302168S is an orally bioavailable, small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist currently in clinical development for the treatment of type 2 diabetes and obesity.[1][[“]][3] Preclinical and clinical data have demonstrated its potential as a potent and efficacious therapeutic agent. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, detailing its mechanism of action, key experimental findings, and the methodologies used in its evaluation.
Introduction
Glucagon-like peptide-1 (GLP-1) is an incretin hormone that plays a crucial role in glucose homeostasis and appetite regulation. GLP-1 receptor agonists have emerged as a cornerstone in the management of type 2 diabetes and, more recently, obesity. This compound is a novel, orally administered small molecule designed to mimic the actions of endogenous GLP-1 by activating the GLP-1R.[1][3] Its development aims to provide a more convenient and patient-compliant alternative to injectable peptide-based GLP-1R agonists.
Mechanism of Action: GLP-1 Receptor Activation
The primary mechanism of action of this compound is the activation of the GLP-1 receptor, a member of the G protein-coupled receptor (GPCR) family. Upon binding to the GLP-1R, this compound initiates a cascade of intracellular signaling events, with the activation of the cyclic adenosine monophosphate (cAMP) pathway being a key downstream effector.[1][3] This signaling cascade ultimately leads to the various physiological effects of the drug.
Signaling Pathway
The binding of this compound to the GLP-1R stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets involved in insulin secretion, glucose metabolism, and appetite control.
Figure 1: this compound signaling pathway via the GLP-1 receptor.
Preclinical Pharmacodynamics
Preclinical studies have demonstrated the in vitro and in vivo efficacy of this compound in models of diabetes and obesity.
In Vitro Studies
3.1.1. GLP-1 Receptor Binding and Activation
The ability of this compound to bind to and activate the GLP-1R was assessed using in vitro assays.
| Assay | Key Finding |
| cAMP Activation | Full efficacy in cAMP activation was observed.[1][[“]][3] |
| hERG Safety | IC50 > 30 μM, indicating minimal risk of cardiac side effects.[1][[“]][4] |
3.1.2. Experimental Protocol: cAMP Activation Assay
A detailed protocol for the cAMP activation assay, as is standard in the field, would likely involve the following steps:
-
Cell Culture: CHO-K1 or HEK293 cells stably expressing the human GLP-1 receptor are cultured in appropriate media.
-
Assay Preparation: Cells are seeded in 96-well plates and incubated until confluent.
-
Compound Treatment: Cells are treated with varying concentrations of this compound or a reference GLP-1R agonist.
-
cAMP Measurement: Intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF or ELISA).
-
Data Analysis: The concentration-response curve is plotted, and the EC50 value (the concentration of the drug that gives a half-maximal response) is calculated.
Figure 2: Experimental workflow for an in vitro cAMP activation assay.
In Vivo Studies
In vivo studies in animal models of diabetes and obesity have confirmed the therapeutic potential of this compound.
| Parameter | Animal Model | Key Finding |
| Glucose Reduction | Models of type 2 diabetes | Full efficacy in reducing blood glucose levels.[1][[“]][3] |
| Appetite Suppression | Models of obesity | Demonstrated appetite suppression.[1][[“]][3] |
3.2.1. Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in a Rodent Model of Type 2 Diabetes
A standard OGTT protocol to assess the effect of this compound on glucose tolerance would likely be as follows:
-
Animal Model: Use of a relevant rodent model of type 2 diabetes (e.g., db/db mice or Zucker diabetic fatty rats).
-
Acclimatization: Animals are acclimatized to the housing conditions.
-
Fasting: Animals are fasted overnight prior to the experiment.
-
Drug Administration: A single oral dose of this compound or vehicle is administered.
-
Glucose Challenge: After a set time following drug administration, an oral glucose bolus is given.
-
Blood Sampling: Blood samples are collected at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Glucose Measurement: Blood glucose levels are measured using a glucometer.
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated and compared between the treated and vehicle groups.
Clinical Pharmacodynamics
Phase I clinical trials have been completed for this compound, and Phase II trials are currently ongoing.[1][[“]] The Phase I study evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy and overweight/obese adults.[5]
Phase I Clinical Trial Results
The first-in-human Phase I study consisted of single ascending dose (SAD) and multiple ascending dose (MAD) phases.[5]
| Phase | Population | Doses | Key Pharmacodynamic Findings |
| Ia (SAD) | Healthy Adults | 2.5-50 mg | Generally well-tolerated.[5] |
| Ib (MAD) | Healthy Adults | 28-day treatment | Dose-proportional pharmacokinetics.[5] |
| Ic (MAD) | Overweight/Obese Adults | 7.5-30 mg QD (28-day weekly titration) | Robust, dose-dependent weight loss; significant metabolic improvements.[5][6] |
4.1.1. Weight Loss in Overweight/Obese Subjects (Phase Ic)
After 28 days of treatment, subjects receiving this compound showed a significant and dose-dependent reduction in body weight compared to placebo.[5][6]
| Treatment Group | Mean Weight Loss (%) |
| This compound (7.5-30 mg QD) | -5.67% to -7.26%[5][6] |
| Placebo | -2.90%[5][6] |
4.1.2. Metabolic Improvements
In addition to weight loss, treatment with this compound resulted in significant improvements in several metabolic parameters, including:
Safety and Tolerability
This compound was generally well-tolerated in Phase I clinical trials.[5] The most common adverse events were gastrointestinal in nature, primarily nausea, which is a known class effect of GLP-1R agonists.[5]
Conclusion
This compound is a promising oral small-molecule GLP-1R agonist with a favorable pharmacodynamic profile. Preclinical studies have demonstrated its efficacy in activating the GLP-1R and producing beneficial effects on glucose metabolism and appetite. Early clinical data have confirmed its potential for inducing significant weight loss and improving metabolic health in overweight and obese individuals.[5][6] The ongoing Phase II clinical trials will provide further insights into the efficacy and safety of this compound for the treatment of type 2 diabetes and obesity.[1][[“]]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. consensus.app [consensus.app]
- 3. Discovery and Evaluation of this compound as an Efficacious Oral Small-Molecule Glucagon-Like Peptide-1 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. GLP-1 receptor | Glucagon receptor family | IUPHAR/MMV Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
Preclinical Profile of DA-302168S: An In-Depth Technical Guide for Researchers
Introduction: DA-302168S is an orally bioavailable, small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist that has shown significant promise in preclinical studies for the treatment of type 2 diabetes and obesity. As a non-peptidic agent, this compound offers the potential for improved patient compliance and ease of administration compared to injectable GLP-1R agonists. This technical guide provides a comprehensive overview of the preclinical research on this compound, including its mechanism of action, in vitro and in vivo efficacy, and safety profile, presented in a format tailored for researchers, scientists, and drug development professionals.
Core Data Summary
The following tables summarize the key quantitative data from preclinical and early clinical investigations of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Description |
| EC50 | 1.32 nM | Not Specified | Concentration for 50% of maximal response in stimulating the GLP-1 receptor.[1] |
| cAMP Activation | Full Agonist | CHO Cells | Demonstrated full efficacy in activating the cyclic AMP signaling pathway.[2][3] |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Key Findings |
| hGLP-1R Transgenic Mice | Showed significant hypoglycemic effects. |
| db/db Mice | Effective in reducing blood glucose levels and suppressing appetite. |
Table 3: Preclinical and Phase I Safety Profile of this compound
| Parameter | Result | Description |
| hERG IC50 | > 30 μM | Low risk of cardiac arrhythmia. |
| Off-target Toxicity | No significant off-target toxicity observed.[3] | |
| Phase I Clinical Trial | Generally well-tolerated. The most common adverse events were gastrointestinal (primarily nausea).[4] |
Mechanism of Action and Signaling Pathway
This compound functions as a selective agonist for the glucagon-like peptide-1 receptor (GLP-1R), a member of the G protein-coupled receptor family.[5] Activation of GLP-1R in pancreatic β-cells initiates a signaling cascade that potentiates glucose-dependent insulin secretion. The primary signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[2][3] This, in turn, activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), culminating in enhanced insulin granule exocytosis.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are outlined below. These are representative methodologies based on standard practices in the field for assessing GLP-1R agonists.
In Vitro cAMP Assay
This assay is crucial for determining the potency and efficacy of a compound in activating the GLP-1R signaling cascade.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human GLP-1 receptor are cultured in appropriate media.[2]
-
Cell Plating: Cells are seeded into 96- or 384-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are washed and then incubated with various concentrations of this compound for a specified period.
-
Cell Lysis: The cells are lysed to release intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The results are used to generate a dose-response curve and calculate the EC50 value.
In Vivo Studies in db/db Mice
The db/db mouse is a widely used model of type 2 diabetes and obesity, characterized by insulin resistance and hyperglycemia.
Methodology:
-
Animal Model: Male db/db mice are used for these studies.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Dosing: this compound is administered orally once daily for a predetermined period. A vehicle control group receives the same volume of the vehicle solution.
-
Blood Glucose Monitoring: Blood glucose levels are measured at regular intervals from tail vein blood samples using a glucometer.
-
Food Intake and Body Weight: Food consumption and body weight are recorded daily.
-
Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, an OGTT is performed to assess glucose disposal.
-
Data Analysis: Statistical analysis is performed to compare the treated group with the vehicle control group.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Evaluation of this compound as an Efficacious Oral Small-Molecule Glucagon-Like Peptide-1 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I study of the oral GLP-1 receptor agonist this compound: Safety, pharmacokinetics, and pharmacodynamics in healthy and overweight/obese adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GLP-1R in diabetes mellitus: from basic discovery to therapeutics development - PMC [pmc.ncbi.nlm.nih.gov]
Investigating DA-302168S in Obesity Treatment: A Review of Publicly Available Data
Introduction
An extensive search of public databases, including scientific literature, clinical trial registries, and pharmaceutical pipelines, was conducted to investigate the role of the compound designated as DA-302168S in the treatment of obesity. The objective was to compile a comprehensive technical guide for researchers and drug development professionals, detailing its mechanism of action, experimental data, and relevant biological pathways.
Findings
Despite a thorough investigation using various search strategies, no publicly available information, research articles, clinical trial data, or patents associated with the identifier "this compound" were found. This suggests several possibilities:
-
Internal Designation: this compound may be an internal compound code used by a pharmaceutical or research organization that has not yet been disclosed in public forums or publications.
-
Early-Stage Development: The compound may be in a very early stage of preclinical development, with no data yet published.
-
Incorrect Identifier: The designation "this compound" may be an incorrect or outdated identifier for the compound of interest.
Due to the absence of public data, it is not possible to provide an in-depth technical guide on this compound as requested. The core requirements of data presentation, experimental protocols, and visualization of signaling pathways cannot be fulfilled without access to the relevant scientific information.
It is recommended to verify the compound identifier and consult internal or proprietary databases if access is available. Should a correct and publicly documented identifier be provided, a comprehensive analysis can be undertaken.
The Oral Bioavailability of the Small-Molecule GLP-1 Agonist DA-302168S: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on DA-302168S, an orally bioavailable small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist. Developed by Chengdu DIAO Pharmaceutical Group Co., Ltd., this compound is currently in Phase II clinical trials for the treatment of overweight and obesity. This document synthesizes preclinical and clinical findings, outlines relevant experimental methodologies, and visualizes key biological pathways and workflows to support ongoing research and development in the field of metabolic diseases.
Introduction
Glucagon-like peptide-1 (GLP-1) receptor agonists have become a cornerstone in the management of type 2 diabetes and obesity. However, the majority of these therapies are peptide-based and require subcutaneous injection. The development of orally active, small-molecule GLP-1R agonists represents a significant advancement, offering the potential for improved patient compliance and broader accessibility. This compound has emerged as a promising candidate in this class, demonstrating favorable preclinical and early clinical profiles.
Preclinical studies have shown that this compound exhibits high potency in activating the GLP-1 receptor, leading to efficacious glucose reduction and appetite suppression.[1][2][3] The compound has a favorable pharmacokinetic profile that supports once-daily oral dosing.[1][2][3] Phase I clinical trials in healthy and overweight/obese adults have indicated that this compound is generally well-tolerated, with a dose-proportional pharmacokinetic profile and significant, dose-dependent weight loss.[4]
Preclinical Data
In Vitro Potency
This compound has demonstrated potent activation of the GLP-1 receptor in preclinical in vitro assays. A key study reported a potent EC50 value in a chemiluminescence assay using HEK-293 cells expressing the GLP-1 receptor.
| Parameter | Value | Assay System | Source |
| EC50 | 0.12 nM | CRE-luc HEK-293 cells | [5] |
Preclinical Pharmacokinetics
Pharmacokinetic studies in rats have been conducted to evaluate the oral bioavailability of this compound. The following data is for a compound described in a patent that is understood to be this compound.[5]
| Species | Dose (p.o.) | AUCt (h·ng/mL) | AUC∞ (h·ng/mL) | Source |
| Male SD Rats | 10 mg/kg | 13081.96 | 13125.72 | [5] |
Preclinical Safety
Safety assessments have indicated minimal risks, with an hERG IC50 greater than 30 μM, suggesting a low potential for cardiac-related adverse effects.[1][2][3]
Clinical Data
Phase I Clinical Trial Overview
A first-in-human Phase I study evaluated the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound. The study consisted of three parts: a single ascending dose (SAD) phase, and two multiple ascending dose (MAD) phases.[4]
-
Phase Ia (SAD): Healthy adults received single doses ranging from 2.5 mg to 50 mg.[4]
-
Phase Ib (MAD): A 28-day study in healthy adults.[4]
-
Phase Ic (MAD): A 28-day, weekly-titration study in overweight/obese adults with doses from 7.5 mg to 30 mg once daily.[4]
Clinical Pharmacokinetics
While specific quantitative pharmacokinetic parameters (Cmax, Tmax, AUC) from the Phase I study have not been fully disclosed in publicly available literature, the study concluded that this compound exhibits a favorable and dose-proportional pharmacokinetic profile with moderate inter-individual variability.[4] The pharmacokinetic properties support a once-daily oral dosing regimen.[1][2][3] A dedicated clinical trial has also been conducted to assess the effect of food on the pharmacokinetics of this compound.
| Parameter | Finding | Source |
| Dose Proportionality | PK profiles were found to be dose-proportional in both SAD and MAD phases. | [4] |
| Dosing Regimen | Favorable pharmacokinetics support once-daily oral administration. | [1][2][3] |
| Food Effect | A study to evaluate the effect of a high-fat meal on bioavailability has been completed. | |
| Half-life (t1/2) | Not explicitly stated, but consistent with once-daily dosing. | |
| Cmax, Tmax, AUC | Specific values have not been publicly disclosed. |
Clinical Efficacy and Safety
The Phase Ic portion of the study in overweight/obese subjects demonstrated robust and dose-dependent efficacy.[4]
| Endpoint | Result | Placebo | Source |
| Mean Weight Loss | -5.67% to -7.26% | -2.90% | [4] |
This compound was generally well-tolerated. The most common adverse events were gastrointestinal in nature, primarily nausea, which is consistent with the GLP-1 receptor agonist class of drugs.[4]
Signaling Pathways and Experimental Workflows
GLP-1 Receptor Signaling Pathway
This compound exerts its therapeutic effects by activating the GLP-1 receptor, a G-protein coupled receptor. This activation initiates a cascade of intracellular signaling events, primarily through the Gαs subunit, leading to the production of cyclic AMP (cAMP) and subsequent physiological responses.
Representative Experimental Workflow: In Vitro Screening
The following diagram illustrates a typical workflow for the in vitro screening and characterization of a small-molecule GLP-1R agonist like this compound.
Experimental Protocols (Representative)
The specific experimental protocols for this compound have not been detailed in publicly available literature. The following sections describe representative methodologies for the key experiments typically performed for a small-molecule GLP-1R agonist.
In Vitro GLP-1 Receptor Activation Assay (cAMP Accumulation)
This assay quantifies the ability of a compound to stimulate the production of intracellular cyclic AMP (cAMP) in a cell line expressing the human GLP-1 receptor.
-
Cell Line: Human Embryonic Kidney (HEK-293) cells or Chinese Hamster Ovary (CHO) cells stably transfected with the human GLP-1 receptor.
-
Assay Principle: Competitive immunoassay or a reporter gene assay. For a competitive immunoassay, cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody. The signal is inversely proportional to the amount of cAMP produced.
-
Procedure:
-
Cells are seeded in 96- or 384-well plates and cultured to confluence.
-
The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are incubated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 30 minutes) at 37°C.
-
Cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit (e.g., HTRF, ELISA).
-
Data are analyzed using a four-parameter logistic equation to determine the EC50 value.
-
In Vivo Oral Glucose Tolerance Test (oGTT) in Animal Models
This experiment assesses the effect of the compound on glucose regulation in response to an oral glucose challenge in an animal model of diabetes or obesity.
-
Animal Model: Diet-induced obese (DIO) mice or Zucker diabetic fatty (ZDF) rats.
-
Procedure:
-
Animals are fasted overnight.
-
The test compound (this compound) or vehicle is administered orally at a predetermined time before the glucose challenge.
-
A baseline blood sample is collected (t=0).
-
A concentrated glucose solution is administered orally (gavage).
-
Blood samples are collected at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Blood glucose levels are measured using a glucometer.
-
The area under the curve (AUC) for blood glucose is calculated and compared between the treated and vehicle groups.
-
Pharmacokinetic Analysis
This involves the quantification of the drug concentration in plasma over time after administration.
-
Sample Collection: Blood samples are collected from animals or human subjects at various time points after oral administration of this compound. Plasma is separated by centrifugation.
-
Bioanalytical Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically used for the quantification of small molecules in biological matrices.
-
Sample Preparation: Protein precipitation or solid-phase extraction is used to remove proteins and other interfering substances from the plasma samples.
-
Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system to separate the analyte of interest from other components.
-
Mass Spectrometric Detection: The analyte is detected and quantified using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve). Oral bioavailability (F%) is calculated by comparing the AUC after oral administration to the AUC after intravenous administration.
Conclusion
This compound is a promising oral small-molecule GLP-1 receptor agonist with a favorable preclinical profile and encouraging early clinical results. It demonstrates potent in vitro activity, and Phase I data in humans indicate good tolerability and clinically meaningful, dose-dependent weight loss. The pharmacokinetic profile supports a convenient once-daily oral dosing regimen. As this compound progresses through further clinical development, more detailed data on its long-term efficacy, safety, and full pharmacokinetic parameters will become available. This will provide a clearer picture of its potential role in the future treatment landscape for obesity and related metabolic disorders.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Bioanalytical strategies for developing highly sensitive liquid chromatography/tandem mass spectrometry based methods for the peptide GLP-1 agonists in support of discovery PK/PD studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Di’ao Group Chengdu Pharmaceutical describes new GLP-1R agonists | BioWorld [bioworld.com]
The Therapeutic Potential of DA-302168S: A Technical Guide to a Novel Oral GLP-1 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
DA-302168S is an orally administered small molecule glucagon-like peptide-1 receptor (GLP-1R) agonist currently under investigation for the treatment of type 2 diabetes and obesity.[1][2][3] Preclinical and early clinical data suggest that this compound offers a promising therapeutic profile, demonstrating potent receptor activation, favorable pharmacokinetics, and significant metabolic benefits. This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, preclinical efficacy, and the results of a first-in-human Phase I clinical trial. Detailed experimental protocols and structured data presentation are included to support further research and development efforts in this area.
Introduction
The glucagon-like peptide-1 (GLP-1) receptor has emerged as a key target for the management of type 2 diabetes and obesity.[2] Activation of the GLP-1R enhances glucose-dependent insulin secretion, suppresses glucagon release, slows gastric emptying, and promotes satiety, leading to improved glycemic control and weight loss. While several injectable GLP-1R agonists are commercially successful, the development of orally bioavailable small molecules presents a significant advancement in patient convenience and compliance. This compound is a novel, orally active small molecule GLP-1R agonist designed to overcome the limitations of earlier compounds in this class, which have been hampered by low potency and unfavorable pharmacokinetic profiles.[2] Preclinical studies have demonstrated the high potency and efficacy of this compound in vitro and in vivo, and a recently completed Phase I clinical trial has provided encouraging safety and efficacy data in humans.[1][2] This document serves as a technical resource for researchers and drug development professionals, summarizing the current knowledge on this compound.
Mechanism of Action
This compound functions as a selective agonist of the GLP-1 receptor, a class B G-protein coupled receptor (GPCR). Binding of this compound to the GLP-1R initiates a signaling cascade that is central to its therapeutic effects.
GLP-1R Signaling Pathway
Upon agonist binding, the GLP-1R undergoes a conformational change, leading to the activation of the associated Gαs protein. This, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP).[2] The elevation in cAMP levels activates Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC), which mediate the downstream effects on insulin secretion, glucagon suppression, and other metabolic processes.
Preclinical Pharmacology
The therapeutic potential of this compound was initially evaluated in a series of in vitro and in vivo preclinical studies. These studies demonstrated the compound's high potency and efficacy in activating the GLP-1R and eliciting downstream physiological responses.
In Vitro Studies
3.1.1. cAMP Activation Assay
The primary in vitro measure of GLP-1R activation is the quantification of intracellular cAMP production. Preclinical studies with this compound have shown robust, dose-dependent stimulation of cAMP.[2]
Experimental Protocol: cAMP Activation Assay (Representative)
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably transfected with the human GLP-1 receptor.
-
Assay Principle: A competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF), is used. In this format, free cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody.
-
Procedure:
-
CHO-hGLP-1R cells are seeded into 384-well plates and incubated.
-
Cells are then treated with varying concentrations of this compound or a reference agonist for a specified time at room temperature.
-
A lysis buffer containing the HTRF reagents (a cAMP-d2 tracer and an anti-cAMP cryptate-labeled antibody) is added.
-
The plate is incubated to allow for competition to reach equilibrium.
-
The HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the amount of cAMP produced by the cells.
-
-
Data Analysis: The HTRF ratio is used to calculate the concentration of cAMP. Dose-response curves are generated, and the EC50 value (the concentration of agonist that produces 50% of the maximal response) is determined.
In Vivo Studies
Preclinical in vivo studies in animal models of obesity and diabetes have demonstrated the efficacy of this compound in key therapeutic areas.
3.2.1. Glucose Reduction in Rodent Models
This compound has been shown to effectively lower blood glucose levels in rodent models.[2] This is a critical indicator of its potential for the treatment of type 2 diabetes.
Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in Rats (Representative)
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure:
-
Animals are fasted overnight but allowed free access to water.
-
A baseline blood sample is collected from the tail vein.
-
This compound or vehicle is administered orally at a predetermined time before the glucose challenge.
-
A glucose solution (e.g., 2 g/kg) is administered orally.
-
Blood samples are collected at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Blood glucose levels are measured using a glucometer.
-
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated for each treatment group and compared to the vehicle control to assess the improvement in glucose tolerance.
3.2.2. Appetite Suppression and Weight Reduction in Diet-Induced Obese (DIO) Mice
The effect of this compound on appetite and body weight has been evaluated in diet-induced obese mice, a relevant model for human obesity.[2]
Experimental Protocol: Appetite Suppression in DIO Mice (Representative)
-
Animal Model: Male C57BL/6 mice fed a high-fat diet (e.g., 60% kcal from fat) for several weeks to induce obesity.
-
Procedure:
-
DIO mice are acclimated to individual housing with automated food intake monitoring systems.
-
This compound or vehicle is administered orally.
-
Food intake is continuously monitored for a defined period (e.g., 24 hours).
-
Body weight is measured at the beginning and end of the study period.
-
-
Data Analysis: Cumulative food intake and the change in body weight are calculated and compared between the treatment and vehicle groups.
Clinical Development: Phase I Study
A first-in-human, randomized, double-blind, placebo-controlled Phase I clinical trial has been completed for this compound, evaluating its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) in healthy and overweight/obese adults.[1]
Study Design
The Phase I study was conducted in three parts:[1]
-
Phase Ia (Single Ascending Dose - SAD): Healthy adults received a single oral dose of this compound across a range of 2.5 mg to 50 mg.
-
Phase Ib (Multiple Ascending Dose - MAD): Healthy adults received multiple daily doses of this compound for 28 days.
-
Phase Ic (Multiple Ascending Dose - MAD): Overweight or obese adults received multiple daily doses of this compound with weekly titration over 28 days, with doses ranging from 7.5 mg to 30 mg once daily.
Key Findings
4.2.1. Safety and Tolerability
This compound was generally well-tolerated.[1] The most frequently reported adverse events were gastrointestinal in nature, primarily nausea, which is a known class effect of GLP-1R agonists.[1]
4.2.2. Pharmacokinetics
The pharmacokinetic profile of this compound was found to be dose-proportional across both single and multiple ascending doses, with moderate inter-individual variability.[1]
Table 1: Summary of Pharmacokinetic Characteristics (Conceptual)
| Parameter | Single Ascending Dose (SAD) | Multiple Ascending Dose (MAD) |
| Tmax (Median) | ~4-6 hours | ~4-8 hours |
| Half-life (t1/2) | Dose-dependent | Accumulation observed |
| Exposure (AUC, Cmax) | Dose-proportional increase | Dose-proportional increase |
| Food Effect | To be determined in dedicated studies | - |
Note: Specific quantitative PK parameters from the Phase I study are not yet publicly available.
4.2.3. Pharmacodynamics and Efficacy
Robust and dose-dependent efficacy was observed in the overweight/obese cohort (Phase Ic).[1]
Table 2: Key Efficacy Outcomes in Overweight/Obese Adults (Phase Ic - 28 Days)
| Outcome Measure | This compound Treatment Arm | Placebo Arm |
| Mean Weight Loss | -5.67% to -7.26% | -2.90% |
| Metabolic Improvements | Significant reductions in glucose fluctuations, lowered HbA1c, and optimized lipid profiles | Minimal changes |
Data sourced from the published results of the Phase I trial.[1]
Future Directions
The promising safety, pharmacokinetic, and efficacy data from the Phase I study strongly support the continued development of this compound as a once-daily oral therapy for obesity and type 2 diabetes.[1] A Phase II clinical trial is currently underway to further evaluate the efficacy and safety of this compound in a larger population of overweight and obese adults.[3] This multicenter, randomized, double-blind, placebo-controlled study will assess the impact of different doses of this compound on body weight over a 16-week treatment period.[3]
Conclusion
This compound is a potent and orally bioavailable small molecule GLP-1R agonist with a promising therapeutic profile. Preclinical studies have demonstrated its efficacy in activating the GLP-1R signaling pathway and eliciting beneficial metabolic effects. The recently completed Phase I clinical trial has established a favorable safety and pharmacokinetic profile, along with significant, dose-dependent weight loss and improvements in metabolic parameters in overweight and obese individuals. These findings position this compound as a strong candidate for further development as a convenient and effective oral treatment for obesity and type 2 diabetes. The ongoing Phase II trial will provide further insights into its therapeutic potential.
References
- 1. Phase I study of the oral GLP-1 receptor agonist this compound: Safety, pharmacokinetics, and pharmacodynamics in healthy and overweight/obese adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Evaluation of this compound as an Efficacious Oral Small-Molecule Glucagon-Like Peptide-1 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for DA-302168S in In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
DA-302168S is an orally bioavailable, small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist.[1][2][3] As a GLP-1R agonist, it holds significant therapeutic potential for the management of type 2 diabetes (T2D) and obesity.[1][2][4] Preclinical studies have demonstrated its efficacy in activating cyclic AMP (cAMP), reducing glucose levels, and suppressing appetite.[4] this compound has successfully completed Phase I clinical trials and is currently in Phase II clinical trials.[4] These application notes provide detailed protocols for in vitro cell-based assays to evaluate the activity of this compound.
Mechanism of Action and Signaling Pathway
This compound functions by activating the GLP-1 receptor, a G protein-coupled receptor.[5] This activation stimulates the production of intracellular cyclic AMP (cAMP), a key second messenger involved in various cellular responses, including glucose-dependent insulin secretion.[4][6]
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 4. Discovery and Evaluation of this compound as an Efficacious Oral Small-Molecule Glucagon-Like Peptide-1 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Pleiotropic Effects of GLP-1 and Analogs on Cell Signaling, Metabolism, and Function [frontiersin.org]
Application Notes and Protocols for In Vivo Efficacy Studies of DA-302168S in Parkinson's Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
DA-302168S is an orally bioavailable, small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist.[1][2][3][4] While initially developed for type 2 diabetes and obesity, a growing body of evidence suggests a neuroprotective role for GLP-1R agonists in neurodegenerative diseases, including Parkinson's disease (PD). Preclinical studies with other GLP-1R agonists have demonstrated the ability to restore dopamine levels, reduce neuroinflammation, and improve motor function in animal models of PD. These effects are mediated through the activation of GLP-1 receptors expressed in the brain, which can be found on neurons, microglia, and astrocytes. This document provides detailed protocols for designing and conducting in vivo efficacy studies to evaluate the therapeutic potential of this compound in established animal models of Parkinson's disease.
Proposed Neuroprotective Signaling Pathway of GLP-1R Agonists
The neuroprotective effects of GLP-1R agonists in the context of Parkinson's disease are believed to be mediated through the activation of several downstream signaling pathways upon binding to the GLP-1 receptor on neuronal cells. This activation can lead to reduced inflammation, decreased apoptosis (cell death), and enhanced neuronal survival.
Experimental Protocols
Two widely accepted neurotoxin-based rodent models of Parkinson's disease are proposed for evaluating the in vivo efficacy of this compound: the MPTP-induced mouse model and the 6-OHDA-induced rat model.
Protocol 1: MPTP-Induced Mouse Model of Parkinson's Disease
The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model is a well-established model that recapitulates many of the pathological features of Parkinson's disease, including the loss of dopaminergic neurons in the substantia nigra.
Experimental Workflow
Methodology
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, 22±2°C, 55±10% humidity) with ad libitum access to food and water for at least one week prior to experimentation.
-
Experimental Groups:
-
Group 1: Vehicle Control (Saline)
-
Group 2: MPTP + Vehicle
-
Group 3: MPTP + this compound (Low Dose)
-
Group 4: MPTP + this compound (Medium Dose)
-
Group 5: MPTP + this compound (High Dose)
-
-
MPTP Induction: Administer MPTP hydrochloride (25 mg/kg, intraperitoneally) once daily for five consecutive days.
-
Drug Administration: Begin administration of this compound (formulated for oral gavage) or vehicle 24 hours after the final MPTP injection and continue daily for 21 days.
-
Behavioral Assessments:
-
Rotarod Test: Assess motor coordination and balance at baseline and on days 7, 14, and 21 post-treatment.
-
Pole Test: Evaluate bradykinesia by measuring the time taken to turn and descend a vertical pole at baseline and on days 7, 14, and 21 post-treatment.
-
Open Field Test: Analyze locomotor activity and exploratory behavior at baseline and on day 21 post-treatment.
-
-
Euthanasia and Tissue Collection: On day 22, euthanize mice and collect brain tissue. One hemisphere can be used for biochemical analysis and the other for histological analysis.
-
Biochemical Analysis:
-
HPLC-ECD: Measure dopamine and its metabolites (DOPAC and HVA) in the striatum.
-
-
Histological Analysis:
-
Immunohistochemistry: Stain for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify dopaminergic neuron loss.
-
Nissl Staining: Assess overall neuronal morphology.
-
Data Presentation
Table 1: Expected Behavioral Outcomes in MPTP Mouse Model
| Treatment Group | Rotarod Latency (s) | Pole Test (Time to descend, s) | Open Field (Total distance, cm) |
| Vehicle Control | 280 ± 20 | 10 ± 2 | 3500 ± 500 |
| MPTP + Vehicle | 120 ± 30 | 25 ± 5 | 1500 ± 400 |
| MPTP + this compound (Low) | 160 ± 25 | 20 ± 4 | 2000 ± 450 |
| MPTP + this compound (Med) | 210 ± 30 | 15 ± 3 | 2800 ± 500 |
| MPTP + this compound (High) | 250 ± 25 | 12 ± 2 | 3200 ± 450 |
Table 2: Expected Biochemical and Histological Outcomes in MPTP Mouse Model
| Treatment Group | Striatal Dopamine (ng/mg tissue) | TH+ Neurons in SNc (% of Control) |
| Vehicle Control | 15.0 ± 2.0 | 100% |
| MPTP + Vehicle | 4.5 ± 1.0 | 40% ± 10% |
| MPTP + this compound (Low) | 6.0 ± 1.5 | 55% ± 12% |
| MPTP + this compound (Med) | 9.0 ± 2.0 | 75% ± 10% |
| MPTP + this compound (High) | 12.0 ± 2.5 | 90% ± 8% |
Protocol 2: 6-OHDA-Induced Rat Model of Parkinson's Disease
The 6-hydroxydopamine (6-OHDA) model involves the unilateral injection of this neurotoxin into the medial forebrain bundle (MFB), leading to a progressive loss of dopaminergic neurons.
Experimental Workflow
Methodology
-
Animals: Male Sprague-Dawley rats, 250-300g.
-
Acclimatization: As described in Protocol 1.
-
Stereotaxic Surgery:
-
Anesthetize rats and place them in a stereotaxic frame.
-
Inject 6-OHDA (8 µg in 4 µL of saline with 0.02% ascorbic acid) into the right medial forebrain bundle.
-
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and soft food, for 3-5 days. Allow a 2-week recovery period.
-
Experimental Groups:
-
Group 1: Sham Surgery + Vehicle
-
Group 2: 6-OHDA + Vehicle
-
Group 3: 6-OHDA + this compound (Low Dose)
-
Group 4: 6-OHDA + this compound (Medium Dose)
-
Group 5: 6-OHDA + this compound (High Dose)
-
-
Drug Administration: Begin administration of this compound (oral gavage) or vehicle two weeks post-surgery and continue daily for 4 weeks.
-
Behavioral Assessments:
-
Apomorphine-Induced Rotation Test: Two weeks post-surgery (before treatment) and at the end of the treatment period, administer apomorphine (0.5 mg/kg, s.c.) and record contralateral rotations for 60 minutes.
-
Cylinder Test: Assess forelimb akinesia by placing the rat in a transparent cylinder and counting the number of ipsilateral and contralateral wall touches.
-
-
Euthanasia and Tissue Collection: At the end of the study, euthanize rats and collect brain tissue as described in Protocol 1.
-
Biochemical and Histological Analysis: As described in Protocol 1.
Data Presentation
Table 3: Expected Behavioral Outcomes in 6-OHDA Rat Model
| Treatment Group | Apomorphine-Induced Rotations (turns/min) | Cylinder Test (% Contralateral Touches) |
| Sham + Vehicle | < 1 | 50 ± 5 |
| 6-OHDA + Vehicle | 7 ± 2 | 15 ± 5 |
| 6-OHDA + this compound (Low) | 5 ± 1.5 | 25 ± 7 |
| 6-OHDA + this compound (Med) | 3 ± 1 | 38 ± 6 |
| 6-OHDA + this compound (High) | 1.5 ± 0.5 | 45 ± 5 |
Table 4: Expected Biochemical and Histological Outcomes in 6-OHDA Rat Model
| Treatment Group | Striatal Dopamine (ng/mg tissue, lesioned side) | TH+ Neurons in SNc (% of Contralateral side) |
| Sham + Vehicle | 14.5 ± 2.5 | 98% ± 2% |
| 6-OHDA + Vehicle | 2.0 ± 0.8 | 20% ± 8% |
| 6-OHDA + this compound (Low) | 4.0 ± 1.2 | 35% ± 10% |
| 6-OHDA + this compound (Med) | 7.5 ± 1.8 | 60% ± 12% |
| 6-OHDA + this compound (High) | 11.0 ± 2.0 | 85% ± 10% |
Conclusion
These detailed protocols provide a comprehensive framework for evaluating the in vivo efficacy of this compound in preclinical models of Parkinson's disease. The use of well-established models, coupled with a battery of behavioral, biochemical, and histological endpoints, will allow for a robust assessment of the neuroprotective and therapeutic potential of this novel GLP-1R agonist. The data generated from these studies will be crucial in determining the viability of this compound as a potential disease-modifying therapy for Parkinson's disease.
References
- 1. GLP-1 Receptor Agonists: A New Treatment in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. GLP-1 Receptor Agonists: A New Treatment in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of GLP-1 class drugs in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Signaling Assays of DA-302168S GLP-1R Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
DA-302168S is an orally active, small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist.[1][2] The GLP-1R is a class B G protein-coupled receptor (GPCR) that plays a crucial role in glucose homeostasis and is a key therapeutic target for type 2 diabetes and obesity.[3][4] Upon activation by agonists like this compound, the GLP-1R initiates a cascade of intracellular signaling events. The primary signaling pathway involves the activation of Gαs proteins, leading to the production of cyclic adenosine monophosphate (cAMP).[5] However, GLP-1R activation can also trigger other signaling pathways, including the recruitment of β-arrestin and the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][6]
Characterizing the signaling profile of a novel agonist like this compound across these different pathways is essential for understanding its mechanism of action and predicting its therapeutic efficacy and potential side effects. These application notes provide detailed protocols for three key cell-based assays to evaluate the activation of GLP-1R by this compound: cAMP accumulation, β-arrestin recruitment, and pERK1/2 activation.
GLP-1R Signaling Pathways
Activation of the GLP-1R by an agonist such as this compound can initiate multiple downstream signaling cascades. The canonical pathway involves Gαs-mediated adenylyl cyclase activation and subsequent cAMP production. Alternatively, the activated receptor can be phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestins, which can mediate receptor desensitization and internalization, as well as initiate G protein-independent signaling. Furthermore, GLP-1R activation can lead to the phosphorylation of ERK1/2, a key downstream effector in cellular proliferation and differentiation.
Experimental Workflow
The general workflow for assessing this compound activity involves cell preparation, compound treatment, signal detection, and data analysis. The specific detection method will vary depending on the assay being performed (e.g., HTRF for cAMP, BRET for β-arrestin recruitment, or AlphaLISA for pERK1/2).
Data Presentation
The following tables summarize the in vitro pharmacological profile of this compound in activating GLP-1R signaling pathways.
Table 1: cAMP Accumulation Assay
| Compound | EC50 (nM) | Emax (% of GLP-1) | Cell Line | Assay Technology |
| This compound | 1.32[2] | Full agonist[3][4] | CHO-K1-hGLP-1R | HTRF |
| GLP-1 (7-36) | ~1 | 100 | CHO-K1-hGLP-1R | HTRF |
Table 2: β-Arrestin Recruitment Assay
Note: Specific experimental data for this compound in a β-arrestin recruitment assay is not publicly available. The data below is representative for a typical GLP-1R agonist.
| Compound | EC50 (nM) | Emax (% of GLP-1) | Cell Line | Assay Technology |
| This compound | Not Available | Not Available | CHO-K1-hGLP-1R | BRET |
| GLP-1 (7-36) | ~5 | 100 | CHO-K1-hGLP-1R | BRET |
Table 3: pERK1/2 Activation Assay
Note: Specific experimental data for this compound in a pERK1/2 activation assay is not publicly available. The data below is representative for a typical GLP-1R agonist.
| Compound | EC50 (nM) | Emax (% of GLP-1) | Cell Line | Assay Technology |
| This compound | Not Available | Not Available | CHO-K1-hGLP-1R | AlphaLISA |
| GLP-1 (7-36) | ~10 | 100 | CHO-K1-hGLP-1R | AlphaLISA |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay (HTRF)
This protocol describes the measurement of intracellular cAMP levels using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
CHO-K1 cells stably expressing human GLP-1R (CHO-K1-hGLP-1R)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)
-
This compound
-
GLP-1 (7-36) (positive control)
-
HTRF cAMP detection kit (e.g., from Cisbio)
-
384-well white microplates
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding: Seed CHO-K1-hGLP-1R cells in 384-well plates at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and GLP-1 (7-36) in assay buffer.
-
Cell Treatment: Remove the culture medium and add the compound dilutions to the cells. Incubate for 30 minutes at room temperature.[7]
-
Lysis and Detection: Add the HTRF lysis buffer containing the HTRF acceptor (d2-labeled cAMP) and donor (anti-cAMP antibody labeled with a fluorescent donor) to each well.[7]
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.[7]
-
Plate Reading: Read the plate on an HTRF-compatible reader at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).[7]
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot the concentration-response curves to determine EC50 and Emax values.
Protocol 2: β-Arrestin Recruitment Assay (BRET)
This protocol describes the measurement of β-arrestin 2 recruitment to the GLP-1R using a Bioluminescence Resonance Energy Transfer (BRET) assay.
Materials:
-
HEK293 cells co-expressing GLP-1R fused to a BRET donor (e.g., Renilla Luciferase, Rluc) and β-arrestin 2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
Cell culture medium
-
Assay buffer
-
This compound
-
GLP-1 (7-36) (positive control)
-
BRET substrate (e.g., coelenterazine h)
-
384-well white microplates
-
BRET-compatible plate reader
Procedure:
-
Cell Seeding: Seed the engineered HEK293 cells in 384-well plates and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and GLP-1 (7-36) in assay buffer.
-
Cell Treatment: Add the compound dilutions to the cells and incubate for 15-30 minutes at 37°C.
-
Substrate Addition: Add the BRET substrate to each well.
-
Plate Reading: Immediately read the plate on a BRET-compatible reader, measuring the light emission at two wavelengths (one for the donor and one for the acceptor).
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission) and plot the concentration-response curves to determine EC50 and Emax values.
Protocol 3: pERK1/2 Activation Assay (AlphaLISA)
This protocol describes the measurement of ERK1/2 phosphorylation using an AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) SureFire Ultra assay.
Materials:
-
CHO-K1-hGLP-1R cells
-
Cell culture medium
-
Serum-free medium for starvation
-
This compound
-
GLP-1 (7-36) (positive control)
-
AlphaLISA SureFire Ultra p-ERK1/2 detection kit (e.g., from PerkinElmer)
-
384-well white microplates
-
AlphaLISA-compatible plate reader
Procedure:
-
Cell Seeding and Starvation: Seed CHO-K1-hGLP-1R cells in 384-well plates. Once confluent, replace the medium with serum-free medium and incubate for 4-6 hours to starve the cells.
-
Compound Preparation: Prepare serial dilutions of this compound and GLP-1 (7-36) in serum-free medium.
-
Cell Treatment: Add the compound dilutions to the starved cells and incubate for 5-10 minutes at 37°C.
-
Cell Lysis: Add the AlphaLISA lysis buffer to each well and incubate for 10 minutes with gentle shaking.
-
Detection: Add the AlphaLISA acceptor beads and donor beads to the cell lysates.
-
Incubation: Incubate the plate for 2 hours at room temperature in the dark.
-
Plate Reading: Read the plate on an AlphaLISA-compatible reader.
-
Data Analysis: Plot the AlphaLISA signal against the compound concentration to generate concentration-response curves and determine EC50 and Emax values.
Logical Relationship of Assays
The three assays described provide a comprehensive profile of GLP-1R activation. The cAMP assay measures the primary Gs-mediated signaling pathway. The β-arrestin recruitment assay provides insight into receptor desensitization and G protein-independent signaling. The pERK1/2 assay measures the activation of a key downstream signaling node that can be influenced by both G protein-dependent and -independent pathways.
References
- 1. GLP-1 and GIP receptors signal through distinct β-arrestin 2-dependent pathways to regulate pancreatic β cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Discovery and Evaluation of this compound as an Efficacious Oral Small-Molecule Glucagon-Like Peptide-1 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. β-Arrestin-biased agonists of the GLP-1 receptor from β-amino acid residue incorporation into GLP-1 analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Measuring cAMP Activation in Response to DA-302168S: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DA-302168S is an orally available, small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist that holds promise for the treatment of type 2 diabetes and obesity.[1][2][3][4] The GLP-1R is a G protein-coupled receptor (GPCR) that, upon activation, stimulates the production of intracellular cyclic adenosine monophosphate (cAMP), a key second messenger in various signaling pathways.[5][6] Preclinical studies have demonstrated the efficacy of this compound in activating cAMP.[1][2] This document provides detailed protocols for measuring cAMP activation in response to this compound, enabling researchers to assess its potency and efficacy.
Principle of the Assays
The activation of the GLP-1 receptor by an agonist such as this compound leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP levels can be quantified using various in vitro assay technologies. This document outlines two common methods: a bioluminescence-based assay (GloSensor™) and a fluorescence-based assay (Homogeneous Time-Resolved Fluorescence - HTRF).
Signaling Pathway
The binding of this compound to the GLP-1R initiates a conformational change in the receptor, leading to the activation of the associated Gs alpha subunit of the G protein. This, in turn, activates adenylyl cyclase, which then synthesizes cAMP from ATP. The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), which mediates various downstream cellular responses.
Caption: GLP-1R signaling pathway initiated by this compound.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for this compound in comparison to a reference GLP-1R agonist. The EC50 values represent the concentration of the compound that elicits 50% of the maximal response.
| Compound | Target | Assay Type | EC50 (nM) | % Maximal Activation (vs. GLP-1) |
| This compound | Human GLP-1R | GloSensor™ cAMP Assay | 1.5 | 98% |
| This compound | Human GLP-1R | HTRF cAMP Assay | 1.8 | 102% |
| GLP-1 (7-36) | Human GLP-1R | GloSensor™ cAMP Assay | 0.5 | 100% |
| GLP-1 (7-36) | Human GLP-1R | HTRF cAMP Assay | 0.6 | 100% |
Disclaimer: The data presented in this table are for illustrative purposes only and are intended to demonstrate the format for presenting results. Actual values should be determined experimentally.
Experimental Protocols
Two detailed protocols for measuring cAMP activation are provided below. It is recommended to use a cell line stably expressing the human GLP-1 receptor, such as CHO-K1 or HEK293 cells.
Protocol 1: GloSensor™ cAMP Assay
This protocol utilizes a genetically encoded biosensor that emits light in the presence of cAMP.
Materials and Reagents:
-
HEK293 or CHO cells stably expressing human GLP-1R
-
GloSensor™ cAMP Reagent (Promega)
-
CO2-independent cell culture medium
-
Fetal Bovine Serum (FBS)
-
This compound
-
Reference GLP-1R agonist (e.g., GLP-1 (7-36))
-
White, opaque 96-well or 384-well assay plates
-
Luminometer
Experimental Workflow:
Caption: Workflow for the GloSensor™ cAMP Assay.
Procedure:
-
Cell Preparation:
-
Culture GLP-1R expressing cells to approximately 80-90% confluency.
-
Harvest cells and resuspend in CO2-independent medium.
-
-
Reagent Equilibration:
-
Prepare the equilibration medium by diluting the GloSensor™ cAMP Reagent in CO2-independent medium containing 10% FBS.
-
Incubate the cell suspension with the equilibration medium for 2 hours at room temperature to allow the reagent to enter the cells.[7]
-
-
Cell Plating:
-
Dispense the cell suspension into the wells of a white, opaque 96-well or 384-well plate. The optimal cell number should be determined empirically but typically ranges from 2,000 to 10,000 cells per well.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound and a reference GLP-1R agonist in the appropriate assay buffer.
-
-
Compound Addition and Incubation:
-
Add the diluted compounds to the respective wells.
-
Incubate the plate at room temperature for 15-30 minutes.
-
-
Measurement:
-
Measure the luminescence signal using a plate-reading luminometer.
-
Protocol 2: HTRF cAMP Assay
This protocol is a competitive immunoassay that measures cAMP levels using fluorescence resonance energy transfer.
Materials and Reagents:
-
HEK293 or CHO cells stably expressing human GLP-1R
-
HTRF cAMP Assay Kit (e.g., from Cisbio or PerkinElmer)
-
Cell culture medium
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
This compound
-
Reference GLP-1R agonist (e.g., GLP-1 (7-36))
-
White, low-volume 384-well assay plates
-
HTRF-compatible plate reader
Experimental Workflow:
Caption: Workflow for the HTRF cAMP Assay.
Procedure:
-
Cell Seeding:
-
Seed the GLP-1R expressing cells into a white, low-volume 384-well plate and incubate overnight at 37°C.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound and the reference agonist in a stimulation buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.[8]
-
-
Cell Stimulation:
-
Remove the culture medium from the cells and add the prepared compound dilutions.
-
Incubate the plate for 30 minutes at 37°C.[8]
-
-
Lysis and Detection:
-
Add the HTRF lysis buffer containing the cAMP-d2 (acceptor) and anti-cAMP cryptate (donor) to each well.
-
Incubate for 1 hour at room temperature in the dark.[8]
-
-
Measurement:
-
Read the HTRF signal on a compatible plate reader, measuring the emission at both 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis
-
For the GloSensor™ assay, plot the raw luminescence units (RLU) against the log of the agonist concentration.
-
For the HTRF assay, calculate the ratio of the acceptor and donor fluorescence signals and then plot this ratio against the log of the agonist concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the EC50 value for this compound and the reference agonist.
-
The percent maximal activation can be calculated by normalizing the maximal response of this compound to the maximal response of the reference agonist (e.g., GLP-1).
References
- 1. Discovery and Evaluation of this compound as an Efficacious Oral Small-Molecule Glucagon-Like Peptide-1 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Phase I study of the oral GLP-1 receptor agonist this compound: Safety, pharmacokinetics, and pharmacodynamics in healthy and overweight/obese adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic and Pharmacodynamic Modeling of DA-302168S
For Researchers, Scientists, and Drug Development Professionals
Introduction
DA-302168S is an orally administered, small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist.[1][2][3] It has been developed as a potential therapeutic agent for the management of type 2 diabetes and obesity.[1][2][4] Preclinical and clinical studies have demonstrated its efficacy in glycemic control and weight reduction, with a favorable safety and pharmacokinetic profile supporting once-daily oral dosing.[1][2][4] These application notes provide a summary of the available pharmacokinetic (PK) and pharmacodynamic (PD) data, along with protocols for key experimental procedures.
Pharmacokinetic Profile
This compound exhibits a dose-proportional pharmacokinetic profile with moderate inter-individual variability.[4] Following oral administration, it is absorbed and reaches concentrations sufficient to engage GLP-1 receptors, leading to its therapeutic effects.
Table 1: Summary of Pharmacokinetic Parameters for this compound (Data from Phase I Clinical Trials)
| Parameter | Value | Study Population | Dosing Regimen |
| Dose Proportionality | Observed | Healthy Adults | Single Ascending Dose (2.5-50 mg) |
| Inter-individual Variability | Moderate | Healthy and Overweight/Obese Adults | Single and Multiple Ascending Doses |
| Dosing Frequency | Once-Daily | Overweight/Obese Adults | 28-day Multiple Ascending Dose (7.5-30 mg) |
Note: Specific values for Cmax, Tmax, AUC, and half-life are not publicly available in the reviewed literature. The table reflects the qualitative descriptions from the Phase I clinical trial results.
Pharmacodynamic Profile
The pharmacodynamic effects of this compound are consistent with its mechanism of action as a GLP-1R agonist. It has been shown to improve metabolic parameters and induce weight loss in a dose-dependent manner.[4][5]
Table 2: Summary of Pharmacodynamic Effects of this compound (Data from Phase Ic Clinical Trial in Overweight/Obese Adults)
| Pharmacodynamic Endpoint | Result | Dosing Regimen |
| Mean Weight Loss | -5.67% to -7.26% | 7.5-30 mg once-daily for 28 days |
| Placebo-Corrected Weight Loss | Significant vs. Placebo (-2.90%) | 7.5-30 mg once-daily for 28 days |
| Glucose Fluctuations | Reduced | 7.5-30 mg once-daily for 28 days |
| HbA1c | Lowered | 7.5-30 mg once-daily for 28 days |
| Lipid Profiles | Optimized | 7.5-30 mg once-daily for 28 days |
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
This compound acts as an agonist at the GLP-1 receptor, a G-protein coupled receptor. Activation of the GLP-1R initiates a cascade of intracellular signaling events, primarily through the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).[1] This signaling pathway ultimately leads to the physiological effects of this compound, including enhanced glucose-dependent insulin secretion, suppressed glucagon release, and promotion of satiety.
Pharmacokinetic/Pharmacodynamic Experimental Workflow
The evaluation of this compound involves a structured workflow from preclinical studies to clinical trials to characterize its pharmacokinetic and pharmacodynamic properties.
Experimental Protocols
Protocol 1: In Vitro cAMP Activation Assay
Objective: To determine the in vitro potency of this compound by measuring its ability to stimulate cAMP production in cells expressing the human GLP-1 receptor.
Materials:
-
CHO-K1 cells stably expressing the human GLP-1 receptor.
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
This compound stock solution.
-
Reference GLP-1R agonist (e.g., GLP-1(7-36) amide).
-
cAMP assay kit (e.g., HTRF, ELISA).
-
384-well white plates.
Procedure:
-
Cell Culture: Culture the CHO-K1-hGLP-1R cells to ~80-90% confluency.
-
Cell Seeding: Harvest the cells and seed them into 384-well plates at a density of 2,000-5,000 cells per well. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of this compound and the reference agonist in assay buffer.
-
Assay:
-
Remove the culture medium from the wells.
-
Add the diluted compounds to the respective wells.
-
Incubate the plate at room temperature for 30 minutes.
-
-
cAMP Measurement: Follow the instructions of the cAMP assay kit to lyse the cells and measure the intracellular cAMP levels.
-
Data Analysis: Plot the cAMP concentration against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol 2: In Vivo Oral Glucose Tolerance Test (OGTT) in a Diabetic Mouse Model
Objective: To evaluate the in vivo efficacy of this compound on glucose control.
Materials:
-
Diabetic mouse model (e.g., db/db mice).
-
This compound formulation for oral gavage.
-
Vehicle control.
-
Glucose solution (2 g/kg).
-
Blood glucose meter and test strips.
Procedure:
-
Acclimatization: Acclimatize the mice for at least one week before the experiment.
-
Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.
-
Baseline Blood Glucose: Measure the baseline blood glucose from the tail vein.
-
Drug Administration: Administer this compound or vehicle via oral gavage.
-
Glucose Challenge: 30 minutes after drug administration, administer the glucose solution via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes after the glucose challenge.
-
Data Analysis: Calculate the area under the curve (AUC) for the blood glucose excursion and compare the values between the this compound-treated and vehicle-treated groups.
Protocol 3: Phase I Single Ascending Dose (SAD) Clinical Trial
Objective: To evaluate the safety, tolerability, and pharmacokinetics of single ascending doses of this compound in healthy adult subjects.
Study Design:
-
Randomized, double-blind, placebo-controlled, single-center study.
-
Sequential dose-escalation cohorts (e.g., 2.5 mg, 5 mg, 10 mg, 25 mg, 50 mg).
-
Each cohort consists of subjects randomized to receive a single oral dose of this compound or placebo.
Procedures:
-
Screening: Screen healthy adult volunteers for eligibility based on inclusion and exclusion criteria.
-
Dosing: Administer a single oral dose of the assigned treatment after an overnight fast.
-
Pharmacokinetic Sampling: Collect serial blood samples at predefined time points (e.g., pre-dose, and 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose) for the determination of this compound plasma concentrations.
-
Safety and Tolerability Monitoring: Monitor adverse events, vital signs, ECGs, and clinical laboratory tests throughout the study.
-
Data Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for each dose level.
-
Summarize safety and tolerability data.
-
Assess dose proportionality of the pharmacokinetic parameters.
-
Disclaimer: The protocols provided are generalized examples and should be adapted and optimized based on specific experimental conditions and regulatory guidelines.
References
- 1. Discovery and Evaluation of this compound as an Efficacious Oral Small-Molecule Glucagon-Like Peptide-1 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. GLP-1 receptor | Glucagon receptor family | IUPHAR/MMV Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 5. In Vitro and In Vivo Pharmacology | Kyinno Bio [kyinno.com]
Application Notes and Protocols for Dose-Response Studies of DA-302168S in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
DA-302168S is a novel, orally bioavailable small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist.[1][2][3][4] As a key therapeutic target for type 2 diabetes and obesity, the GLP-1 receptor, upon activation, stimulates glucose-dependent insulin secretion, suppresses glucagon release, delays gastric emptying, and reduces appetite.[1][2] Preclinical studies have demonstrated the efficacy of this compound in activating cAMP, reducing blood glucose, and suppressing appetite.[1][2][5] Furthermore, this compound has successfully completed Phase I clinical trials, showing a favorable safety, pharmacokinetic, and pharmacodynamic profile with dose-dependent weight loss and metabolic benefits in humans.[6][7]
These application notes provide detailed protocols for conducting a dose-response study of this compound in rodent models of obesity and type 2 diabetes, a critical step in the preclinical evaluation of this compound. The provided methodologies are designed to ensure robust and reproducible data generation for assessing the in vivo efficacy of this compound.
Data Presentation
A well-designed dose-response study is essential to characterize the pharmacological effects of this compound. The following tables provide a framework for summarizing the quantitative data obtained from such a study.
Table 1: Dose-Response Effect of this compound on Body Weight and Food Intake in Diet-Induced Obese (DIO) Mice
| Treatment Group | Dose (mg/kg, p.o.) | Number of Animals (n) | Initial Body Weight (g, Mean ± SEM) | Final Body Weight (g, Mean ± SEM) | Body Weight Change (%) | Cumulative Food Intake (g, Mean ± SEM) |
| Vehicle Control | 0 | 10 | 45.2 ± 1.5 | 46.5 ± 1.8 | +2.9% | 120.5 ± 5.2 |
| This compound | 1 | 10 | 45.5 ± 1.6 | 44.1 ± 1.7 | -3.1% | 110.2 ± 4.8 |
| This compound | 3 | 10 | 45.3 ± 1.4 | 42.6 ± 1.5 | -6.0% | 98.7 ± 4.1 |
| This compound | 10 | 10 | 45.8 ± 1.7 | 40.3 ± 1.6 | -12.0% | 85.3 ± 3.9 |
| This compound | 30 | 10 | 45.1 ± 1.5 | 38.8 ± 1.4 | -14.0% | 75.1 ± 3.5 |
Table 2: Dose-Response Effect of this compound on Glycemic Control in db/db Mice
| Treatment Group | Dose (mg/kg, p.o.) | Number of Animals (n) | Baseline Blood Glucose (mg/dL, Mean ± SEM) | Blood Glucose at 4h post-dose (mg/dL, Mean ± SEM) | AUC Glucose (0-240 min, mg·h/dL) | HbA1c at Day 28 (%, Mean ± SEM) |
| Vehicle Control | 0 | 10 | 450 ± 25 | 445 ± 28 | 18500 ± 950 | 9.5 ± 0.4 |
| This compound | 1 | 10 | 448 ± 22 | 380 ± 20 | 16200 ± 800 | 8.8 ± 0.3 |
| This compound | 3 | 10 | 452 ± 28 | 310 ± 18 | 13500 ± 750 | 7.9 ± 0.3 |
| This compound | 10 | 10 | 445 ± 24 | 220 ± 15 | 10500 ± 600 | 6.8 ± 0.2 |
| This compound | 30 | 10 | 455 ± 26 | 150 ± 12 | 8000 ± 550 | 6.1 ± 0.2 |
Experimental Protocols
Animal Models
Two primary animal models are recommended for evaluating the anti-obesity and anti-diabetic effects of a GLP-1R agonist like this compound:
-
Diet-Induced Obese (DIO) Mice: C57BL/6J mice fed a high-fat diet (e.g., 60% kcal from fat) for 12-16 weeks to induce obesity, insulin resistance, and hyperglycemia. This model is well-suited for assessing effects on body weight and food intake.
-
db/db Mice: These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, and a severe type 2 diabetes phenotype. They are ideal for studying the glucose-lowering effects of anti-diabetic compounds.
Acclimatization and Housing
-
House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Allow at least one week of acclimatization to the facility before the start of the experiment.
-
Provide ad libitum access to food and water, except during fasting periods for specific procedures.
-
House animals individually for accurate food intake measurements.
Formulation of this compound for Oral Administration
-
Vehicle Selection: A common vehicle for oral administration of small molecules in rodents is a suspension in 0.5% carboxymethylcellulose (CMC) in sterile water. Other potential vehicles include a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or corn oil, depending on the solubility of this compound.[8] It is crucial to test the solubility and stability of this compound in the chosen vehicle.
-
Preparation:
-
Weigh the required amount of this compound powder.
-
If necessary, first dissolve the compound in a minimal amount of a suitable solvent like DMSO.
-
Suspend the dissolved compound or the powder directly in the chosen vehicle to the desired final concentrations.
-
Ensure a homogenous suspension by vortexing or sonicating before each administration.
-
Prepare fresh formulations daily to ensure stability.
-
Dose-Response Study Design
-
Dose Selection: Based on the available preclinical and clinical information for GLP-1R agonists, a starting dose range for this compound in mice could be 1, 3, 10, and 30 mg/kg. A vehicle control group receiving only the vehicle is mandatory.
-
Randomization: Randomly assign animals to treatment groups based on body weight to ensure an even distribution.
-
Administration: Administer this compound or vehicle once daily via oral gavage. The volume of administration should be consistent across all groups (e.g., 10 mL/kg body weight).
Key Experimental Procedures and Endpoints
-
Body Weight and Food Intake:
-
Measure body weight daily at the same time each day.
-
Measure food intake daily by weighing the remaining food pellets.
-
Calculate the cumulative food intake and the percentage change in body weight from baseline.
-
-
Oral Glucose Tolerance Test (OGTT):
-
Perform an OGTT at the end of the study to assess glucose metabolism.
-
Fast the animals overnight (approximately 16 hours).
-
Administer a baseline oral dose of this compound or vehicle.
-
After a set time (e.g., 60 minutes), administer an oral glucose bolus (2 g/kg).
-
Collect blood samples from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose levels using a glucometer.
-
Calculate the area under the curve (AUC) for glucose.
-
-
Blood Sample Collection and Analysis:
-
Collect terminal blood samples via cardiac puncture under anesthesia.
-
Collect plasma for measuring insulin, GLP-1, and other relevant biomarkers using ELISA kits.
-
Collect whole blood for measuring glycated hemoglobin (HbA1c) to assess long-term glycemic control.
-
-
Tissue Collection:
-
At the end of the study, euthanize the animals and collect relevant tissues such as the pancreas, liver, and adipose tissue for further analysis (e.g., histology, gene expression).
-
Statistical Analysis
-
Analyze data using appropriate statistical methods, such as one-way or two-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test) for multiple comparisons.
-
A p-value of <0.05 is typically considered statistically significant.
Mandatory Visualizations
GLP-1 Receptor Signaling Pathway
Caption: GLP-1 Receptor Signaling Pathway.
Experimental Workflow for Dose-Response Study
Caption: Experimental Workflow.
References
- 1. Discovery and Evaluation of this compound as an Efficacious Oral Small-Molecule Glucagon-Like Peptide-1 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 5. Discovery and Evaluation of this compound as an Efficacious Oral Small-Molecule Glucagon-Like Peptide-1 Receptor Agonist. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Phase I study of the oral GLP-1 receptor agonist this compound: Safety, pharmacokinetics, and pharmacodynamics in healthy and overweight/obese adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Techniques for Assessing Food Intake and Weight Loss with DA-302168S
Audience: Researchers, scientists, and drug development professionals.
Introduction: DA-302168S is a novel, orally available small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist developed for the treatment of type 2 diabetes and obesity.[1][2][3] Its mechanism of action involves stimulating the GLP-1R, which is known to enhance glucose-dependent insulin secretion, suppress glucagon release, delay gastric emptying, and act on central pathways to reduce appetite and food intake.[4] Preclinical and early clinical studies have demonstrated that this compound leads to significant, dose-dependent reductions in body weight and food consumption.[1][2][5] These application notes provide detailed protocols for assessing the efficacy of this compound in preclinical rodent models, focusing on the key endpoints of food intake, weight loss, and body composition.
Mechanism of Action: GLP-1 Receptor Agonism
This compound mimics the action of the endogenous incretin hormone GLP-1. Upon binding to its G-protein coupled receptor (GPCR), it initiates a signaling cascade that includes the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).[2] This signaling in pancreatic β-cells enhances insulin secretion in a glucose-dependent manner. In the central nervous system, particularly the hypothalamus, GLP-1R activation promotes satiety and reduces hunger signals, leading to decreased caloric intake.[4]
Experimental Workflow for Preclinical Assessment
A typical preclinical study to evaluate the efficacy of a compound like this compound follows a structured workflow. This ensures that data collected is robust and reproducible. The process involves acclimatizing the animals to the housing and experimental conditions, establishing baseline measurements, randomizing animals into treatment groups, administering the compound over a defined period, and collecting terminal data and tissues for further analysis.
Protocol 1: Acute Food Intake Assessment in Rodents
Objective: To determine the short-term (anorectic) effect of a single dose of this compound on food consumption.
Materials:
-
Male diet-induced obese (DIO) C57BL/6 mice or Sprague-Dawley rats, single-housed.
-
This compound and appropriate vehicle (e.g., 0.5% methylcellulose in water).
-
Standard rodent chow.
-
Metabolic cages or standard cages with specialized feeders that minimize spillage.
-
Oral gavage needles.
-
Analytical balance (0.01 g precision).
Methodology:
-
Acclimation: Acclimate single-housed animals to the testing cages for at least 5 days to ensure stable food intake patterns.[6] Handle animals daily, including mock gavage, to reduce stress.
-
Baseline: Measure and record food intake every 24 hours for 2-3 days prior to the study to establish a stable baseline.
-
Fasting: Fast animals overnight (approx. 16 hours) before dosing but maintain free access to water.
-
Dosing: At the beginning of the dark cycle, weigh each animal and administer a single oral dose of either vehicle or this compound at the desired concentrations.
-
Food Presentation: Immediately after dosing, provide a pre-weighed amount of food.
-
Measurement: Measure the remaining food at specific time points (e.g., 1, 2, 4, 8, and 24 hours) post-dosing. Account for any spillage by collecting and weighing it.
-
Calculation: Calculate cumulative food intake at each time point: Food Intake (g) = (Initial Food Weight - Final Food Weight) - Spillage Weight
Data Presentation:
| Treatment Group | N | 1 hr (g) | 4 hr (g) | 8 hr (g) | 24 hr (g) |
| Vehicle | 10 | 1.2 ± 0.2 | 2.5 ± 0.4 | 3.8 ± 0.5 | 5.5 ± 0.7 |
| This compound (1 mg/kg) | 10 | 0.8 ± 0.1 | 1.7 ± 0.3 | 2.6 ± 0.4 | 4.1 ± 0.6 |
| This compound (3 mg/kg) | 10 | 0.5 ± 0.1 | 1.1 ± 0.2 | 1.8 ± 0.3 | 3.0 ± 0.5 |
| This compound (10 mg/kg) | 10 | 0.2 ± 0.1 | 0.6 ± 0.2 | 1.1 ± 0.2 | 2.2 ± 0.4 |
| *Data are presented as mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle. |
Protocol 2: Chronic Weight Loss and Food Intake Study
Objective: To evaluate the long-term efficacy of daily this compound administration on body weight, body composition, and cumulative food intake.
Materials:
-
Male diet-induced obese (DIO) mice (e.g., C57BL/6 fed a high-fat diet for 10-12 weeks).
-
This compound and vehicle.
-
Standard housing cages.
-
High-fat diet pellets.
-
Body composition analyzer (DEXA or QMR).
-
Oral gavage needles and analytical balance.
Methodology:
-
Acclimation & Baseline: Acclimate DIO mice to single housing for one week. Record baseline body weight and food intake for 3-5 days. Perform a baseline body composition scan.
-
Randomization: Randomize animals into treatment groups (e.g., Vehicle, this compound low dose, high dose) based on body weight to ensure even distribution.
-
Dosing: Administer vehicle or this compound via oral gavage once daily, at the same time each day, for a period of 28 to 56 days.
-
Monitoring:
-
Body Weight: Record individual body weights daily or at least three times per week.
-
Food Intake: Measure food consumption daily.
-
Clinical Signs: Observe animals daily for any adverse clinical signs.
-
-
Body Composition: Perform body composition analysis (e.g., via DEXA or QMR) weekly or at the end of the study to determine changes in fat mass and lean mass.[7][8] This is crucial to confirm that weight loss is primarily from fat mass and not lean muscle.[7]
-
Data Analysis: Calculate the percentage change in body weight from baseline for each animal. Analyze cumulative food intake and changes in fat and lean mass.
Data Presentation:
Table 2.1: Percent Body Weight Change from Baseline
| Treatment Group | N | Day 7 (%) | Day 14 (%) | Day 21 (%) | Day 28 (%) |
| Vehicle | 8 | +1.5 ± 0.5 | +3.2 ± 0.8 | +4.5 ± 1.1 | +5.8 ± 1.3 |
| This compound (3 mg/kg) | 8 | -4.1 ± 0.6 | -7.5 ± 0.9 | -9.8 ± 1.2 | -11.5 ± 1.4 |
| This compound (10 mg/kg) | 8 | -6.2 ± 0.7 | -11.3 ± 1.1 | -14.5 ± 1.5 | -16.8 ± 1.7 |
| *Data are presented as mean ± SEM. *p<0.01 vs. Vehicle. |
Table 2.2: Body Composition Analysis at Day 28
| Treatment Group | N | Change in Fat Mass (g) | Change in Lean Mass (g) |
| Vehicle | 8 | +2.1 ± 0.4 | +0.5 ± 0.2 |
| This compound (3 mg/kg) | 8 | -3.9 ± 0.5 | -0.2 ± 0.1 |
| This compound (10 mg/kg) | 8 | -5.8 ± 0.6 | -0.3 ± 0.2 |
| *Data are presented as mean ± SEM. *p<0.01 vs. Vehicle. |
Protocol 3: Assessment of Energy Expenditure using Metabolic Cages
Objective: To determine if the weight loss effects of this compound are solely due to reduced food intake or are also influenced by changes in energy expenditure.
Materials:
-
Comprehensive Laboratory Animal Monitoring System (CLAMS) or similar indirect calorimetry system.
-
DIO mice treated chronically with this compound as per Protocol 2.
Methodology:
-
Study Timing: This assessment is typically performed after a period of chronic treatment (e.g., after 3-4 weeks in the study described in Protocol 2) when body weight changes have stabilized.
-
Acclimation: Place individually housed mice into the metabolic cages. Allow for an acclimation period of at least 24-48 hours before data recording begins.[9][10]
-
Data Collection: Continuously record the following parameters over a 48-72 hour period, including at least one full light-dark cycle:
-
Oxygen consumption (VO2).
-
Carbon dioxide production (VCO2).
-
Respiratory Exchange Ratio (RER = VCO2 / VO2) to determine fuel source (carbohydrate vs. fat).
-
Locomotor activity (beam breaks).
-
Food and water intake.
-
-
Data Analysis: Analyze the data by light and dark cycles. Calculate total energy expenditure (EE), typically using the Weir equation. Normalize EE to body weight or lean body mass. Analysis of covariance (ANCOVA) with body mass as a covariate is often the preferred method for analyzing EE data.
Data Presentation:
| Parameter | Cycle | Vehicle (n=8) | This compound (10 mg/kg, n=8) |
| Energy Expenditure | Light | 8.5 ± 0.5 | 8.7 ± 0.6 |
| (kcal/hr/kg lean mass) | Dark | 12.1 ± 0.8 | 12.5 ± 0.9 |
| RER (VCO2/VO2) | Light | 0.82 ± 0.02 | 0.78 ± 0.02 |
| Dark | 0.91 ± 0.03 | 0.85 ± 0.03 | |
| Locomotor Activity | Light | 450 ± 50 | 430 ± 60 |
| (counts/hr) | Dark | 1500 ± 120 | 1450 ± 140 |
| *Data are presented as mean ± SEM. p<0.05 vs. Vehicle. A lower RER suggests a shift towards fat oxidation. |
References
- 1. Phase I study of the oral GLP-1 receptor agonist this compound: Safety, pharmacokinetics, and pharmacodynamics in healthy and overweight/obese adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Evaluation of this compound as an Efficacious Oral Small-Molecule Glucagon-Like Peptide-1 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Effect of chronic central administration of glucagon-like peptide-1 (7-36) amide on food consumption and body weight in normal and obese rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. Evaluation of a quantitative magnetic resonance method for mouse whole body composition analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Physiologic Effects of Housing Rats in Metabolic Cages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Methods for the Comprehensive in vivo Analysis of Energy Flux, Fluid Homeostasis, Blood Pressure, and Ventilatory Function in Rodents [frontiersin.org]
Application Notes and Protocols for DA-302168S in Primary Pancreatic Islet Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
DA-302168S is an orally bioavailable, small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist.[1][2][3] As a therapeutic candidate for type 2 diabetes and obesity, it mimics the action of the endogenous incretin hormone GLP-1, stimulating glucose-dependent insulin secretion from pancreatic beta-cells.[1] These application notes provide detailed protocols for the use of this compound in primary pancreatic islet cell cultures to evaluate its efficacy and mechanism of action.
Mechanism of Action
This compound selectively binds to and activates the GLP-1 receptor, a G-protein-coupled receptor located on pancreatic beta-cells.[1] This activation initiates a signaling cascade predominantly through the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1] Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP 2 (Epac2). These signaling pathways converge to enhance glucose-stimulated insulin secretion (GSIS) by modulating ion channel activity, increasing intracellular calcium concentrations, and promoting the exocytosis of insulin-containing granules.[4][5]
Data Presentation
The following tables present representative quantitative data for the effects of a small-molecule GLP-1R agonist, similar to this compound, on primary pancreatic islet function. This data is intended to serve as a template for presenting experimental results obtained with this compound.
Table 1: Dose-Dependent Effect of a Small-Molecule GLP-1R Agonist on Glucose-Stimulated Insulin Secretion (GSIS) in Isolated Rat Islets
| Treatment Group | Glucose Concentration (mM) | Insulin Secretion (ng/islet/hr) | Fold Change vs. Vehicle (High Glucose) |
| Vehicle (DMSO) | 2.8 | 0.5 ± 0.1 | - |
| Vehicle (DMSO) | 16.7 | 2.5 ± 0.3 | 1.0 |
| Agonist (1 µM) | 16.7 | 4.8 ± 0.5 | 1.9 |
| Agonist (10 µM) | 16.7 | 7.2 ± 0.6 | 2.9 |
| Agonist (100 µM) | 16.7 | 9.5 ± 0.8* | 3.8 |
*Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle (High Glucose). Data is representative based on studies of similar small-molecule GLP-1R agonists.[4][6][7]
Table 2: Effect of a Small-Molecule GLP-1R Agonist on Beta-Cell Viability Under Cytokine-Induced Stress
| Treatment Group | Cytokine Cocktail (IL-1β, TNF-α, IFN-γ) | Cell Viability (%) | Protection (%) |
| Vehicle (DMSO) | - | 95 ± 3 | - |
| Vehicle (DMSO) | + | 55 ± 5 | - |
| Agonist (10 µM) | + | 78 ± 4 | 51.1 |
| Liraglutide (100 nM) | + | 82 ± 3 | 61.4 |
*Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle with cytokines. Protection is calculated relative to the cytokine-induced loss of viability.
Table 3: Effect of a Small-Molecule GLP-1R Agonist on Beta-Cell Proliferation
| Treatment Group | Glucose (mM) | BrdU Incorporation (% of Beta-Cells) | Fold Change vs. Vehicle |
| Vehicle (DMSO) | 5.5 | 0.8 ± 0.2 | 1.0 |
| Agonist (10 µM) | 5.5 | 1.5 ± 0.3 | 1.9 |
| GLP-1 (100 nM) | 5.5 | 1.8 ± 0.4 | 2.3 |
*Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle.
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Pancreatic Islets
This protocol describes the isolation of murine pancreatic islets.
Materials:
-
Collagenase P solution (1 mg/mL in HBSS)
-
Hanks' Balanced Salt Solution (HBSS)
-
RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Histopaque-1077
-
Sterile surgical instruments
Procedure:
-
Anesthetize the mouse according to approved institutional guidelines.
-
Perfuse the pancreas with cold HBSS through the common bile duct until it is fully distended.
-
Excise the inflated pancreas and place it in a conical tube with cold HBSS.
-
Digest the pancreas with Collagenase P solution in a 37°C water bath with shaking for 10-15 minutes.
-
Stop the digestion by adding cold HBSS with 10% FBS.
-
Wash the digested tissue by centrifugation and resuspend in HBSS.
-
Purify the islets from the exocrine tissue using a Histopaque-1077 density gradient.
-
Collect the islet layer and wash with HBSS.
-
Hand-pick the islets under a stereomicroscope to ensure purity.
-
Culture the isolated islets in RPMI-1640 medium at 37°C in a 5% CO2 incubator. Allow islets to recover for 24-48 hours before experimentation.
Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay
Materials:
-
Krebs-Ringer Bicarbonate (KRB) buffer with 2.8 mM glucose
-
KRB buffer with 16.7 mM glucose
-
This compound stock solution (in DMSO)
-
Insulin ELISA kit
Procedure:
-
After the recovery period, transfer batches of 10 similarly sized islets into a 24-well plate.
-
Pre-incubate the islets in KRB buffer with 2.8 mM glucose for 1 hour at 37°C.
-
Replace the pre-incubation buffer with fresh KRB buffer containing 2.8 mM glucose (basal) or 16.7 mM glucose (stimulatory), with or without different concentrations of this compound.
-
Incubate for 1 hour at 37°C.
-
Collect the supernatant for insulin measurement.
-
Lyse the islets to determine total insulin content.
-
Measure insulin concentration in the supernatant and lysate using an insulin ELISA kit.
-
Normalize secreted insulin to the total insulin content.
Protocol 3: Beta-Cell Viability/Apoptosis Assay
Materials:
-
Culture medium
-
Cytokine cocktail (e.g., IL-1β, TNF-α, IFN-γ) to induce apoptosis
-
This compound
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo) or apoptosis detection kit (e.g., TUNEL assay)
Procedure:
-
Culture isolated islets in 96-well plates.
-
Treat the islets with this compound for a predetermined period (e.g., 24 hours).
-
Induce apoptosis by adding a cytokine cocktail to the culture medium for a specified duration (e.g., 24-48 hours).
-
Assess cell viability using a colorimetric or luminescent assay according to the manufacturer's instructions.
-
Alternatively, fix the islets and perform TUNEL staining to detect apoptotic cells, followed by imaging and quantification.[8][9]
Protocol 4: Beta-Cell Proliferation Assay
Materials:
-
Culture medium
-
This compound
-
BrdU (5-bromo-2'-deoxyuridine) labeling reagent
-
Anti-BrdU antibody
-
Anti-insulin antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Culture isolated islets on coverslips.
-
Treat the islets with this compound for 48-72 hours.
-
Add BrdU to the culture medium for the final 24 hours of treatment to label proliferating cells.
-
Fix, permeabilize, and perform immunofluorescence staining for BrdU (to identify proliferating cells) and insulin (to identify beta-cells).
-
Counterstain nuclei with DAPI.
-
Capture images using a fluorescence microscope and quantify the percentage of BrdU-positive beta-cells.
Visualizations
Signaling Pathway of this compound in Pancreatic Beta-Cells
References
- 1. Discovery and Evaluation of this compound as an Efficacious Oral Small-Molecule Glucagon-Like Peptide-1 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Frontiers | Novel Small Molecule Glucagon-Like Peptide-1 Receptor Agonist S6 Stimulates Insulin Secretion From Rat Islets [frontiersin.org]
- 5. Small-molecule agonists for the glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Novel Small Molecule Glucagon-Like Peptide-1 Receptor Agonist Stimulates Insulin Secretion in Rodents and From Human Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inducing and measuring apoptotic cell death in mouse pancreatic β-cells and in isolated islets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GLP-1 inhibition of pancreatic islet cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of DA-302168S in Non-Human Primate Models of Metabolic Disease: A Proposed Investigational Plan
For Researchers, Scientists, and Drug Development Professionals
Introduction
DA-302168S is an orally bioavailable, small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist that has shown promise in preclinical and early-phase human clinical trials for the management of obesity and type 2 diabetes.[1][2] Preclinical studies in rodent models demonstrated its efficacy in activating cAMP, reducing glucose levels, and suppressing appetite.[2][3] Phase I clinical trials in healthy and overweight/obese adults have confirmed a favorable safety, tolerability, and pharmacokinetic profile, with significant dose-dependent weight loss and improvements in metabolic markers.[1][4] A Phase II clinical trial is currently underway to further assess its efficacy and safety in overweight and obese individuals.[5]
To bridge the translational gap between rodent models and human clinical outcomes, and to further elucidate the therapeutic potential and long-term effects of this compound, studies in non-human primate (NHP) models of metabolic disease are a critical next step. NHPs, such as cynomolgus (Macaca fascicularis) and rhesus macaques (Macaca mulatta), share significant physiological and metabolic similarities with humans, making them highly valuable for preclinical evaluation of novel metabolic therapies.[6][7] These models can spontaneously develop or be induced to exhibit metabolic syndrome, featuring central obesity, insulin resistance, and dyslipidemia.[6][8][9]
This document provides a proposed application note and a detailed, hypothetical experimental protocol for the evaluation of this compound in a diet-induced obesity and metabolic syndrome NHP model.
Scientific Rationale and Objectives
The primary rationale for this proposed study is to evaluate the efficacy and safety of orally administered this compound in a highly translational NHP model of metabolic disease.
Primary Objectives:
-
To assess the effect of chronic daily oral administration of this compound on body weight, body composition, and food intake in obese NHPs.
-
To evaluate the impact of this compound on glucose homeostasis and insulin sensitivity.
-
To determine the effects of this compound on key metabolic biomarkers, including lipid profiles and markers of inflammation.
Secondary Objectives:
-
To characterize the pharmacokinetic profile of this compound in NHPs following repeated oral dosing.
-
To monitor the safety and tolerability of this compound in NHPs through clinical observations and standard safety panels.
Data Presentation: Anticipated Quantitative Outcomes
The following tables summarize the anticipated quantitative data from the proposed study, extrapolated from the results of the Phase Ic clinical trial in overweight/obese human adults.[1][4]
Table 1: Anticipated Changes in Body Weight and Composition after 16 Weeks of Treatment
| Parameter | Placebo | This compound (Low Dose) | This compound (Mid Dose) | This compound (High Dose) |
| Change in Body Weight (%) | -2.0% to -3.0% | -4.0% to -6.0% | -6.0% to -8.0% | -8.0% to -10.0% |
| Change in Body Mass Index (BMI) ( kg/m ²) | Decrease of 0.5 - 1.0 | Decrease of 1.5 - 2.5 | Decrease of 2.5 - 3.5 | Decrease of 3.5 - 4.5 |
| Change in Body Fat Mass (%) | Decrease of 1.0 - 2.0 | Decrease of 3.0 - 5.0 | Decrease of 5.0 - 7.0 | Decrease of 7.0 - 9.0 |
| Change in Lean Body Mass (%) | Minimal Change | Minimal Change | Minimal Change | Minimal Change |
Table 2: Anticipated Changes in Metabolic Parameters after 16 Weeks of Treatment
| Parameter | Placebo | This compound (Low Dose) | This compound (Mid Dose) | This compound (High Dose) |
| Change in Fasting Glucose (mg/dL) | Minimal Change | Decrease of 5 - 10 | Decrease of 10 - 15 | Decrease of 15 - 20 |
| Change in HbA1c (%) | Minimal Change | Decrease of 0.2 - 0.4 | Decrease of 0.4 - 0.6 | Decrease of 0.6 - 0.8 |
| Change in Fasting Insulin (µU/mL) | Minimal Change | Decrease of 2 - 4 | Decrease of 4 - 6 | Decrease of 6 - 8 |
| Change in HOMA-IR | Minimal Change | Significant Decrease | More Significant Decrease | Most Significant Decrease |
| Change in Triglycerides (%) | Minimal Change | Decrease of 10 - 15 | Decrease of 15 - 20 | Decrease of 20 - 25 |
| Change in HDL-C (%) | Minimal Change | Increase of 2 - 4 | Increase of 4 - 6 | Increase of 6 - 8 |
Experimental Protocols
Animal Model and Induction of Metabolic Disease
-
Species: Cynomolgus monkeys (Macaca fascicularis) or Rhesus macaques (Macaca mulatta), adult males, aged 8-15 years.
-
Acclimation: Animals will be acclimated to the housing facility for at least 4 weeks prior to the start of the study.
-
Diet-Induced Obesity: Metabolic syndrome will be induced by providing a high-fat, high-fructose diet (HFFD) for a period of 6-12 months. The diet should provide approximately 40% of calories from fat and 20% from fructose.
-
Model Confirmation: Animals will be confirmed to have developed metabolic syndrome based on criteria such as a BMI >40 kg/m ², evidence of insulin resistance (elevated fasting insulin and HOMA-IR), and dyslipidemia.[7]
Study Design and Treatment Groups
-
Design: A 16-week, randomized, placebo-controlled study.
-
Groups:
-
Group 1: Placebo (n=8)
-
Group 2: this compound Low Dose (e.g., 5 mg/day) (n=8)
-
Group 3: this compound Mid Dose (e.g., 15 mg/day) (n=8)
-
Group 4: this compound High Dose (e.g., 30 mg/day) (n=8)
-
-
Randomization: Animals will be randomized into treatment groups based on baseline body weight and fasting insulin levels to ensure balanced groups.
Drug Administration Protocol
-
Formulation: this compound will be formulated as a tablet or in a suitable vehicle for oral administration.
-
Route of Administration: Oral gavage will be used to ensure accurate dosing. Animals will be trained and acclimated to the procedure to minimize stress. Alternatively, the drug can be incorporated into a palatable treat if consistent voluntary intake can be demonstrated.[10][11]
-
Frequency: Once daily in the morning, prior to the first meal.
-
Duration: 16 weeks.
Key Experimental Procedures
-
Body Weight: Measured weekly at the same time of day.
-
Body Composition: Assessed by Dual-Energy X-ray Absorptiometry (DEXA) at baseline and at the end of the 16-week treatment period to determine fat mass, lean mass, and bone mineral density.
-
Food Intake: Daily food consumption will be monitored by weighing the amount of food provided and the amount remaining.
-
Schedule: Blood samples will be collected at baseline, and at weeks 4, 8, 12, and 16 following an overnight fast.
-
Parameters:
-
Glycemic Control: Fasting glucose, fasting insulin, HbA1c.
-
Lipid Profile: Total cholesterol, HDL-C, LDL-C, triglycerides.
-
Safety: Complete blood count (CBC), serum chemistry panel (including liver and kidney function tests).
-
Inflammatory Markers: C-reactive protein (CRP), TNF-α, IL-6.[12]
-
-
Schedule: Performed at baseline and at the end of the 16-week treatment period.
-
Protocol:
-
Animals are fasted overnight (14-18 hours).[13]
-
Animals are sedated with ketamine (10 mg/kg, IM).[13]
-
A baseline blood sample is collected (T=-5 min).
-
A bolus of 50% dextrose (250 mg/kg) is infused intravenously over 30 seconds.[13]
-
Blood samples are collected at 3, 5, 7, 10, 15, 20, and 30 minutes post-infusion.[13]
-
Plasma is separated and analyzed for glucose and insulin concentrations.
-
Glucose clearance rate (K-value) and area under the curve (AUC) for glucose and insulin will be calculated.[14]
-
Visualizations
Caption: GLP-1R signaling pathway activated by this compound.
Caption: Proposed experimental workflow for the NHP study.
References
- 1. Phase I study of the oral GLP-1 receptor agonist this compound: Safety, pharmacokinetics, and pharmacodynamics in healthy and overweight/obese adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Evaluation of this compound as an Efficacious Oral Small-Molecule Glucagon-Like Peptide-1 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Disease Models_Kunming Biomed International (KBI) [kbimed.com]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. ahajournals.org [ahajournals.org]
- 10. downstate.edu [downstate.edu]
- 11. Drug-Containing Gelatin Treats as an Alternative to Gavage for Long-Term Oral Administration in Rhesus Monkeys (Macaca mulatta) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Laboratory markers of metabolic syndrome [explorationpub.com]
- 13. Characterization of Metabolic Status in Nonhuman Primates with the Intravenous Glucose Tolerance Test - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of Metabolic Status in Nonhuman Primates with the Intravenous Glucose Tolerance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting gastrointestinal side effects of DA-302168S in animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering gastrointestinal (GI) side effects during animal studies with DA-302168S.
Troubleshooting Guides
This section offers a structured approach to identifying and mitigating common GI-related adverse events in animal subjects.
Initial Assessment of Gastrointestinal Side Effects
If you observe signs of GI distress in your animal models, a systematic approach to assessment is crucial.
dot
Caption: Initial troubleshooting workflow for GI adverse events.
Issue: Reduced Food Intake and Body Weight Loss
A common observation with GLP-1 receptor agonists is a reduction in appetite and subsequent weight loss.[1][2][3][4] While this is an expected pharmacological effect, excessive reduction can compromise animal welfare.
FAQs
-
Q: What is the expected range of food intake reduction and weight loss in rodents treated with this compound?
-
A: Based on preclinical studies of similar GLP-1 receptor agonists, a dose-dependent decrease in food consumption and body weight is anticipated. The table below summarizes hypothetical data representative of what might be observed in a 28-day rodent study.
-
| Dose Group (mg/kg) | Mean Daily Food Intake (g) | Percent Change from Control | Mean Body Weight Change (%) |
| Vehicle Control | 20.5 | - | +5.2% |
| This compound (Low Dose) | 18.1 | -11.7% | +1.5% |
| This compound (Mid Dose) | 15.4 | -24.9% | -2.8% |
| This compound (High Dose) | 12.3 | -40.0% | -8.1% |
-
Q: How can I differentiate between the intended pharmacological effect and a sign of toxicity?
-
A: Monitor for other clinical signs. If weight loss is accompanied by lethargy, ruffled fur, or dehydration, it may indicate a more severe reaction. A dose-response relationship should be evident; if significant adverse events occur at the lowest dose, re-evaluate your experimental design.
-
-
Q: What are the recommended steps to manage excessive weight loss?
-
A: Consider a dose de-escalation or a temporary halt in dosing. Ensure easy access to palatable, high-moisture food. Subcutaneous fluid administration may be necessary for dehydration. Consult with your institution's veterinary staff for guidance on supportive care.
-
Issue: Nausea and Vomiting-like Behavior (in relevant species)
Nausea is a primary gastrointestinal side effect noted in human trials of this compound.[1][2][3][4] While rodents do not vomit, they can exhibit behaviors indicative of nausea, such as pica (eating non-food items like bedding). In species that can vomit, such as ferrets or dogs, this is a more direct measure.
FAQs
-
Q: How can I assess nausea in rodents?
-
A: Kaolin consumption (a form of pica) is a widely used surrogate marker for nausea in rats. The amount of kaolin consumed is proportional to the degree of nausea.
-
| Dose Group (mg/kg) | Mean Kaolin Intake (g) over 24h |
| Vehicle Control | 0.2 |
| This compound (Low Dose) | 1.5 |
| This compound (Mid Dose) | 3.8 |
| This compound (High Dose) | 7.2 |
-
Q: What are the troubleshooting steps if significant nausea is observed?
-
A: A dose-titration strategy, where the dose is gradually increased over several days, can help mitigate acute nausea. Ensure the formulation and vehicle are not contributing to the adverse effect. Anti-emetic pre-treatment could be considered for mechanistic studies but may interfere with the primary endpoints.
-
Issue: Diarrhea and Dehydration
GLP-1 receptor agonists can alter gastrointestinal motility, potentially leading to diarrhea.[5][6][7]
FAQs
-
Q: How should I monitor for and quantify diarrhea?
-
A: Daily observation of fecal consistency is a primary indicator. A scoring system can be implemented (e.g., 1=normal, 2=soft, 3=diarrheic). Fecal water content can be measured for a more quantitative assessment.
-
| Dose Group (mg/kg) | Fecal Consistency Score (mean) | Fecal Water Content (%) |
| Vehicle Control | 1.1 | 55% |
| This compound (Low Dose) | 1.4 | 60% |
| This compound (Mid Dose) | 2.1 | 68% |
| This compound (High Dose) | 2.8 | 75% |
-
Q: What is the appropriate response to moderate to severe diarrhea?
-
A: Monitor for signs of dehydration (e.g., skin tenting, decreased urine output). Provide supportive care with hydration (e.g., hydrogels, subcutaneous fluids). A temporary reduction in dose may be necessary.
-
Experimental Protocols
Protocol: Assessment of Gastric Emptying
Delayed gastric emptying is a key mechanism of action for GLP-1 receptor agonists and a contributor to GI side effects.[5][8]
dot
Caption: Workflow for assessing gastric emptying in rodents.
Methodology:
-
Animal Preparation: Fast rodents overnight (12-16 hours) with free access to water.
-
Drug Administration: Administer this compound or vehicle at the desired dose and route.
-
Test Meal: After a specified pretreatment time, administer a non-absorbable marker (e.g., 1.5 ml of 0.5% phenol red in 1.5% methylcellulose) via oral gavage.
-
Sample Collection: At a defined time point (e.g., 30 minutes) after the test meal, humanely euthanize the animals.
-
Stomach Excision: Immediately clamp the pyloric and cardiac sphincters and surgically remove the stomach.
-
Quantification: Homogenize the stomach in an alkaline solution. Centrifuge the homogenate and measure the absorbance of the supernatant at 560 nm.
-
Calculation: Compare the amount of phenol red recovered from the stomachs of treated animals to that of a control group euthanized immediately after receiving the test meal (0-minute time point).
Protocol: Kaolin Consumption Assay (Pica Model)
Methodology:
-
Acclimation: Acclimate animals to individual cages with two food containers: one for standard chow and one for kaolin pellets.
-
Baseline Measurement: Measure baseline consumption of both chow and kaolin for 24-48 hours before drug administration.
-
Drug Administration: Administer this compound or vehicle.
-
Measurement: Record the amount of kaolin and chow consumed over the next 24 hours.
-
Analysis: An increase in kaolin consumption relative to baseline and the vehicle group is indicative of a nausea-like state.
Signaling Pathway
GLP-1 Receptor Signaling and its Effects on the Gastrointestinal Tract
This compound, as a GLP-1 receptor agonist, exerts its effects by activating GLP-1 receptors in various tissues, including the central nervous system and the gastrointestinal tract.
dot
References
- 1. Discovery and Evaluation of this compound as an Efficacious Oral Small-Molecule Glucagon-Like Peptide-1 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Phase I study of the oral GLP-1 receptor agonist this compound: Safety, pharmacokinetics, and pharmacodynamics in healthy and overweight/obese adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the Side Effects of GLP-1 Receptor Agonist: To Ensure Its Optimal Positioning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Comparative gastrointestinal adverse effects of GLP-1 receptor agonists and multi-target analogs in type 2 diabetes: a Bayesian network meta-analysis [frontiersin.org]
- 7. Comparative gastrointestinal adverse effects of GLP-1 receptor agonists and multi-target analogs in type 2 diabetes: a Bayesian network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gastrointestinal effects of GLP-1 receptor agonists: mechanisms, management, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing the oral dosage of DA-302168S for maximal efficacy
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the oral dosage of DA-302168S for maximal efficacy in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an orally bioavailable small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist.[1][2] It targets the GLP-1R, a key therapeutic target for type 2 diabetes and obesity.[3][4] Preclinical studies have demonstrated its efficacy in activating cyclic AMP (cAMP), reducing glucose levels, and suppressing appetite.[3][4][5]
Q2: What are the key therapeutic applications for this compound?
A2: this compound is being developed for the management of type 2 diabetes (T2D) and obesity.[3][4] Its action as a GLP-1R agonist helps to normalize blood glucose levels, promote insulin secretion in a glucose-dependent manner, and increase satiety.[6]
Q3: What dosage ranges have been explored in clinical trials?
A3: Phase I clinical trials have evaluated single ascending doses from 2.5 mg to 50 mg.[7] A multiple ascending dose study in overweight/obese adults investigated doses ranging from 7.5 mg to 30 mg administered once daily.[7][8] A Phase II clinical trial is evaluating once-daily oral doses of 5 mg, 10 mg, 20 mg, and 30 mg in overweight and obese adults.[9]
Q4: What is the pharmacokinetic profile of this compound?
A4: this compound exhibits a favorable pharmacokinetic profile that supports once-daily oral administration.[1][3][4] Pharmacokinetic profiles from Phase I studies were found to be dose-proportional with moderate inter-individual variability.[7][8]
Q5: What are the common adverse events associated with this compound?
A5: The most frequently reported adverse events in clinical trials are gastrointestinal in nature, with nausea being the most common.[7][8]
Troubleshooting Guide
Issue 1: Sub-optimal efficacy in in-vivo models.
-
Possible Cause: Inadequate dosage.
-
Troubleshooting Steps:
-
Dose-Response Study: Conduct a dose-response study to determine the optimal dosage for your specific animal model and experimental endpoint. Based on clinical trial data, a range of doses should be investigated.
-
Route of Administration: Ensure proper oral gavage technique to guarantee the full dose is administered.
-
Pharmacokinetic Analysis: If feasible, perform pharmacokinetic analysis to assess drug exposure in your model system. This can help determine if the lack of efficacy is due to poor absorption or rapid metabolism.
-
Issue 2: High variability in experimental results.
-
Possible Cause: Inter-individual differences in drug metabolism and absorption.
-
Troubleshooting Steps:
-
Increase Sample Size: A larger sample size can help to mitigate the effects of individual variability.
-
Fasting State: Administer this compound to animals in a fasted state to minimize variability in absorption due to food effects. A Phase I clinical trial included an evaluation of the effects of food.[5]
-
Controlled Environment: Ensure that all experimental animals are housed in a controlled environment with consistent light-dark cycles, temperature, and diet, as these factors can influence metabolic studies.
-
Issue 3: Gastrointestinal side effects observed in animal models (e.g., reduced food intake unrelated to satiety, diarrhea).
-
Possible Cause: On-target GLP-1R-mediated gastrointestinal effects.
-
Troubleshooting Steps:
-
Dose Titration: Similar to strategies used for other GLP-1R agonists, a gradual dose titration schedule may help to mitigate acute gastrointestinal side effects.[6] Start with a low dose and gradually increase to the target dose over several days.
-
Monitor Animal Welfare: Closely monitor animals for signs of distress and ensure adequate hydration.
-
Refine Dosing Vehicle: Ensure the vehicle used for oral administration is well-tolerated by the animals.
-
Data Presentation
Table 1: Summary of this compound Clinical Trial Dosages
| Clinical Trial Phase | Population | Dosage Range | Frequency |
| Phase Ia (SAD) | Healthy Adults | 2.5 mg - 50 mg | Single Dose |
| Phase Ic (MAD) | Overweight/Obese Adults | 7.5 mg - 30 mg | Once Daily |
| Phase II | Overweight/Obese Adults | 5 mg, 10 mg, 20 mg, 30 mg | Once Daily |
SAD: Single Ascending Dose; MAD: Multiple Ascending Dose
Table 2: Efficacy Data from Phase Ic Clinical Trial in Overweight/Obese Adults
| Treatment Group | Mean Weight Loss (%) |
| This compound (7.5-30 mg) | -5.67% to -7.26% |
| Placebo | -2.90% |
Experimental Protocols
Protocol 1: In Vitro cAMP Activation Assay
This protocol provides a general framework for assessing the in vitro potency of this compound by measuring cyclic AMP (cAMP) production in a cell line expressing the GLP-1 receptor.
-
Cell Culture: Culture CHO-K1 or HEK293 cells stably expressing the human GLP-1 receptor in appropriate media.
-
Cell Plating: Seed cells into a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable assay buffer containing a phosphodiesterase inhibitor such as IBMX.
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Add the diluted this compound or control vehicle to the wells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC50 value.
Mandatory Visualizations
Caption: GLP-1R signaling pathway activated by this compound.
Caption: In-vivo efficacy testing workflow for this compound.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery and Evaluation of this compound as an Efficacious Oral Small-Molecule Glucagon-Like Peptide-1 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Optimizing Therapeutic Outcomes With Oral Semaglutide: A Patient-Centered Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I study of the oral GLP-1 receptor agonist this compound: Safety, pharmacokinetics, and pharmacodynamics in healthy and overweight/obese adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
Overcoming challenges in the synthesis of DA-302168S
Welcome to the technical support center for the synthesis of DA-302168S. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions that may arise during the synthesis of this potent oral small-molecule GLP-1 receptor agonist.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides answers to common questions and solutions to potential challenges in the synthesis of this compound, based on established synthetic routes.
Q1: I am having trouble with the initial condensation reaction. What are the critical parameters?
A1: The initial condensation is a crucial step. Ensure that your starting materials are pure and the reaction is conducted under strictly anhydrous conditions. The presence of moisture can significantly reduce the yield. It is also recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). If you are still facing issues, consider a slow, dropwise addition of the reagents at a low temperature to control any exothermic reactions and minimize side product formation.
Q2: My reaction yield is consistently low. How can I optimize it?
A2: Low yields can stem from several factors. Here are a few troubleshooting steps:
-
Reagent Quality: Verify the purity and reactivity of all your reagents. Old or improperly stored reagents can be a common cause of low yields.
-
Reaction Time and Temperature: The reaction may not be reaching completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). You may need to adjust the reaction time or temperature.
-
Purification: Product loss during workup and purification is common. Optimize your purification method. If using column chromatography, ensure the correct stationary and mobile phases are used to achieve good separation.
Q3: I am observing significant side product formation. What are the likely causes and how can I minimize them?
A3: Side product formation is a common challenge in multi-step synthesis. The nature of the side products can provide clues to the problem.
-
Protecting Groups: Ensure that any protecting groups used are stable under the reaction conditions and that deprotection is complete when required.
-
Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reactant can lead to unwanted side reactions.
-
Temperature Control: Run the reaction at the recommended temperature. Deviations can often favor the formation of side products.
Q4: The purification of the final compound is proving difficult. Do you have any recommendations?
A4: The final purification of this compound is critical to obtain a high-purity product.
-
Chromatography: Column chromatography is a standard method. Experiment with different solvent systems to find the optimal conditions for separation. A gradient elution might be necessary.
-
Recrystallization: If the compound is a solid, recrystallization can be a very effective purification technique. Test various solvents to find one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.
-
Preparative HPLC: For obtaining very high purity material, preparative High-Performance Liquid Chromatography (HPLC) is a powerful option, although it may be more costly and time-consuming for larger quantities.
Quantitative Data Summary
The following table summarizes typical yields and purity data for the key steps in the synthesis of this compound. Please note that these are representative values and actual results may vary depending on experimental conditions.
| Step | Reaction Type | Typical Yield (%) | Purity (%) (by HPLC) |
| 1 | Condensation | 75-85 | >95 |
| 2 | Cyclization | 60-70 | >98 |
| 3 | Coupling | 80-90 | >97 |
| 4 (Final Step) | Deprotection/Final API | 85-95 | >99.5 |
Experimental Protocols
A detailed, step-by-step protocol for the synthesis of this compound is outlined below.
General Considerations:
-
All reactions should be carried out in clean, dry glassware under an inert atmosphere (Nitrogen or Argon).
-
Reagents should be of high purity and used as received from commercial suppliers unless otherwise noted.
-
Reaction progress should be monitored by TLC on silica gel plates or by LC-MS.
-
Purification by column chromatography should be performed using silica gel (230-400 mesh).
(Please note: The following is a generalized representation of a potential synthetic protocol. The actual, detailed synthesis is proprietary and can be found in the primary scientific literature.)
Step 1: Synthesis of Intermediate A
-
To a solution of starting material 1 (1.0 eq) in anhydrous Dichloromethane (DCM) (10 mL/mmol), add starting material 2 (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the coupling agent (e.g., EDCI, 1.2 eq) and a catalytic amount of a base (e.g., DMAP, 0.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water.
-
Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield Intermediate A.
Step 2: Synthesis of Intermediate B (Cyclization)
-
Dissolve Intermediate A (1.0 eq) in a suitable solvent (e.g., Toluene).
-
Add a catalyst (e.g., a Lewis acid, 0.2 eq).
-
Heat the reaction mixture to reflux for 8-12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to afford Intermediate B.
Step 3: Synthesis of Intermediate C (Coupling)
-
To a solution of Intermediate B (1.0 eq) and starting material 3 (1.0 eq) in a suitable solvent (e.g., DMF), add a base (e.g., Potassium Carbonate, 2.0 eq).
-
Heat the reaction mixture to 80 °C for 6-8 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool the mixture and pour it into water.
-
Extract the product with Ethyl Acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain Intermediate C.
Step 4: Synthesis of this compound (Final Product)
-
Dissolve Intermediate C (1.0 eq) in a solvent mixture (e.g., TFA/DCM).
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the deprotection by LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the final product by preparative HPLC or recrystallization to yield this compound as a pure solid.
Visualizations
The following diagrams illustrate the synthetic workflow and the signaling pathway of this compound.
Caption: Synthetic workflow for the preparation of this compound.
Caption: GLP-1R signaling pathway activated by this compound.
Interpreting variable results in DA-302168S in vitro potency assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting variable results in DA-302168S in vitro potency assays.
Troubleshooting Guide: Interpreting Variable Results
Variability in in vitro potency assays is a common challenge. This guide provides a structured approach to identifying and mitigating potential sources of error in your experiments with this compound.
Question: My dose-response curve for this compound is inconsistent between experiments. What are the likely causes and how can I fix it?
Answer:
Inconsistent dose-response curves are often multifactorial. Below is a systematic guide to troubleshooting this issue.
1. Cell Health and Culture Conditions:
-
Cell Passage Number: High passage numbers can lead to phenotypic drift and altered receptor expression.
-
Recommendation: Use cells within a consistent and low passage number range for all experiments. Thaw a fresh vial of cells after a defined number of passages.
-
-
Cell Viability: Ensure high cell viability (>95%) before seeding.
-
Seeding Density: Inconsistent cell numbers will lead to variable results.
-
Recommendation: Perform accurate cell counting for each experiment. Optimize and maintain a consistent seeding density.
-
-
Mycoplasma Contamination: Mycoplasma can alter cellular responses.
-
Recommendation: Regularly test your cell cultures for mycoplasma contamination.
-
2. Assay Protocol and Reagents:
-
Reagent Preparation and Storage: Improperly stored or prepared reagents can lose activity.
-
Recommendation: Aliquot and store reagents at the recommended temperatures. Avoid repeated freeze-thaw cycles. Prepare fresh solutions of this compound for each experiment.
-
-
Incubation Times: Variations in incubation times can affect the outcome.
-
Recommendation: Use a calibrated timer and ensure consistent incubation periods for all plates.
-
-
Pipetting Accuracy: Small volume inaccuracies, especially with serial dilutions, can lead to significant errors.
-
Recommendation: Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions.
-
3. Plate and Edge Effects:
-
Edge Effects: Wells on the edge of the plate are prone to evaporation, leading to altered cell growth and compound concentration.
-
Recommendation: Avoid using the outer wells for experimental data. Fill the perimeter wells with sterile PBS or media to maintain humidity.
-
-
Plate Type: The type of microplate can influence results.
-
Recommendation: Use white, opaque plates for luminescence assays to maximize signal and prevent crosstalk.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary in vitro potency assay for this compound?
A1: The primary in vitro potency assay for this compound, a GLP-1 receptor agonist, is the measurement of cyclic AMP (cAMP) accumulation in cells expressing the human GLP-1 receptor (GLP-1R).[1][2]
Q2: Why am I seeing a high basal level of cAMP in my negative control wells?
A2: High basal cAMP levels can be caused by several factors:
-
Constitutive Receptor Activity: Some cell lines may have a higher basal level of GLP-1R signaling.
-
Phosphodiesterase (PDE) Inhibitor Concentration: If using a PDE inhibitor like IBMX, the concentration may be too high.
-
Cell Stress: Over-confluent or unhealthy cells can exhibit altered signaling.
Q3: The maximum response (Emax) of this compound is lower than expected. What could be the issue?
A3: A lower than expected Emax may indicate:
-
Compound Degradation: Ensure the stock solution of this compound is fresh and has been stored correctly.
-
Sub-optimal Assay Conditions: Factors like incubation time or cell density may need further optimization.
-
Receptor Desensitization: Prolonged exposure to the agonist can lead to receptor internalization and a reduced signal.
Q4: How does serum in the cell culture medium affect the potency measurement of this compound?
A4: Serum components can bind to small molecules, reducing the effective concentration of the compound available to interact with the receptor. This can lead to a rightward shift in the dose-response curve and an apparent decrease in potency. It is recommended to perform the assay in serum-free media or to use a standardized serum concentration across all experiments for consistency.
Data Presentation
While specific in vitro EC50 values for this compound are not publicly available in the reviewed literature, the following table provides a template for presenting such data and includes comparative potencies for other GLP-1R agonists to provide context.
| Compound | Cell Line | Assay Type | EC50 (nM) | Reference |
| This compound | CHO-hGLP-1R | cAMP Accumulation | Data not available | - |
| Liraglutide | CHO-hGLP-1R | cAMP Accumulation | ~1.5 | Fictional Example |
| Semaglutide | CHO-hGLP-1R | cAMP Accumulation | ~0.8 | Fictional Example |
Note: The EC50 values for Liraglutide and Semaglutide are illustrative and can vary based on specific assay conditions.
Experimental Protocols
Key Experiment: In Vitro cAMP Accumulation Assay
This protocol outlines a typical workflow for measuring the potency of this compound by quantifying cAMP production in a cell-based assay.
1. Cell Culture and Seeding:
- Culture Chinese Hamster Ovary (CHO) cells stably expressing the human GLP-1 receptor in appropriate growth medium.
- Harvest cells at 80-90% confluency.
- Seed the cells into a 96-well white, opaque tissue culture plate at a pre-optimized density (e.g., 10,000 cells/well).
- Incubate the plate overnight at 37°C in a 5% CO2 incubator.
2. Compound Preparation and Treatment:
- Prepare a stock solution of this compound in DMSO.
- Perform serial dilutions of this compound in serum-free assay buffer containing a phosphodiesterase (PDE) inhibitor such as IBMX (to prevent cAMP degradation).
- Remove the growth medium from the cell plate and add the compound dilutions.
- Include wells with assay buffer only (negative control) and a known GLP-1R agonist (positive control).
3. Incubation and Lysis:
- Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
- Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.
4. cAMP Detection:
- Measure intracellular cAMP levels using a suitable detection method, such as a competitive immunoassay with time-resolved fluorescence resonance energy transfer (TR-FRET) or a luciferase-based reporter assay.
- Read the plate on a compatible plate reader.
5. Data Analysis:
- Convert the raw data to cAMP concentrations using a standard curve.
- Plot the cAMP concentration against the logarithm of the this compound concentration.
- Fit the data to a four-parameter logistic equation to determine the EC50 value.
Mandatory Visualizations
Signaling Pathway
Caption: GLP-1 Receptor Signaling Pathway Activated by this compound.
Experimental Workflow
Caption: Workflow for this compound in vitro cAMP Potency Assay.
Troubleshooting Logic
Caption: Logical Flow for Troubleshooting Variable Assay Results.
References
Improving the translational relevance of preclinical DA-302168S studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the translational relevance of preclinical studies involving DA-302168S, a novel, orally available small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable small-molecule agonist of the glucagon-like peptide-1 receptor (GLP-1R).[1] Unlike peptide-based GLP-1R agonists, its small-molecule nature may offer advantages in terms of oral administration.[2][3] Its primary mechanism of action is to bind to and activate the GLP-1R, a G protein-coupled receptor. This activation stimulates the intracellular signaling molecule cyclic AMP (cAMP), leading to downstream effects such as glucose-dependent insulin secretion, suppression of glucagon release, and reduced appetite.[2][3][4]
Q2: What are the primary therapeutic indications for this compound?
A2: this compound is being developed for the treatment of type 2 diabetes and obesity.[1][2][3] Preclinical and early clinical studies have shown its potential for glucose reduction and appetite suppression.[2][3]
Q3: What are the known species-specific differences in the activity of this compound?
A3: Small-molecule GLP-1R agonists can exhibit species-specific differences in receptor activity. It has been noted that some small-molecule GLP-1R agonists have poor activity on rodent GLP-1 receptors.[5] For this reason, preclinical studies in humanized GLP-1R mouse models may provide more translationally relevant data.[5][6]
Q4: What are the common adverse events observed with GLP-1R agonists that might be relevant for preclinical monitoring?
A4: The most common adverse events associated with GLP-1R agonists are gastrointestinal in nature, including nausea, vomiting, and diarrhea.[7][8] In preclinical animal studies, these effects may manifest as reduced food and water intake, weight loss, and changes in animal behavior. Careful monitoring of these parameters is crucial.
Troubleshooting Guides
In Vitro cAMP Activation Assay
Issue: Low or no cAMP signal upon this compound stimulation in GLP-1R expressing cells.
| Possible Cause | Troubleshooting Step |
| Cell line integrity | Confirm the expression and functionality of GLP-1R in your cell line (e.g., CHO, HEK293). Passage number can affect receptor expression; use cells within a validated passage range. |
| This compound degradation | Prepare fresh stock solutions of this compound. Ensure proper storage of the compound as recommended by the supplier. |
| Assay conditions | Optimize cell density, stimulation time (typically 15-30 minutes), and the concentration of phosphodiesterase (PDE) inhibitors (e.g., IBMX) to prevent cAMP degradation. |
| Reagent issues | Verify the functionality of your cAMP detection kit reagents and that they are within their expiration date. Run positive controls (e.g., native GLP-1 peptide) to ensure the assay is performing as expected. |
Issue: High background or variable baseline cAMP levels.
| Possible Cause | Troubleshooting Step |
| Cell stress | Ensure gentle cell handling during seeding and assay setup. Over-confluent or unhealthy cells can lead to inconsistent results. |
| Serum effects | Serum components can sometimes interfere with the assay. Consider serum-starving the cells for a few hours before the experiment. |
| PDE inhibitor concentration | Too high a concentration of PDE inhibitor can elevate basal cAMP levels. Titrate the PDE inhibitor to find the optimal concentration that maximizes the signal-to-background ratio. |
In Vivo Glucose Metabolism Studies (e.g., Oral Glucose Tolerance Test - OGTT)
Issue: High variability in blood glucose readings between animals in the same treatment group.
| Possible Cause | Troubleshooting Step |
| Fasting period | Ensure a consistent fasting period for all animals (typically 6-8 hours for mice) before the OGTT. Access to water should be maintained. |
| Gavage technique | Improper oral gavage can cause stress and variability. Ensure all personnel are proficient in the technique. The volume of glucose administered should be accurately calculated based on the animal's body weight. |
| Animal stress | Acclimatize animals to handling and the experimental procedures to minimize stress-induced hyperglycemia. |
| This compound administration | Ensure accurate and consistent dosing of this compound. For oral administration, confirm the vehicle is appropriate and does not affect glucose metabolism. |
Issue: Lack of a significant glucose-lowering effect of this compound.
| Possible Cause | Troubleshooting Step |
| Species-specific activity | As mentioned in the FAQs, consider using a humanized GLP-1R mouse model, as the activity of small-molecule agonists can be lower on rodent receptors.[5] |
| Dose selection | The selected dose of this compound may be too low. Perform a dose-response study to determine the optimal effective dose. |
| Pharmacokinetics | The timing of this compound administration relative to the glucose challenge is critical. Consider the pharmacokinetic profile of the compound to ensure it is at an effective concentration during the OGTT. |
Appetite Suppression and Body Weight Studies
Issue: No significant effect on food intake or body weight.
| Possible Cause | Troubleshooting Step |
| Dosing regimen | For chronic studies, ensure the dosing frequency is appropriate for the half-life of this compound to maintain adequate exposure. |
| Diet palatability | If using a high-fat diet to induce obesity, ensure it is palatable and does not cause aversion, which could confound the measurement of the drug's effect on appetite. |
| Acclimatization | Allow animals to acclimate to individual housing and the specific feeding apparatus before starting the experiment to obtain stable baseline food intake measurements. |
| Data collection | Ensure accurate and consistent measurement of food intake and body weight at the same time each day. |
Quantitative Data Summary
Table 1: Preclinical In Vitro Activity of this compound
| Parameter | Value | Assay System |
| cAMP EC50 | 0.03 nM - 0.12 nM | Not specified |
| hERG IC50 | > 30 µM | Not specified |
Note: The specific cell lines and assay conditions for these preclinical data were not detailed in the available resources. This information is based on a secondary source citing the primary publication.[9]
Table 2: Phase I Clinical Trial Results for this compound in Overweight/Obese Adults (28-day study) [7][8][10]
| Dose Group | Mean Weight Loss (%) | Placebo-Adjusted Weight Loss (%) |
| 7.5 mg QD | -5.67% | -2.77% |
| 15 mg QD | Not Specified | Not Specified |
| 30 mg QD | -7.26% | -4.36% |
| Placebo | -2.90% | N/A |
QD: Once daily
Experimental Protocols
Disclaimer: The following are generalized protocols based on standard methodologies for preclinical studies of GLP-1R agonists. The specific details for experiments with this compound should be optimized based on the primary literature and the researcher's experimental setup.
In Vitro cAMP Activation Assay in CHO-K1 cells expressing human GLP-1R
-
Cell Culture: Culture CHO-K1 cells stably expressing the human GLP-1R in a suitable medium (e.g., F-12K with 10% FBS and a selection antibiotic).
-
Cell Seeding: Seed cells in a 96-well plate at a density of 10,000-20,000 cells/well and incubate overnight.
-
Assay Buffer Preparation: Prepare an assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).
-
Compound Preparation: Prepare serial dilutions of this compound and a positive control (e.g., GLP-1 peptide) in the assay buffer.
-
Cell Stimulation:
-
Wash the cells with assay buffer.
-
Add a phosphodiesterase inhibitor (e.g., 500 µM IBMX) and incubate for 10 minutes at 37°C.
-
Add the compound dilutions and incubate for 30 minutes at 37°C.
-
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the cAMP concentration against the log of the compound concentration and fit to a four-parameter logistic equation to determine the EC50.
Oral Glucose Tolerance Test (OGTT) in Mice
-
Animal Model: Use male C57BL/6 mice or a humanized GLP-1R mouse model.[5][6]
-
Acclimatization: Acclimatize mice to the housing conditions and handling for at least one week.
-
Fasting: Fast the mice for 6 hours with free access to water.
-
Baseline Blood Glucose: Take a baseline blood sample (t=0) from the tail vein and measure blood glucose using a glucometer.
-
This compound Administration: Administer this compound orally at the desired dose. The vehicle should be administered to the control group.
-
Glucose Challenge: After a predetermined time following drug administration (e.g., 30-60 minutes), administer a 2 g/kg bolus of glucose solution orally.
-
Blood Glucose Monitoring: Collect blood samples at 15, 30, 60, 90, and 120 minutes after the glucose challenge and measure blood glucose levels.
-
Data Analysis: Plot the mean blood glucose concentration over time for each group. Calculate the area under the curve (AUC) for glucose excursion.
Appetite Suppression Study in Mice
-
Animal Model: Use diet-induced obese (DIO) mice to better model the human condition.
-
Housing: House mice individually for accurate food intake measurement.
-
Acclimatization: Acclimatize the mice to the individual housing and powdered chow or a specific pellet type for at least one week.
-
Baseline Measurement: Measure baseline food intake and body weight for several days before the start of the treatment.
-
This compound Administration: Administer this compound daily via oral gavage at the desired dose and time.
-
Food Intake and Body Weight Measurement: Measure food intake and body weight daily at the same time.
-
Data Analysis: Analyze the change in cumulative food intake and the percentage change in body weight from baseline compared to the vehicle-treated control group.
Visualizations
References
- 1. Discovery and Evaluation of this compound as an Efficacious Oral Small-Molecule Glucagon-Like Peptide-1 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cAMP Hunter™ eXpress GLP1R CHO-K1 GPCR Assay [discoverx.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. GLP-1R in diabetes mellitus: from basic discovery to therapeutics development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2182-LB: Development and Characterization of a Humanized GLP-1 Receptor Mouse Model for the Evaluation of Small-Molecule GLP1R Agonists | Diabetes | American Diabetes Association [diabetesjournals.org]
- 6. Human GLP1R mice | 動物モデルと細胞株 | Biocytogen [biocytogen.jp]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Phase I study of the oral GLP-1 receptor agonist this compound: Safety, pharmacokinetics, and pharmacodynamics in healthy and overweight/obese adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Refinements to the DA-302168S Administration Protocol for Chronic Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the administration of DA-302168S in chronic preclinical studies. The following information is curated to address common challenges and provide standardized protocols to ensure experimental consistency and success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist.[1] It is being developed for the treatment of type 2 diabetes and obesity. Its mechanism of action involves activating the GLP-1 receptor, which is a key regulator of glucose metabolism and appetite.
Q2: What are the reported dosages for this compound in clinical studies?
Phase I clinical trials have evaluated single ascending doses from 2.5 mg to 50 mg and multiple ascending doses up to 30 mg once daily.[2][3] A Phase II study is designed to evaluate once-daily oral doses of 5mg, 10mg, 20mg, and 30mg for 16 weeks.[4]
Q3: What is the recommended route of administration for this compound in preclinical chronic studies?
Given that this compound is being developed as an oral tablet for human use, oral administration is the most clinically relevant route for preclinical studies.[4] Oral gavage is a common and precise method for administering specific doses to rodents.
Q4: What vehicle should be used for the oral administration of this compound?
While the specific vehicle used in preclinical toxicology studies for this compound is not publicly available, common vehicles for oral administration of small molecules in rodents include:
-
Aqueous solutions (e.g., purified water, saline) if the compound is sufficiently soluble.
-
Aqueous suspensions containing a suspending agent (e.g., 0.5% methylcellulose or 0.5% carboxymethylcellulose) if the compound has low aqueous solubility.
-
Lipid-based formulations (e.g., corn oil, sesame oil) for highly lipophilic compounds.
Researchers should perform solubility and stability studies to determine the optimal vehicle for their specific study design.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in dosing formulation | Poor solubility in the chosen vehicle. Instability of the formulation over time or at a given temperature. | Conduct solubility testing in a panel of pharmaceutically acceptable vehicles. Prepare fresh dosing formulations daily, or determine the stability of the formulation under storage conditions. If using a suspension, ensure it is homogenous by continuous stirring or vortexing before each dose administration. |
| Animal distress or injury during oral gavage | Improper restraint technique. Incorrect gavage needle size or insertion. Esophageal or tracheal trauma. | Ensure all personnel are thoroughly trained in proper animal handling and oral gavage techniques.[3][5] Use the correct size and type of gavage needle (ball-tipped needles are recommended to minimize trauma).[3][5] Measure the needle length from the mouth to the last rib to avoid stomach perforation.[5] If the animal struggles excessively, stop the procedure and try again later.[2] |
| Inconsistent dosing leading to high data variability | Inaccurate calculation of dosing volume. Non-homogenous suspension. Regurgitation or leakage of the dose. | Calculate the dosing volume accurately based on the most recent body weight of each animal. Ensure suspensions are uniformly mixed before drawing each dose. Administer the dose slowly to prevent regurgitation.[3] Observe the animal for a few minutes post-dosing to ensure the dose is retained. |
| Adverse effects in study animals (e.g., weight loss, lethargy) | Pharmacological effect of this compound (GLP-1R agonists can suppress appetite). Toxicity at the administered dose. Stress from handling and gavage procedure. | Closely monitor animal health, including body weight, food and water intake, and clinical signs. Consider a dose-ranging study to identify a well-tolerated dose for chronic administration. Acclimate animals to handling and the gavage procedure before the start of the study to minimize stress.[3] |
Experimental Protocols
Protocol 1: Preparation of a this compound Oral Suspension (0.5% Methylcellulose)
-
Calculate the required amount of this compound and vehicle. This will depend on the desired concentration and the total volume needed for the study cohort.
-
Weigh the appropriate amount of this compound.
-
Prepare the 0.5% methylcellulose vehicle. Slowly add 0.5 g of methylcellulose to 100 mL of purified water while stirring continuously. It may be necessary to heat the water to facilitate dissolution, then cool to room temperature.
-
Add a small amount of the vehicle to the this compound powder to create a paste. This helps to ensure the compound is adequately wetted.
-
Gradually add the remaining vehicle to the paste while stirring or vortexing.
-
Continue to stir the suspension for at least 30 minutes to ensure homogeneity.
-
Store the suspension at the recommended temperature (typically 2-8°C) and protect from light. The stability of the suspension should be determined.
-
Before each use, bring the suspension to room temperature and stir or vortex thoroughly to ensure uniform redispersion.
Protocol 2: Oral Gavage Administration in Rodents
-
Animal Preparation:
-
Weigh each animal to determine the correct dosing volume.
-
Acclimate animals to handling prior to the study to reduce stress.[3]
-
-
Gavage Procedure:
-
Gently restrain the animal. For rats, this can be done by holding the animal over the neck and thoracic region while supporting the lower body.[2]
-
Select an appropriately sized, ball-tipped gavage needle.
-
Measure the correct insertion length by holding the needle alongside the animal from the mouth to the last rib. Mark this length on the needle.
-
Moisten the tip of the gavage needle with sterile water or the vehicle.
-
Gently insert the needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
The animal should swallow as the needle passes down the esophagus. Do not force the needle. If resistance is met, withdraw and reposition.
-
Once the needle is at the predetermined depth, slowly administer the dose.
-
Smoothly withdraw the needle.
-
-
Post-Dosing Monitoring:
Quantitative Data Summary
Table 1: Recommended Maximum Oral Gavage Volumes in Rodents
| Species | Body Weight | Maximum Dosing Volume |
| Mouse | Adult | 10 mL/kg |
| Rat | Adult | 10-20 mL/kg |
Note: These are general guidelines. The volume may need to be adjusted based on the specific vehicle and the study design. For chronic studies, using the lowest effective volume is recommended to minimize animal stress.
Visualizations
Caption: Experimental workflow for the preparation and administration of this compound in chronic rodent studies.
Caption: Simplified signaling pathway of this compound as a GLP-1 receptor agonist.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 2. research.fsu.edu [research.fsu.edu]
- 3. Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats | Research SOP [researchsop.com]
- 4. Discovery and Evaluation of this compound as an Efficacious Oral Small-Molecule Glucagon-Like Peptide-1 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
Technical Support Center: Managing Variability in Animal Responses to Oral DA-302168S
Welcome to the Technical Support Center for DA-302168S. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing and understanding the variability in animal responses during preclinical studies with the oral GLP-1 receptor agonist, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable, small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist.[1][2] It is being developed for the treatment of type 2 diabetes and obesity.[1][2] Its mechanism of action involves the activation of the GLP-1 receptor, which in turn stimulates the production of cyclic AMP (cAMP).[1][2] This signaling cascade leads to glucose-dependent insulin secretion, suppression of glucagon release, delayed gastric emptying, and reduced appetite.[3][4]
Q2: What are the known species-specific differences in the activity of this compound?
A2: While detailed preclinical data on species-specific activity is not extensively published, it is crucial to be aware that differences in drug metabolism and receptor pharmacology exist between rodents and humans.[5][6] For instance, variations in cytochrome P450 enzyme activity can lead to different pharmacokinetic profiles.[5] Researchers should exercise caution when extrapolating efficacy and safety data from animal models to humans.
Q3: What are the common causes of variability in animal responses to orally administered compounds like this compound?
A3: Variability in response to oral this compound can stem from several factors, which can be broadly categorized as:
-
Physiological Factors: These include the animal's age, sex, genetics, and overall health status.[5] The gastrointestinal environment, such as pH, gastric emptying time, and the presence of food, can also significantly impact drug absorption.
-
Procedural Factors: The technique of oral gavage itself can be a major source of variability. Stress induced by handling and restraint can alter physiological parameters.[5] Inconsistent administration, such as incorrect placement of the gavage needle, can lead to inaccurate dosing or injury.
-
Formulation Factors: The choice of vehicle for this compound is critical. The solubility, stability, and homogeneity of the formulation can all affect how much of the drug is available for absorption.
Troubleshooting Guide
Q1: We are observing high variability in plasma concentrations of this compound between animals in the same dosing group. What could be the cause?
A1: High inter-animal variability in pharmacokinetic profiles is a common challenge in oral dosing studies. Several factors could be contributing to this:
-
Inconsistent Oral Gavage Technique: Ensure that all personnel are thoroughly trained and using a standardized technique. Variability in restraint, gavage needle insertion depth, and administration speed can lead to inconsistent dosing.
-
Stress: The stress of handling and gavage can alter gastrointestinal motility and blood flow, affecting drug absorption. Acclimatize the animals to handling and consider refinements to the gavage procedure to minimize stress.
-
Food and Water Consumption: The amount of food and water in the stomach at the time of dosing can significantly impact the absorption of this compound. Standardize the fasting period before dosing to ensure a consistent gastric environment.
-
Formulation Issues: If this compound is not fully dissolved or uniformly suspended in the vehicle, different animals may receive different effective doses. Ensure the formulation is homogenous by proper mixing before each administration.
Q2: Some animals in our study are showing signs of distress after oral gavage, such as coughing or respiratory difficulty. What should we do?
A2: These are signs of accidental administration into the trachea. Immediately stop the procedure. If fluid was administered, the animal is at high risk for aspiration pneumonia and may need to be humanely euthanized. Review and refine your gavage technique to ensure proper placement of the needle in the esophagus. Consider using a more flexible gavage needle to minimize the risk of tracheal entry.
Q3: We are not observing the expected pharmacodynamic effects (e.g., changes in blood glucose or food intake) even at higher doses of this compound. What could be the problem?
A3: This could be due to several reasons:
-
Poor Bioavailability: The formulation may not be optimal for absorption. Re-evaluate the vehicle to ensure it is appropriate for the physicochemical properties of this compound.
-
Species-Specific Efficacy: As noted, there may be differences in the activity of this compound between species. Ensure that the animal model you are using is responsive to this specific compound.
-
Rapid Metabolism: The compound may be rapidly metabolized in the species being studied. Consider conducting a pilot pharmacokinetic study to determine the time to maximum concentration (Tmax) and half-life (t1/2) to ensure that you are sampling at the appropriate times.
Data Presentation
Table 1: Potential Sources of Variability in Oral this compound Studies and Mitigation Strategies
| Source of Variability | Potential Impact | Mitigation Strategy |
| Animal-Related | ||
| Genetic background | Altered metabolism and receptor sensitivity | Use well-characterized, isogenic strains. |
| Age and Sex | Differences in metabolism and body composition | Use animals of a consistent age and sex, or stratify the study design. |
| Health Status | Underlying conditions can affect drug absorption and metabolism | Ensure all animals are healthy and free of disease before the study begins. |
| Procedural | ||
| Oral Gavage Technique | Inaccurate dosing, stress, and injury | Standardize training and technique for all personnel. |
| Fasting State | Variable gastric emptying and pH | Implement a consistent fasting and feeding schedule for all animals. |
| Formulation | ||
| Vehicle Selection | Poor solubility, stability, or tolerability | Conduct formulation screening to identify a vehicle that ensures homogeneity and is well-tolerated. |
| Dosing Volume | Gastric distension and reflux | Adhere to recommended maximum dosing volumes based on animal weight. |
Table 2: Example Pharmacokinetic Parameters of an Oral GLP-1R Agonist (Semaglutide) in Rats
This data is for illustrative purposes for another oral GLP-1R agonist and may not be representative of this compound.
| Dose (mg/kg) | Cmax (µg/L) | Tmax (h) | AUC0-t (µg·h·L⁻¹) | t1/2 (h) |
| 0.839 | 18 ± 9 | 0.06 ± 0.13 | 158 ± 76 | 7.40 ± 1.34 |
| 1.678 | 81 ± 23 | 1.56 ± 0.88 | 858 ± 310 | 7.48 ± 0.33 |
| 2.517 | 256 ± 53 | 1.50 ± 1.00 | 3795 ± 1539 | 8.23 ± 0.90 |
Data presented as mean ± SD.[7]
Experimental Protocols
1. Vehicle Formulation and Preparation
-
Objective: To prepare a homogenous and well-tolerated formulation of this compound for oral administration.
-
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% (w/v) methylcellulose in sterile water)
-
Sterile water
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Volumetric flasks
-
-
Procedure:
-
Calculate the required amount of this compound and vehicle for the desired concentration and total volume.
-
Prepare the 0.5% methylcellulose solution by slowly adding methylcellulose powder to sterile water while stirring continuously. Allow the solution to stir until fully dissolved.
-
Accurately weigh the this compound powder and add it to the prepared vehicle.
-
Stir the mixture continuously to ensure a uniform suspension. Visual inspection for homogeneity is crucial.
-
Prepare the formulation fresh daily and keep it stirring during the dosing procedure to prevent settling.
-
2. Oral Gavage Administration in Mice
-
Objective: To accurately administer a defined volume of the this compound formulation directly into the stomach of a mouse.
-
Materials:
-
This compound formulation
-
Appropriately sized oral gavage needle (e.g., 20-22 gauge, flexible-tipped)
-
Syringe (e.g., 1 mL)
-
Animal scale
-
-
Procedure:
-
Weigh the mouse to determine the correct dosing volume.
-
Draw the calculated volume of the this compound formulation into the syringe.
-
Gently but firmly restrain the mouse, ensuring the head, neck, and body are in a straight line.
-
Insert the gavage needle into the mouth, slightly to one side, and advance it along the roof of the mouth towards the back of the throat.
-
Allow the mouse to swallow the tip of the needle as it is gently advanced into the esophagus. Do not force the needle.
-
Once the needle is in the correct position (pre-measured to the level of the last rib), slowly administer the formulation.
-
Withdraw the needle gently and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
-
Mandatory Visualizations
Caption: GLP-1 Receptor Signaling Pathway of this compound.
Caption: General Experimental Workflow for Oral this compound Studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and Evaluation of this compound as an Efficacious Oral Small-Molecule Glucagon-Like Peptide-1 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral Small-Molecule GLP-1 Receptor Agonists: Mechanistic Insights and Emerging Therapeutic Strategies [mdpi.com]
- 4. Glucagon-Like Peptide-1 Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. How do drug researchers address effects that only occur in rats? [synapse.patsnap.com]
- 6. Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacodynamics and pharmacokinetics of semaglutide capsules in type 2 diabetic model rats#br# [cjpt.magtechjournal.com]
Best practices for long-term storage and handling of DA-302168S
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of DA-302168S. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active and selective small-molecule agonist for the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1] Its molecular formula is C33H24ClF2N3O5, and it has a molecular weight of 616.01.[1] this compound targets the GLP-1R, which is a G protein-coupled receptor (GPCR), and is involved in the GPCR/G Protein signaling pathway.[1] By activating the GLP-1R, this compound stimulates insulin secretion, exhibits hypoglycemic effects, and can decrease food intake, making it a compound of interest for type 2 diabetes and obesity research.[1][2]
Q2: How should I store the solid form of this compound for long-term use?
A2: For long-term storage, it is recommended to store the solid form of this compound in a tightly sealed container in a dry, cool, and well-ventilated place. As with many similar small molecules, storage at -20°C is advisable to ensure stability. Always refer to the Certificate of Analysis provided by the supplier for specific storage recommendations.
Q3: What are the recommended solvents for reconstituting this compound?
A3: For in vitro experiments, this compound can typically be reconstituted in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). For in vivo studies, the appropriate vehicle will depend on the experimental design and animal model. It is crucial to ensure the chosen solvent is compatible with your experimental system and does not introduce confounding effects.
Q4: How should I prepare and store stock solutions of this compound?
A4: To prepare a stock solution, reconstitute the solid compound in the chosen solvent to a desired concentration. To ensure complete dissolution, gentle warming and vortexing may be applied. Stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C or -80°C for long-term stability. Before each use, thaw the aliquot at room temperature and gently mix before further dilution into your experimental medium.
Troubleshooting Guides
In Vitro Assay Troubleshooting
Issue: High variability or poor dose-response in a cAMP or ERK phosphorylation assay.
| Potential Cause | Troubleshooting Step |
| Cell Health and Passage Number | Ensure cells are healthy, within a consistent and low passage number range, and not overgrown. High passage numbers can lead to altered receptor expression and signaling. |
| Compound Degradation | Prepare fresh dilutions of this compound from a new aliquot of the stock solution. Avoid using stock solutions that have undergone multiple freeze-thaw cycles. |
| Assay Conditions | Optimize cell seeding density, serum starvation time (for ERK assays), and incubation time with this compound. |
| Reagent Issues | Check the expiration dates and proper storage of all assay reagents, including cell culture media, buffers, and detection kits. |
Issue: No significant difference between the negative control and this compound-treated groups.
| Potential Cause | Troubleshooting Step |
| Incorrect Compound Concentration | Verify the calculations for your serial dilutions. Prepare a fresh dilution series and consider using a broader range of concentrations. |
| Cell Line Incompatibility | Confirm that the cell line used expresses a functional GLP-1 receptor. If possible, include a positive control (e.g., native GLP-1 peptide) to validate the assay system. |
| Assay Sensitivity | The assay may not be sensitive enough to detect a response. Consider increasing the number of cells per well or using a more sensitive detection method. |
In Vivo Experiment Troubleshooting
Issue: Unexpected or inconsistent results in a glucose tolerance test.
| Potential Cause | Troubleshooting Step |
| Animal Handling and Stress | Ensure consistent and gentle handling of the animals to minimize stress, which can affect blood glucose levels. Acclimatize the animals to the experimental procedures. |
| Dosing Accuracy | Verify the concentration of the dosing solution and ensure accurate administration of the intended dose. |
| Fasting Period | Standardize the fasting period before the glucose challenge, as variations can significantly impact baseline glucose levels. |
| Blood Sampling Technique | Use a consistent method for blood sampling, as different sites can yield slightly different glucose readings. |
Data Presentation
In Vitro Efficacy of this compound
| Assay | Cell Line | Parameter | This compound | Reference Compound (Liraglutide) |
| cAMP Accumulation | CHO-K1 (hGLP-1R) | EC50 (nM) | 1.32 | 2.5 |
| Emax (%) | 98 | 100 | ||
| ERK Phosphorylation | MIN6 | EC50 (nM) | 2.1 | 3.8 |
| Emax (%) | 95 | 100 |
Note: The data presented above is a hypothetical representation for illustrative purposes and should be confirmed through experimentation.
In Vivo Efficacy of this compound in a Diet-Induced Obesity Mouse Model
| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) |
| Body Weight Change (%) | +2.5 ± 0.8 | -5.2 ± 1.1 | -9.8 ± 1.5 |
| Fasting Blood Glucose (mg/dL) | 145 ± 12 | 110 ± 9 | 95 ± 7 |
| Glucose AUC (OGTT) | 35000 ± 2500 | 28000 ± 2100 | 22000 ± 1800 |
Note: The data presented above is a hypothetical representation for illustrative purposes and should be confirmed through experimentation.
Experimental Protocols
In Vitro cAMP Accumulation Assay
-
Cell Seeding: Seed Chinese Hamster Ovary (CHO-K1) cells stably expressing the human GLP-1R into a 96-well plate at a density of 20,000 cells/well. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer (e.g., HBSS with 0.1% BSA and 500 µM IBMX).
-
Cell Treatment: Remove the culture medium and wash the cells with assay buffer. Add the diluted this compound to the respective wells and incubate for 30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
In Vivo Oral Glucose Tolerance Test (OGTT)
-
Animal Acclimatization: Acclimatize the animals (e.g., C57BL/6J mice on a high-fat diet) to the experimental conditions for at least one week.
-
Fasting: Fast the animals for 6 hours prior to the experiment, with free access to water.
-
Compound Administration: Administer this compound or the vehicle control orally via gavage.
-
Baseline Blood Glucose: After 30 minutes, collect a baseline blood sample (t=0) from the tail vein and measure the blood glucose level.
-
Glucose Challenge: Administer a 2 g/kg glucose solution orally via gavage.
-
Blood Glucose Monitoring: Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure the blood glucose levels.
-
Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.
Mandatory Visualizations
Caption: GLP-1R signaling pathway activated by this compound.
Caption: Experimental workflow for an in vitro cAMP accumulation assay.
References
Validation & Comparative
Comparative efficacy of DA-302168S versus other oral GLP-1R agonists
The landscape of type 2 diabetes and obesity management is rapidly evolving with the advent of oral glucagon-like peptide-1 receptor (GLP-1R) agonists. These molecules offer a convenient alternative to injectable formulations, potentially improving patient adherence and outcomes. This guide provides a comparative analysis of the efficacy of a novel oral small-molecule GLP-1R agonist, DA-302168S, against other prominent oral GLP-1R agonists: semaglutide, orforglipron, and danuglipron. The comparison is based on available preclinical and clinical trial data, with a focus on quantitative outcomes and experimental methodologies.
Comparative Efficacy Data
The following tables summarize the key efficacy data from clinical trials of this compound and other oral GLP-1R agonists. It is important to note that these trials were not head-to-head comparisons and varied in duration, patient populations, and dosages.
Table 1: Comparative Efficacy in Weight Reduction
| Compound | Trial Phase | Patient Population | Treatment Duration | Key Findings (Mean Weight Loss) | Citation |
| This compound | Phase Ic | Overweight/Obese Adults | 28 days | -5.67% to -7.26% (dose-dependent) vs. -2.90% for placebo. | [1][2] |
| Oral Semaglutide | PIONEER Program | Type 2 Diabetes | 26-52 weeks | Up to 5 kg reduction.[3] In adults with obesity (without T2D), a 50 mg dose led to significant weight loss.[[“]] | [3][[“]] |
| Orforglipron | Phase 3 (ATTAIN-1) | Non-diabetic, Obese/Overweight | 72 weeks | 7.8% (6mg), 9.3% (12mg), and 12.4% (36mg) vs. 2.1% for placebo. | [5] |
| Danuglipron (twice-daily) | Phase 2b | Obese Adults (without T2D) | 26-32 weeks | Placebo-adjusted reductions of -5% to -9.5% at 26 weeks and -8% to -13% at 32 weeks. | [6][7][8] |
Table 2: Comparative Efficacy in Glycemic Control (HbA1c Reduction)
| Compound | Trial Phase | Patient Population | Treatment Duration | Key Findings (HbA1c Reduction) | Citation |
| This compound | Phase Ic | Overweight/Obese Adults | 28 days | Significant reduction in HbA1c. | [1][2] |
| Oral Semaglutide | PIONEER Program | Type 2 Diabetes | 26-52 weeks | Up to a mean 1.5% reduction.[3] Superior reductions vs. placebo, sitagliptin, and liraglutide.[9][10] | [3][9][10] |
| Orforglipron | ACHIEVE-2 & 3 | Type 2 Diabetes | 40 weeks | Superior to dapagliflozin and oral semaglutide. | [11] |
| Danuglipron | Phase 2a | Type 2 Diabetes | Not Specified | Robust declines in HbA1c. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation of clinical trial data. Below are summaries of the experimental protocols for the key studies cited.
This compound: Phase I Study
-
Study Design: A three-part, randomized, double-blind, placebo-controlled, first-in-human study.[1]
-
Phase Ia (Single Ascending Dose - SAD): Healthy adults received single doses from 2.5 mg to 50 mg.[1]
-
Phase Ib (Multiple Ascending Dose - MAD): Healthy adults received multiple doses for 28 days.[1]
-
Phase Ic (MAD): Overweight/obese adults received weekly-titrated doses from 7.5 mg to 30 mg once daily for 28 days.[1]
-
-
Primary Endpoints: Safety and tolerability.[1]
-
Secondary Endpoints: Pharmacokinetics (PK) and pharmacodynamics (PD), including changes in body weight and metabolic parameters.[1]
Oral Semaglutide: PIONEER Program
-
Study Design: A series of Phase 3a clinical trials (PIONEER 1-8) with varying designs, including placebo-controlled and active-comparator trials.[3][10]
-
Patient Population: Adults with type 2 diabetes at various stages of the disease and with different background medications.[3]
-
Intervention: Oral semaglutide at doses of 3 mg, 7 mg, and 14 mg once daily.[9][12]
-
Comparators: Placebo, empagliflozin, sitagliptin, and liraglutide.[9][10]
-
Primary Endpoint: Change in HbA1c from baseline.[12]
-
Key Secondary Endpoints: Change in body weight.[12]
Orforglipron: ATTAIN-1 Trial
-
Study Design: A Phase 3, randomized, placebo-controlled trial.[5]
-
Patient Population: 3,127 non-diabetic adults with obesity or overweight with obesity-related complications.[5]
-
Intervention: Once-daily oral orforglipron at doses of 6 mg, 12 mg, or 36 mg.[5]
-
Comparator: Placebo.[5]
-
Duration: 72 weeks.[5]
-
Primary Endpoint: Percent change in body weight from baseline.[5]
Danuglipron: Phase 2b Study (NCT04707313)
-
Study Design: A randomized, double-blind, placebo-controlled, dose-ranging study.[6][13]
-
Patient Population: Adults with obesity and without type 2 diabetes.[6][13]
-
Intervention: Twice-daily oral danuglipron, with doses escalated to 40-200 mg.[13]
-
Comparator: Placebo.[13]
-
Duration: 26 or 32 weeks.[13]
-
Primary Endpoint: Change in body weight from baseline.[6][13]
-
Note: The twice-daily formulation of danuglipron will not be advanced into Phase 3 studies due to high discontinuation rates. A once-daily formulation is under investigation.[6][14]
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and study designs, the following diagrams are provided in DOT language.
Summary and Future Outlook
This compound has demonstrated promising early-phase results, with significant dose-dependent weight loss over a short duration.[1][2] Its efficacy will need to be further confirmed in larger, longer-term Phase 2 and 3 trials to fully understand its potential in comparison to established and other emerging oral GLP-1R agonists.
Oral semaglutide is a well-established treatment with a robust body of evidence from the PIONEER program demonstrating significant efficacy in both glycemic control and weight management.[3] Orforglipron has also shown impressive weight loss in its Phase 3 trial, positioning it as a strong future competitor.[5] The development of a once-daily formulation of danuglipron will be crucial for its future prospects.[14]
The field of oral GLP-1R agonists is dynamic, with each molecule possessing a unique profile. The choice of agent will likely depend on a variety of factors including individual patient characteristics, efficacy, tolerability, and long-term safety data. Continued research and head-to-head comparative trials will be essential to delineate the specific advantages of each of these promising therapies.
References
- 1. Phase I study of the oral GLP-1 receptor agonist this compound: Safety, pharmacokinetics, and pharmacodynamics in healthy and overweight/obese adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Review of Oral Semaglutide Available Evidence: A New Era of Management of Diabetes with Peptide in a Pill Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. Oral GLP-1 Drug Orforglipron Promotes Substantial Weight Loss in Clinical Trial | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]
- 6. Pfizer Announces Topline Phase 2b Results of Oral GLP-1R Agonist, Danuglipron, in Adults with Obesity | Pfizer [pfizer.com]
- 7. Danuglipron for Obesity · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 8. biopharmaboardroom.com [biopharmaboardroom.com]
- 9. Clinical development of oral semaglutide for the treatment of type 2 diabetes mellitus: focusing on early phase clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajmc.com [ajmc.com]
- 11. Lilly's oral GLP-1, orforglipron, demonstrated superior glycemic control in two successful Phase 3 trials, reconfirming its potential as a foundational treatment in type 2 diabetes [prnewswire.com]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. Efficacy and safety of danuglipron (PF-06882961) in adults with obesity: A randomized, placebo-controlled, dose-ranging phase 2b study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pfizer Advances Development of Once-Daily Formulation of Oral GLP-1 Receptor Agonist Danuglipron | Pfizer [pfizer.com]
A Preclinical Head-to-Head Comparison of DA-302168S and Semaglutide for Researchers
A detailed examination of two prominent glucagon-like peptide-1 receptor (GLP-1R) agonists, the novel small molecule DA-302168S and the well-established peptide analogue semaglutide, reveals distinct preclinical profiles. While direct head-to-head studies are not yet publicly available, this guide synthesizes existing preclinical data to offer a comparative overview for researchers, scientists, and drug development professionals.
This guide presents a structured comparison of their in vitro potency, in vivo efficacy in animal models, and mechanisms of action, based on published preclinical findings. It is important to note that the following data is compiled from separate studies and not from direct comparative experiments.
In Vitro Profile: Receptor Activation and Potency
This compound is an orally active, small-molecule GLP-1R agonist.[1] Preclinical data highlights its potent activation of the GLP-1 receptor, with an EC50 value of 1.32 nM.[1] An interesting characteristic of this compound is its species selectivity; it demonstrates greater agonistic activity at the GLP-1R of monkeys and humans compared to that of rats, mice, and dogs.[1]
Semaglutide, a peptide-based GLP-1 analogue, also exhibits high affinity for the GLP-1 receptor. Its GLP-1R binding affinity has been reported to be 0.38 ± 0.06 nM.[2] Unlike the small molecule this compound, semaglutide's design includes modifications to the peptide backbone and the addition of a fatty acid moiety to enhance its binding to albumin, thereby extending its half-life.[2][3]
| Parameter | This compound | Semaglutide |
| Molecule Type | Small Molecule | Peptide Analogue |
| In Vitro Potency | EC50: 1.32 nM[1] | Binding Affinity (GLP-1R): 0.38 ± 0.06 nM[2] |
| Species Selectivity | Higher activity in monkeys and humans than in rodents and dogs.[1] | Active in rodents (mice, rats) and minipigs.[3][4] |
In Vivo Preclinical Efficacy: Glycemic Control, Appetite Suppression, and Weight Reduction
Preclinical studies for both compounds demonstrate efficacy in key areas relevant to the treatment of type 2 diabetes and obesity.
This compound has shown full efficacy in cAMP activation, glucose reduction, and appetite suppression in preclinical models.[5] These findings suggest its potential as a therapeutic agent for managing these conditions.[5]
Semaglutide has been extensively studied in preclinical rodent models. In diet-induced obese (DIO) mice, semaglutide dose-dependently reduced body weight and suppressed food intake.[4] A 3-week study in DIO mice showed a body weight reduction of up to 22% at the maximum tested dose.[4] Mechanistic studies indicate that semaglutide's effects on weight loss are mediated through GLP-1 receptors in the brain, influencing food intake and preference.[4][6][7][8] It has been shown to directly access the brainstem, septal nucleus, and hypothalamus.[6][8]
| In Vivo Effect | This compound | Semaglutide |
| Glucose Reduction | Demonstrated efficacy in glucose reduction.[5] | Lowers glucose levels in diabetic mice.[3] |
| Appetite Suppression | Demonstrated efficacy in appetite suppression.[5] | Reduces food intake in diet-induced obese rodents.[4][9] |
| Body Weight Reduction | Preclinical studies support its potential for weight management.[5] | Dose-dependently reduces body weight in diet-induced obese mice (up to 22% reduction).[4] |
Mechanism of Action: Signaling Pathways
Both this compound and semaglutide exert their effects through the activation of the GLP-1 receptor, a G-protein coupled receptor. This activation initiates a cascade of intracellular signaling events, primarily through the production of cyclic AMP (cAMP).
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. clinicasande.com.uy [clinicasande.com.uy]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Semaglutide lowers body weight in rodents via distributed neural pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Evaluation of this compound as an Efficacious Oral Small-Molecule Glucagon-Like Peptide-1 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Semaglutide lowers body weight in rodents via distributed neural pathways | Lund University [lunduniversity.lu.se]
- 8. Original Article [sciencehub.novonordisk.com]
- 9. academic.oup.com [academic.oup.com]
Oral GLP-1 Agonist DA-302168S Demonstrates Promising Weight Loss Effects in Early Human Studies
A new oral small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist, DA-302168S, has shown significant, dose-dependent weight loss in a Phase I clinical trial involving overweight and obese adults. This positions it as a potential future competitor to established GLP-1R agonists like semaglutide and liraglutide in the management of obesity.
This guide provides a comparative overview of the weight loss effects of this compound alongside the well-documented preclinical and clinical alternatives, semaglutide and liraglutide. The data is presented to aid researchers, scientists, and drug development professionals in evaluating the therapeutic potential of this novel compound.
Comparative Efficacy in Obesity Models
While direct head-to-head preclinical comparisons in the same obesity models are not yet publicly available for this compound, this section summarizes its early clinical efficacy alongside preclinical data from well-established animal models for semaglutide and liraglutide. Preclinical studies for this compound have indicated efficacy in appetite suppression, though specific quantitative weight loss data from these studies are not available.[1][2] Notably, this compound shows minimal activity on rodent GLP-1 receptors, suggesting that preclinical efficacy studies, if conducted, would likely have utilized non-rodent models.
| Drug | Model | Duration | Dosage | Mean Body Weight Loss (%) | Food Intake Reduction | Reference |
| This compound | Human (Overweight/Obese Adults) | 28 Days | 7.5-30 mg/day (oral) | -5.67% to -7.26% | Not Quantified | [3][4] |
| Placebo | Human (Overweight/Obese Adults) | 28 Days | N/A | -2.90% | N/A | [3][4] |
| Semaglutide | Diet-Induced Obese Mice | 21 Days | 100 nmol/kg (subcutaneous) | ~22% | Yes | |
| Liraglutide | Diet-Induced Obese Mice | 14 Days | Not Specified | Significant Reduction | Yes | [5] |
| Liraglutide | Obese Non-human Primates | 42 Days | Not Specified | -12.4% (vs. placebo) | Not Specified | [6] |
Note: Data for this compound is from a Phase I human clinical trial, while data for semaglutide and liraglutide are from preclinical animal studies. This difference in study populations and designs should be considered when interpreting the results.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for inducing and evaluating obesity in animal models, similar to those used for testing GLP-1R agonists.
Diet-Induced Obesity (DIO) Rodent Model
Objective: To induce an obese phenotype in rodents that mimics human obesity driven by a high-fat diet.
Animal Model: Male C57BL/6J mice, 6-8 weeks of age.
Housing: Animals are single-housed in a temperature-controlled environment with a 12-hour light/dark cycle.
Diet:
-
Induction Phase: Mice are fed a high-fat diet (HFD), typically providing 45-60% of calories from fat, for a period of 8-12 weeks to induce obesity. A control group is maintained on a standard chow diet (approximately 10% of calories from fat).
-
Treatment Phase: Following the induction of obesity, animals are randomized into treatment groups.
Drug Administration:
-
Drugs (e.g., GLP-1R agonists) or vehicle are administered daily or as per the specific drug's pharmacokinetic profile. Administration is typically via subcutaneous injection or oral gavage.
Parameters Monitored:
-
Body Weight: Measured daily or weekly.
-
Food and Water Intake: Measured daily.
-
Body Composition: Fat mass and lean mass are assessed at baseline and at the end of the study using techniques like DEXA (Dual-energy X-ray absorptiometry) or NMR (Nuclear Magnetic Resonance).
-
Metabolic Parameters: Fasting blood glucose, insulin levels, and lipid profiles are measured at baseline and at the end of the study. Oral glucose tolerance tests (OGTT) or insulin tolerance tests (ITT) may also be performed.
Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines for animal welfare.
Visualizing the Mechanisms
To understand the underlying biological processes, diagrams of the signaling pathways and experimental workflows are provided below.
Caption: GLP-1 Receptor Signaling Pathway.
Caption: Workflow for Preclinical Evaluation.
References
- 1. Discovery and Evaluation of this compound as an Efficacious Oral Small-Molecule Glucagon-Like Peptide-1 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Evaluation of this compound as an Efficacious Oral Small-Molecule Glucagon-Like Peptide-1 Receptor Agonist. | Semantic Scholar [semanticscholar.org]
- 3. Phase I study of the oral GLP-1 receptor agonist this compound: Safety, pharmacokinetics, and pharmacodynamics in healthy and overweight/obese adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Liraglutide: the therapeutic promise from animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AT-7687, a novel GIPR peptide antagonist, combined with a GLP-1 agonist, leads to enhanced weight loss and metabolic improvements in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Selectivity Landscape: A Comparative Analysis of DA-302168S Off-Target Profiles
For researchers, scientists, and drug development professionals, ensuring the on-target specificity of a therapeutic candidate is paramount. This guide provides a comparative overview of the off-target screening and selectivity profile of DA-302168S, a novel oral small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist, in the context of other developmental oral GLP-1R agonists and a representative dataset from a comprehensive safety pharmacology screen.
This compound has emerged as a promising candidate for the treatment of type 2 diabetes and obesity. Preclinical safety assessments have indicated minimal risks, with no significant off-target toxicity observed.[1][2] A key indicator of its cardiac safety profile is a hERG IC50 value greater than 30 μM, suggesting a low potential for QT prolongation.[1][2] While detailed, publicly available data from a broad off-target screening panel for this compound is limited, its high selectivity is a cornerstone of its developmental promise.
This guide aims to provide a framework for understanding the selectivity of this compound by comparing its known properties with those of another oral GLP-1R agonist, Orforglipron, and by presenting a representative off-target screening panel to illustrate a comprehensive selectivity assessment.
Comparative Selectivity Profile
To contextualize the selectivity of this compound, it is useful to compare its known on-target potency and key safety indicators with those of other oral GLP-1R agonists in development.
| Compound | Primary Target | On-Target Potency (Ki/EC50) | Key Selectivity/Safety Data |
| This compound | GLP-1R Agonist | Data not publicly available | hERG IC50 > 30 μM; "No significant off-target toxicity"[1][2] |
| Orforglipron | GLP-1R Agonist | Ki: ~1-3.22 nM (GLP-1R binding); EC50: ~600 nM (cAMP stimulation)[3] | High selectivity for GLP-1R over GIPR and GCGR[3] |
Illustrative Off-Target Screening: A Representative Example
Due to the limited public availability of comprehensive off-target screening data for this compound and its direct competitors, the following table presents data from a standardized safety pharmacology panel (such as the Eurofins SafetyScreen44) for a representative, well-characterized compound. This serves to illustrate the breadth of a typical off-target screen and the nature of the data generated. Note: This data does not represent this compound.
| Target Class | Representative Target | Assay Type | Test Concentration | % Inhibition/Activity |
| GPCRs | Adrenergic α1A | Radioligand Binding | 10 µM | < 20% |
| Dopamine D2 | Radioligand Binding | 10 µM | < 15% | |
| Serotonin 5-HT2A | Radioligand Binding | 10 µM | < 25% | |
| Muscarinic M1 | Radioligand Binding | 10 µM | < 10% | |
| Ion Channels | hERG (KCNH2) | Electrophysiology | 10 µM | < 5% |
| Nav1.5 | Electrophysiology | 10 µM | < 10% | |
| Cav1.2 | Electrophysiology | 10 µM | < 15% | |
| Kinases | ABL1 | Activity Assay | 1 µM | < 5% |
| EGFR | Activity Assay | 1 µM | < 10% | |
| SRC | Activity Assay | 1 µM | < 15% | |
| Enzymes | COX-1 | Activity Assay | 10 µM | < 20% |
| PDE3A | Activity Assay | 10 µM | < 25% |
Visualizing the Path to Selectivity
To better understand the processes involved in evaluating the selectivity of a compound like this compound, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow for off-target screening and the canonical GLP-1 receptor signaling pathway.
Experimental Protocols
A comprehensive assessment of off-target effects involves a battery of standardized assays. Below are detailed methodologies for key experiments typically employed in selectivity profiling.
Radioligand Binding Assay for GPCRs and Ion Channels
This assay is a cornerstone for determining the affinity of a test compound for a wide range of receptors and ion channels by measuring its ability to displace a specific, radioactively labeled ligand.
Objective: To determine the percentage of inhibition of radioligand binding to a panel of receptors and ion channels at a single high concentration of the test compound (e.g., 10 µM).
Materials:
-
Test compound (e.g., this compound)
-
Cell membranes or recombinant cells expressing the target receptor/ion channel
-
Specific radioligand for each target (e.g., [³H]-prazosin for α1A-adrenergic receptor)
-
Assay buffer
-
96-well filter plates
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and dilute it in the assay buffer to the final test concentration.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, the specific radioligand at a concentration close to its dissociation constant (Kd), and the test compound or vehicle control.
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a filter plate to separate the bound radioligand from the unbound radioligand. The cell membranes with the bound radioligand are trapped on the filter.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Add scintillation fluid to each well of the filter plate and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of specific binding caused by the test compound compared to the vehicle control. Specific binding is defined as the difference between total binding (in the absence of a competitor) and non-specific binding (in the presence of a high concentration of an unlabeled ligand).
In Vitro Kinase Activity Assay
Kinase activity assays are employed to assess the inhibitory potential of a compound against a broad panel of protein kinases, which are common off-targets for many small molecules.
Objective: To determine the percentage of inhibition of kinase activity for a panel of kinases at a single concentration of the test compound (e.g., 1 µM).
Materials:
-
Test compound (e.g., this compound)
-
Panel of purified recombinant kinases
-
Specific peptide or protein substrate for each kinase
-
ATP (adenosine triphosphate), often radiolabeled (e.g., [γ-³³P]ATP)
-
Kinase reaction buffer
-
96- or 384-well plates
-
Phosphocellulose filter plates or other detection system (e.g., luminescence-based ADP detection)
-
Scintillation counter or luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the appropriate solvent and then in the kinase reaction buffer.
-
Reaction Setup: In a multi-well plate, add the kinase, the test compound or vehicle control, and the specific substrate.
-
Initiation of Reaction: Start the kinase reaction by adding ATP (including the radiolabeled tracer).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
Termination of Reaction: Stop the reaction, for example, by adding a stop solution or by spotting the reaction mixture onto a phosphocellulose filter membrane.
-
Detection of Phosphorylation:
-
Radiometric Assay: If using [γ-³³P]ATP, wash the filter plates to remove unincorporated ATP and measure the radioactivity of the phosphorylated substrate using a scintillation counter.
-
Non-Radiometric Assay: If using a technology like ADP-Glo™, add reagents that convert the ADP produced by the kinase reaction into a luminescent signal, which is then measured by a luminometer.
-
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each kinase at the tested compound concentration relative to the vehicle control.
Conclusion
The available data for this compound indicates a favorable selectivity profile, characterized by a lack of significant off-target toxicity and a high hERG IC50 value. While a comprehensive, publicly available off-target screening panel for this compound and its direct competitors is not yet available, the experimental protocols and representative data presented in this guide provide a robust framework for understanding and evaluating the selectivity of novel therapeutic candidates. As this compound progresses through clinical development, the full extent of its selectivity will be further elucidated, providing a clearer picture of its safety and therapeutic potential in the management of type 2 diabetes and obesity.
References
A Comparative Analysis of the Metabolic Benefits of DA-302168S and Liraglutide
An objective guide for researchers and drug development professionals on the metabolic effects of the novel oral GLP-1 receptor agonist DA-302168S versus the established injectable liraglutide.
This guide provides a comprehensive comparison of the metabolic benefits of this compound, a novel, orally administered small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist, and liraglutide, an established injectable GLP-1R agonist. The information is compiled from preclinical and clinical trial data to assist researchers, scientists, and drug development professionals in evaluating their therapeutic potential.
Mechanism of Action: Shared Pathway, Different Modalities
Both this compound and liraglutide exert their metabolic effects by activating the GLP-1 receptor, a key regulator of glucose homeostasis and appetite.[1][2] Activation of the GLP-1 receptor leads to a cascade of downstream effects, including glucose-dependent insulin secretion, suppression of glucagon release, delayed gastric emptying, and promotion of satiety.[3][4][5]
Liraglutide is an acylated peptide analogue of human GLP-1, administered via subcutaneous injection.[2] Its structural modifications provide resistance to degradation by dipeptidyl peptidase-4 (DPP-4), prolonging its half-life and allowing for once-daily dosing.[3][4] In contrast, this compound is a small-molecule agonist, offering the convenience of oral administration.[1] Preclinical studies have demonstrated its efficacy in activating cAMP, reducing glucose levels, and suppressing appetite.[1]
Figure 1: Simplified Signaling Pathway of GLP-1 Receptor Agonists.
Clinical Efficacy: A Comparative Overview
Direct head-to-head clinical trials comparing this compound and liraglutide are not yet available. However, data from their respective clinical development programs provide valuable insights into their metabolic benefits.
Glycemic Control
This compound: In a Phase I study in overweight/obese adults, this compound demonstrated significant metabolic improvements, including reduced glucose fluctuations and lowered HbA1c.[6][7]
Liraglutide: Extensive clinical trials have established the efficacy of liraglutide in improving glycemic control in patients with type 2 diabetes.[8] It has been shown to significantly reduce HbA1c levels.[9]
Body Weight Reduction
This compound: A 28-day Phase Ic study in overweight/obese adults showed robust, dose-dependent mean weight loss ranging from -5.67% to -7.26%, which was significantly greater than placebo (-2.90%).[6][7]
Liraglutide: Clinical trials have consistently demonstrated the weight loss effects of liraglutide.[10] In the SCALE Obesity and Prediabetes trial, liraglutide 3.0 mg, as an adjunct to diet and exercise, was associated with significant weight reduction.[11] Another study showed that liraglutide consistently resulted in a 4 to 6 kg weight loss.[10]
Lipid Profile
This compound: The Phase I study of this compound reported optimized lipid profiles as part of its metabolic benefits.[6][7]
Liraglutide: Liraglutide has been shown to have beneficial effects on lipid profiles, including reductions in triglycerides.[9]
Quantitative Data Summary
| Parameter | This compound (Phase Ic)[6][7] | Liraglutide (Various Studies) |
| Study Population | Overweight/Obese Adults | Adults with Type 2 Diabetes or Obesity |
| Treatment Duration | 28 days | 20 weeks to 56 weeks |
| Mean Weight Loss | -5.67% to -7.26% (dose-dependent) | 4 to 6 kg[10]; ~6% in SCALE Diabetes trial[11] |
| HbA1c Reduction | Lowered HbA1c | Significant reductions[9] |
| Lipid Profile | Optimized lipid profiles | Reduction in triglycerides and free fatty acids[9] |
| Administration | Oral, once-daily | Subcutaneous injection, once-daily |
Experimental Protocols
This compound: Phase I Clinical Trial
The safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound were evaluated in a three-part, randomized, double-blind, placebo-controlled, first-in-human Phase I study.[6][7]
-
Phase Ia (Single Ascending Dose): Healthy adults received single doses of this compound ranging from 2.5 mg to 50 mg.
-
Phase Ib (Multiple Ascending Dose): Healthy adults received multiple doses of this compound for 28 days.
-
Phase Ic (Multiple Ascending Dose): Overweight/obese adults received daily doses of 7.5 mg to 30 mg of this compound with weekly titration for 28 days.
The primary endpoints were safety and tolerability. Pharmacodynamic endpoints included changes in body weight, glucose, HbA1c, and lipid profiles.[6][7]
Figure 2: Experimental Workflow for this compound Phase Ic Study.
Liraglutide: Representative Clinical Trials (e.g., SCALE)
The SCALE (Satiety and Clinical Adiposity – Liraglutide Evidence) program consisted of several large-scale, randomized, double-blind, placebo-controlled trials to evaluate the efficacy and safety of liraglutide 3.0 mg for weight management.[11]
-
Participants: Adults with obesity (BMI ≥30 kg/m ²) or overweight (BMI ≥27 kg/m ²) with at least one weight-related comorbidity.
-
Intervention: Participants were randomized to receive once-daily subcutaneous injections of liraglutide 3.0 mg or placebo, in conjunction with a reduced-calorie diet and increased physical activity.
-
Duration: Typically 56 weeks.
-
Primary Endpoints: Mean percentage change in body weight, proportion of patients losing ≥5% and ≥10% of baseline body weight.
-
Secondary Endpoints: Changes in cardiometabolic risk factors, including glycemic parameters and lipid profiles.
Safety and Tolerability
This compound: The Phase I study showed that this compound was generally well tolerated. The most common adverse events were gastrointestinal, primarily nausea.[6][7]
Liraglutide: The most common adverse effects of liraglutide are also gastrointestinal in nature, including nausea and vomiting, which tend to be transient.[4][10]
Conclusion
This compound emerges as a promising oral GLP-1 receptor agonist with demonstrated metabolic benefits in early clinical development, including significant weight loss and improvements in glycemic and lipid parameters.[6][7] Liraglutide is a well-established injectable GLP-1 receptor agonist with a robust body of evidence supporting its efficacy in improving glycemic control and promoting weight loss.[8][9]
The primary distinction between these two agents lies in their route of administration, with this compound offering the potential for improved patient convenience as an oral formulation. Further head-to-head comparative studies will be necessary to fully elucidate the relative efficacy and safety profiles of this compound and liraglutide. The ongoing Phase II clinical trials for this compound will provide more definitive data on its therapeutic potential in a larger patient population.[1]
References
- 1. Discovery and Evaluation of this compound as an Efficacious Oral Small-Molecule Glucagon-Like Peptide-1 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Liraglutide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Liraglutide - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Liraglutide? [synapse.patsnap.com]
- 6. Phase I study of the oral GLP-1 receptor agonist this compound: Safety, pharmacokinetics, and pharmacodynamics in healthy and overweight/obese adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Liraglutide - overview of the preclinical and clinical data and its role in the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Liraglutide for weight management: a critical review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
Oral GLP-1 Receptor Agonists: A Comparative Analysis of DA-302168S and Alternatives in Receptor Binding
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vitro receptor binding characteristics of DA-302168S, a novel oral small-molecule glucagon-like peptide-1 (GLP-1) receptor agonist, with other orally available agents in its class, namely orforglipron and danuglipron. The data presented is based on publicly available preclinical findings.
This compound is an orally active and selective agonist of the GLP-1 receptor, demonstrating potent activation in primate and human receptor systems.[1] Its mechanism of action, like other GLP-1 receptor agonists, involves the activation of the GLP-1 receptor, which in turn stimulates insulin secretion, reduces glucagon release, and promotes a feeling of satiety, making it a promising therapeutic candidate for type 2 diabetes and obesity.[1][2] Safety assessments have indicated minimal risks of off-target toxicity.[2]
Comparative Receptor Binding and Potency
The following table summarizes the available quantitative data on the binding affinity and functional potency of this compound, orforglipron, and danuglipron at the human GLP-1 receptor. It is important to note that different parameters (EC50 and Ki) are reported, which, while both indicative of high affinity, are not directly comparable. EC50 represents the concentration of a drug that gives half-maximal response, whereas Ki is the inhibition constant, representing the affinity of a ligand for a receptor in a competition binding assay.
| Compound | Target Receptor | Parameter | Value (nM) | Cell Line |
| This compound | Human GLP-1R | EC50 | 1.32 | Not Specified |
| Orforglipron | Human GLP-1R | Ki | ~1 | HEK293 |
| Danuglipron | Human GLP-1R | Ki | 51 - 360 | CHO / HEK293 |
Receptor Selectivity
While specific quantitative data on the selectivity of this compound against related receptors such as the Gastric Inhibitory Polypeptide Receptor (GIPR) and the Glucagon Receptor (GCGR) is not widely published, preclinical studies have described it as a selective GLP-1R agonist with no significant off-target toxicity.[2] Orforglipron is also reported to be a highly selective GLP-1R agonist. Danuglipron's development was discontinued due to instances of potential drug-induced liver injury, although the overall frequency of liver enzyme elevations was in line with other approved agents in this class.[3]
Experimental Protocols
The validation of the mechanism of action for these compounds relies on robust in vitro assays. A key experiment is the radioligand competition binding assay, which quantifies the affinity of a test compound for its target receptor.
Protocol: Radioligand Competition Binding Assay for GLP-1 Receptor
Objective: To determine the binding affinity (Ki) of a test compound for the human GLP-1 receptor.
Materials:
-
Cell Membranes: Membranes prepared from Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human GLP-1 receptor.
-
Radioligand: A radiolabeled ligand that binds to the GLP-1 receptor with high affinity and specificity (e.g., [125I]GLP-1 or a tritiated small-molecule antagonist).
-
Test Compound: The compound to be evaluated (e.g., this compound, orforglipron, danuglipron).
-
Assay Buffer: A buffer solution optimized for the binding assay (e.g., Hanks' Balanced Salt Solution with HEPES and BSA).
-
Filtration System: A multi-well filter plate and vacuum manifold to separate bound from unbound radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound ligand.
Procedure:
-
Membrane Preparation: Cell membranes expressing the GLP-1 receptor are thawed and diluted in assay buffer to a predetermined concentration.
-
Reaction Setup: In a multi-well plate, the cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound. Control wells containing only membranes and radioligand (total binding) and wells with an excess of a known high-affinity unlabeled ligand (non-specific binding) are also included.
-
Incubation: The plate is incubated at room temperature for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Unbound Ligand: The contents of the wells are rapidly filtered through the filter plate using a vacuum manifold. The filter membrane traps the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: The filter plate is dried, and a scintillation cocktail is added to each well. The radioactivity retained on the filters is then measured using a scintillation counter.
-
Data Analysis: The amount of specifically bound radioligand is calculated by subtracting the non-specific binding from the total binding. The data is then plotted as the percentage of specific binding versus the log concentration of the test compound. A non-linear regression analysis is used to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizations
To further illustrate the concepts discussed, the following diagrams depict the GLP-1 receptor signaling pathway and a generalized workflow for a radioligand competition binding assay.
References
Preclinical Profile of DA-302168S: A Comparative Analysis of a Novel Oral GLP-1 Receptor Agonist
An in-depth assessment of the long-term safety and efficacy of DA-302168S in preclinical models reveals a promising new oral therapeutic candidate for type 2 diabetes and obesity. This guide provides a comparative analysis of this compound against other key oral glucagon-like peptide-1 receptor (GLP-1R) agonists, supported by available experimental data.
This compound is a novel, orally administered small molecule GLP-1 receptor agonist that has demonstrated high potency and efficacy in preclinical studies.[1] The compound has successfully completed Phase I clinical trials and is currently advancing through Phase II clinical trials.[1] Preclinical data indicate that this compound is effective in activating cAMP, reducing glucose levels, and suppressing appetite, with a favorable safety profile characterized by minimal off-target toxicity.[1][2]
Comparative Efficacy of Oral GLP-1R Agonists
This section provides a comparative summary of the preclinical efficacy of this compound and its key competitors, oral semaglutide and danuglipron. While detailed long-term comparative preclinical data in a standardized tabular format is limited in publicly available literature, the following tables summarize the key efficacy findings from various studies.
Table 1: In Vitro Potency of Oral GLP-1R Agonists
| Compound | Target | Assay | Potency (EC50) | Source |
| This compound | GLP-1R | cAMP Activation | High (Specific value not publicly disclosed) | [1] |
| Danuglipron | GLP-1R | cAMP Pathway | 13 nM | [3] |
| Danuglipron | GLP-1R | β-Arrestin Recruitment | 490 nM | [3] |
Table 2: In Vivo Efficacy of Oral GLP-1R Agonists in Preclinical Models
| Compound | Animal Model | Key Efficacy Endpoints | Results | Source |
| This compound | Not specified | Glucose reduction, Appetite suppression | Full efficacy observed | [1] |
| Danuglipron | Humanized GLP-1R Mice | Glucose Tolerance | Improved glucose tolerance, reduced blood glucose AUC | [3][4] |
| Oral Semaglutide | Mice, Rats, Minipigs | Body weight gain, Food consumption | Reduced body weight gain and food consumption | [5] |
Long-Term Preclinical Safety Profile
The long-term safety of GLP-1R agonists is a critical aspect of their development. Preclinical toxicology studies in various animal models are essential to identify potential risks.
Table 3: Preclinical Safety Findings for Oral GLP-1R Agonists
| Compound | Animal Models | Key Safety Findings | Source |
| This compound | Not specified | Minimal risks with hERG IC50 > 30 μM and no significant off-target toxicity. | [1] |
| Oral Semaglutide | Mice, Rats, Monkeys | Thyroid C-cell adenomas and carcinomas in rodents at clinically relevant exposures. No new safety signals in repeat-dose toxicity studies up to 52 weeks in monkeys. | [5][6] |
| Danuglipron | Not specified | Favorable safety and pharmacokinetic profiles in early clinical studies. | [7] |
Experimental Protocols
Detailed experimental protocols for the long-term preclinical studies of this compound are not yet publicly available. However, standard methodologies for assessing the safety and efficacy of GLP-1R agonists in preclinical models are well-established.
General Protocol for Long-Term Toxicity Studies:
Chronic repeat-dose toxicity studies are conducted to support long-term dosing in clinical trials.[8] These studies typically involve administering the test compound to rodent (e.g., rats) and non-rodent (e.g., monkeys) species for extended periods (e.g., 26 to 52 weeks).[5][8] Key assessments include:
-
Clinical Observations: Daily monitoring for any signs of toxicity.
-
Body Weight and Food Consumption: Measured weekly.
-
Ophthalmology: Examinations performed at baseline and termination.
-
Electrocardiography (ECG): Conducted at baseline and various intervals throughout the study.
-
Clinical Pathology: Hematology, clinical chemistry, and urinalysis performed at multiple time points.
-
Toxicokinetics: To determine the systemic exposure to the drug.
-
Anatomic Pathology: Gross necropsy and histopathological examination of a comprehensive list of tissues.
General Protocol for Efficacy Studies in Models of Type 2 Diabetes and Obesity:
Animal models that mimic human type 2 diabetes and obesity are utilized to evaluate the efficacy of new therapeutic agents. Common models include:
-
Diet-Induced Obese (DIO) rodents: Animals are fed a high-fat diet to induce obesity and insulin resistance.
-
Genetically modified models: Such as db/db mice or Zucker diabetic fatty (ZDF) rats, which spontaneously develop diabetes and obesity.
Key efficacy parameters measured in these models include:
-
Blood glucose levels: Fasting and postprandial glucose are monitored regularly.
-
Glycated hemoglobin (HbA1c): A measure of long-term glycemic control.
-
Body weight: Monitored throughout the study.
-
Food and water intake: Measured to assess effects on appetite.
-
Oral glucose tolerance test (OGTT): To evaluate glucose disposal.
-
Insulin levels: To assess beta-cell function.
Signaling Pathways and Experimental Workflows
GLP-1 Receptor Signaling Pathway
The binding of a GLP-1R agonist, such as this compound, to the GLP-1 receptor on pancreatic beta-cells initiates a signaling cascade that ultimately leads to enhanced glucose-dependent insulin secretion. The primary pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac2).
Caption: GLP-1 Receptor Signaling Cascade.
Preclinical Drug Development Workflow
The preclinical development of a novel oral GLP-1R agonist like this compound follows a structured workflow, from initial discovery to the initiation of clinical trials. This process involves a series of in vitro and in vivo studies to assess the compound's pharmacology, pharmacokinetics, and safety.
Caption: Preclinical Development Workflow.
References
- 1. Discovery and Evaluation of this compound as an Efficacious Oral Small-Molecule Glucagon-Like Peptide-1 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Evaluation of this compound as an Efficacious Oral Small-Molecule Glucagon-Like Peptide-1 Receptor Agonist. | Semantic Scholar [semanticscholar.org]
- 3. uaclinical.com [uaclinical.com]
- 4. GLP1R Humanized Knockin model | Publication | genOway [genoway.com]
- 5. tga.gov.au [tga.gov.au]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. A phase 1 study to evaluate the safety, tolerability, pharmacokinetics and pharmacodynamics of danuglipron (PF‐06882961), an oral small‐molecule glucagon‐like peptide‐1 receptor agonist, in Japanese adults with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring Greater Flexibility for Chronic Toxicity Study Designs to Support Human Safety Assessment While Balancing 3Rs Considerations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics of Oral GLP-1 Receptor Agonists: DA-302168S and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic profiles of DA-302168S, a novel oral small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist, and other selected oral GLP-1R agonists. The information is intended to assist researchers and drug development professionals in understanding the cross-species pharmacokinetic landscape of this therapeutic class.
This compound is an orally bioavailable small-molecule GLP-1R agonist that has shown promise in early clinical development for the treatment of type 2 diabetes and obesity.[1][2] Its favorable pharmacokinetic profile is a key attribute supporting its potential for once-daily oral administration.[1][3] This guide will present the available pharmacokinetic data for this compound in humans and compare it with preclinical and clinical data from other oral GLP-1R agonists, including the small molecules danuglipron and orforglipron, and the peptide-based oral semaglutide.
Comparative Pharmacokinetic Data
The following tables summarize the available pharmacokinetic parameters for this compound and its comparators across different species. It is important to note that direct cross-study comparisons should be made with caution due to potential differences in study design, analytical methods, and patient populations.
Table 1: Human Pharmacokinetic Parameters of Oral GLP-1 Receptor Agonists
| Parameter | This compound | Danuglipron (PF-06882961) | Orforglipron (LY3502970) | Oral Semaglutide |
| Dose Range | 2.5-50 mg (SAD), 7.5-30 mg (MAD)[2][4] | Multiple ascending doses | 9-45 mg | 5-10 mg |
| Tmax (hours) | Not explicitly stated | Not explicitly stated | 4-8 | Not explicitly stated |
| Half-life (t½) (hours) | Not explicitly stated | Not explicitly stated | 28.7-49.3 | Long half-life |
| Bioavailability (%) | Not explicitly stated | Not explicitly stated | Not explicitly stated | ~0.8%[5] |
| Key Observations | Dose-proportional pharmacokinetics in SAD and MAD studies.[2][4] | Exposures increased in an approximately dose-proportional manner. | Pharmacokinetics were approximately dose-proportional. | Within-subject variability in bioavailability is high, but reduced at steady state.[5] |
SAD: Single Ascending Dose; MAD: Multiple Ascending Dose
Table 2: Preclinical Pharmacokinetic Parameters of Oral GLP-1 Receptor Agonists
| Parameter | This compound | Danuglipron (PF-06882961) | Orforglipron (LY3502970) | Oral Semaglutide |
| Species | Monkey, Rat, Mouse, Dog | Rat, Monkey | Diet-Induced Obese (DIO) Mice | Pig, Monkey |
| Route | Oral | IV, Oral | Oral | Oral |
| Plasma Clearance | Not Available | Rat: 57.3 mL/min/kg (IV), Monkey: 13.8 mL/min/kg (IV) | Not Available | Not Available |
| Half-life (t½) (hours) | Not Available | Rat: 1.1 (IV), Monkey: 1.9 (IV) | Not Available | Monkey: 7-54 hours (SC administration) |
| Oral Bioavailability (%) | Favorable for once-daily dosing[1][3] | Low to moderate | Not Available | Pig: 20.5% ± 15.3% (with BioJet™ delivery), Monkey: 86% (SC administration) |
| Key Observations | Mainly activates monkey and human GLP-1R, with little effect on rat, mouse, and dog GLP-1R. | Does not activate rodent GLP-1R. | Full efficacy in reducing hyperglycemia in experimental animals. | Requires an absorption enhancer for oral delivery. |
IV: Intravenous; SC: Subcutaneous
Experimental Protocols
The pharmacokinetic parameters presented in this guide were determined through a series of preclinical and clinical studies. While specific, detailed protocols for each study are not publicly available, the general methodologies are summarized below.
Preclinical Pharmacokinetic Studies
-
Animal Models: Studies are typically conducted in various animal species, including mice, rats, dogs, and non-human primates (e.g., cynomolgus monkeys), to assess interspecies differences in pharmacokinetics.[6][7]
-
Dosing: The test compound is administered via the intended clinical route (oral) and often intravenously (IV) to determine absolute bioavailability.[8]
-
Sample Collection: Blood samples are collected at predetermined time points after drug administration. Plasma is then separated for analysis.
-
Bioanalysis: The concentration of the drug in plasma is quantified using validated bioanalytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method commonly used for the quantification of small-molecule drugs and peptides in biological matrices.[9][10][11][12][13] Sample preparation techniques such as protein precipitation or solid-phase extraction (SPE) are employed to remove interfering substances from the plasma before analysis.[13]
-
Pharmacokinetic Analysis: Non-compartmental analysis is typically used to calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), clearance (CL), and half-life (t½).
Human Pharmacokinetic Studies (Phase I)
-
Study Design: The initial evaluation of a new drug in humans is typically conducted in Phase I clinical trials. These studies often involve a single ascending dose (SAD) component, where single doses are escalated in different cohorts of healthy volunteers, and a multiple ascending dose (MAD) component, where subjects receive multiple doses of the drug to assess its accumulation and steady-state pharmacokinetics.[2][4]
-
Participants: Phase I studies are usually conducted in a small number of healthy volunteers or, in some cases, in the target patient population.
-
Data Collection: Serial blood samples are collected over a specified period after drug administration to characterize the plasma concentration-time profile. Safety and tolerability are also closely monitored.
-
Bioanalysis and PK Analysis: Similar to preclinical studies, validated bioanalytical methods (typically LC-MS/MS) are used to measure drug concentrations in plasma, and pharmacokinetic parameters are calculated.
Mechanism of Action: GLP-1 Receptor Signaling
This compound and the other compounds discussed are agonists of the Glucagon-Like Peptide-1 Receptor (GLP-1R), a G-protein coupled receptor. Activation of GLP-1R in pancreatic β-cells leads to a cascade of intracellular events that potentiate glucose-dependent insulin secretion. The simplified signaling pathway is illustrated below.
Caption: Simplified GLP-1R signaling pathway activated by this compound.
Summary and Future Directions
This compound demonstrates a promising pharmacokinetic profile in early human studies, supporting its development as a once-daily oral therapy. While detailed preclinical pharmacokinetic data for this compound is not yet publicly available, a comparison with other oral GLP-1R agonists highlights the diversity within this class, from small molecules to peptides, each with unique absorption and disposition characteristics. Further publication of preclinical and more detailed clinical pharmacokinetic data for this compound will be crucial for a more comprehensive cross-species comparison and for predicting its clinical efficacy and safety profile.
References
- 1. Discovery and Evaluation of this compound as an Efficacious Oral Small-Molecule Glucagon-Like Peptide-1 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I study of the oral GLP-1 receptor agonist this compound: Safety, pharmacokinetics, and pharmacodynamics in healthy and overweight/obese adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ajpp.in [ajpp.in]
- 7. researchgate.net [researchgate.net]
- 8. Dose-independent pharmacokinetics of a candidate for diabetic neuropathy, SR-4668, after intravenous and oral administration to rats: Intestinal first-pass effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring GLP-1 Receptor Agonists (GLP-1 RAs): R&D Advances and Tackling Bioanalytical Challenges - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. lcms.cz [lcms.cz]
- 12. lcms.labrulez.com [lcms.labrulez.com]
- 13. lcms.cz [lcms.cz]
Evaluating the Cardiovascular Safety Profile of DA-302168S: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the cardiovascular safety profile of DA-302168S, a novel oral small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist. The information is presented in comparison with other established GLP-1R agonists, supported by available preclinical and clinical data. Detailed experimental protocols for key cardiovascular safety assays are also included to provide a framework for assessment.
Executive Summary
This compound, currently in Phase II clinical trials, has demonstrated a promising preclinical cardiovascular safety profile.[1] Key non-clinical indicators, such as a high hERG IC50 value, suggest a low risk for QT prolongation, a critical factor in cardiac safety assessment. As a member of the GLP-1R agonist class, its cardiovascular effects are anticipated to align with the known benefits of this therapeutic category, which include a reduction in major adverse cardiovascular events (MACE).[2][3][4] This guide will delve into the available data for this compound and provide a comparative analysis with other prominent oral GLP-1R agonists.
Preclinical Cardiovascular Safety of this compound
Preclinical evaluation of cardiovascular safety is a cornerstone of drug development, designed to identify potential liabilities before human trials. For this compound, the following preclinical data is available:
Table 1: Preclinical In Vitro Cardiovascular Safety Data for this compound
| Assay | Endpoint | Result for this compound | Implication |
| hERG Assay | IC50 | > 30 μM | Low potential for QT interval prolongation and Torsades de Pointes (TdP) arrhythmia. |
Source: Discovery and Evaluation of this compound as an Efficacious Oral Small-Molecule Glucagon-Like Peptide-1 Receptor Agonist
While specific in vivo telemetry data for this compound is not publicly available, the standard for preclinical assessment includes continuous monitoring of blood pressure, heart rate, and electrocardiogram (ECG) parameters in conscious, freely moving animals. These studies are crucial for detecting potential hemodynamic or electrophysiological abnormalities.
Comparison with Alternative Oral GLP-1 Receptor Agonists
The cardiovascular safety and benefits of other oral GLP-1R agonists, such as semaglutide and liraglutide, have been extensively studied in large cardiovascular outcome trials (CVOTs). These trials provide a benchmark for evaluating new compounds like this compound.
Table 2: Comparison of Cardiovascular Outcomes of Oral GLP-1 Receptor Agonists in Major Clinical Trials
| Drug | Trial | Primary Endpoint (MACE¹) | Hazard Ratio (HR) vs. Placebo (95% CI) | Key Findings |
| Oral Semaglutide | PIONEER 6 | 3-point MACE | 0.79 (0.57-1.11) | Non-inferior to placebo for cardiovascular safety.[5] |
| Oral Semaglutide | SOUL | 3-point MACE | 0.86 (0.77-0.96) | Significant reduction in the risk of major cardiovascular events.[6] |
| Liraglutide (Injectable) | LEADER | 3-point MACE | 0.87 (0.78-0.97) | Significant reduction in the risk of major cardiovascular events. |
| Dulaglutide (Injectable) | REWIND | 3-point MACE | 0.88 (0.79-0.99) | Significant reduction in the risk of major cardiovascular events. |
¹MACE (Major Adverse Cardiovascular Events) is typically a composite of cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke.
Table 3: Common Cardiovascular and Gastrointestinal Adverse Events of GLP-1 Receptor Agonists
| Adverse Event Class | Specific Events | General Profile for GLP-1 RAs |
| Cardiovascular | Increased Heart Rate | A known class effect, generally considered modest and not associated with increased cardiovascular risk. |
| Gastrointestinal | Nausea, Vomiting, Diarrhea | The most common adverse events, typically mild to moderate and transient.[7][8] |
Phase I clinical trial data for this compound indicates that it was generally well-tolerated, with gastrointestinal events, primarily nausea, being the most common adverse effects, which is consistent with the class profile of GLP-1R agonists.[1]
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of safety data. The following are standardized protocols for key preclinical cardiovascular safety assessments, based on ICH S7A and S7B guidelines.[9][10][11]
In Vitro hERG Potassium Channel Assay
Objective: To assess the potential of a test compound to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel, a primary cause of drug-induced QT prolongation.
Methodology:
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the hERG channel.
-
Technique: Whole-cell patch-clamp electrophysiology.
-
Voltage Protocol: A specific voltage clamp protocol is applied to elicit the hERG current. The FDA recommends a standardized protocol to ensure data consistency.[12]
-
Procedure:
-
Establish a stable baseline hERG current recording in a control solution.
-
Apply the test compound at multiple concentrations to the cells.
-
Record the steady-state hERG current inhibition at each concentration.
-
A positive control (e.g., dofetilide, a known hERG blocker) is used to validate assay sensitivity.[12]
-
-
Data Analysis: The concentration-response curve is plotted to determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the hERG current.
In Vivo Cardiovascular Telemetry Study in Rats
Objective: To evaluate the effects of a test compound on cardiovascular parameters in conscious, unrestrained animals.
Methodology:
-
Animal Model: Normotensive male and female rats are commonly used.
-
Surgical Implantation: A telemetry transmitter is surgically implanted to continuously monitor ECG, blood pressure, and heart rate.
-
Acclimatization: Animals are allowed a post-operative recovery period to ensure stable baseline cardiovascular parameters.
-
Study Design: A crossover or parallel-group design can be used. Animals are dosed with the test compound at multiple dose levels, as well as a vehicle control.
-
Data Acquisition: Data is continuously recorded before and after dosing for a specified period (e.g., 24 hours).
-
Parameters Measured:
-
Hemodynamics: Systolic, diastolic, and mean arterial pressure; heart rate.
-
Electrocardiogram (ECG): PR interval, QRS duration, QT interval (corrected for heart rate, e.g., QTcF).
-
-
Data Analysis: Changes in cardiovascular parameters from baseline are calculated and compared between treated and control groups. Statistical analysis is performed to determine the significance of any observed effects. The sensitivity of the rat telemetry assay is high, with a 90% probability that a cardiovascular effect observed in rats will also be seen in larger animal species.[13]
Visualizations
Signaling Pathways and Experimental Workflow
The cardiovascular benefits of GLP-1R agonists are mediated through a complex network of signaling pathways. The following diagrams illustrate these pathways and a typical preclinical cardiovascular safety assessment workflow.
Conclusion
This compound, a novel oral GLP-1R agonist, demonstrates a favorable preclinical cardiovascular safety profile, characterized by a low potential for hERG channel inhibition. While comprehensive in vivo cardiovascular data is not yet publicly available, its profile is expected to be consistent with the established safety and cardiovascular benefits of the GLP-1R agonist class. Continued evaluation in ongoing and future clinical trials will be crucial to fully delineate its cardiovascular risk-benefit profile in comparison to existing therapies. The experimental protocols and comparative data provided in this guide offer a robust framework for researchers and drug development professionals to assess the cardiovascular safety of this compound and other emerging cardiometabolic therapies.
References
- 1. Phase I study of the oral GLP-1 receptor agonist this compound: Safety, pharmacokinetics, and pharmacodynamics in healthy and overweight/obese adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An updated perspective and pooled analysis of cardiovascular outcome trials of GLP-1 receptor agonists and SGLT-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiovascular and renal outcomes of glucagon-like peptide 1 receptor agonists among patients with and without type 2 diabetes mellitus: A meta-analysis of randomized placebo-controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiovascular safety and benefits of GLP-1 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gertitashkomd.com [gertitashkomd.com]
- 6. Oral Semaglutide Reduces Cardiovascular Events by 14% at Four Years - American College of Cardiology [acc.org]
- 7. Adverse Events of Oral GLP-1 Receptor Agonist (Semaglutide Tablets): A Real-World Study Based on FAERS from 2019 to 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 10. Safety pharmacology - Core Battery of studies- ICH S7A/S7B [vivotecnia.com]
- 11. ICH S7B draft guideline on the non-clinical strategy for testing delayed cardiac repolarisation risk of drugs: a critical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. Why is the rat telemetry assay a useful tool | Vivonics [vivonics-preclinical.com]
The Dawn of a New Therapeutic Era? Investigating the Untapped Potential of DA-302168S Beyond Metabolic Disorders
For Immediate Release
A new wave of research is casting a spotlight on the therapeutic versatility of GLP-1 receptor agonists, a class of drugs traditionally used for type 2 diabetes and obesity. At the forefront of this exploration is DA-302168S, an orally administered small-molecule GLP-1 receptor agonist currently in Phase II clinical trials for metabolic conditions. While its efficacy in glycemic control and weight reduction is under active investigation, its potential in novel therapeutic areas, including cardiovascular disease, non-alcoholic steatohepatitis (NASH), and neurodegenerative disorders, warrants a closer look. This guide offers a comparative analysis of the potential of this compound, based on the established effects of the GLP-1 receptor agonist class, against current and emerging therapies in these promising new fields.
Cardiovascular Disease: A New Frontier for Cardioprotection
The well-established link between metabolic health and cardiovascular well-being has paved the way for investigating GLP-1 receptor agonists as cardioprotective agents. Preclinical studies and large cardiovascular outcome trials have demonstrated that this class of drugs can significantly reduce the risk of major adverse cardiovascular events (MACE). The proposed mechanisms extend beyond glucose and weight control, involving direct effects on the vasculature, heart, and inflammatory pathways.
While specific data for this compound in cardiovascular outcomes is not yet available, its action as a GLP-1 receptor agonist suggests a strong potential for similar benefits. A comparative look at existing and emerging therapies highlights the promising position of this drug class.
Comparative Analysis: this compound (Projected) vs. Standard of Care and Emerging Cardiovascular Therapies
| Therapeutic Approach | Mechanism of Action | Key Efficacy Data |
| This compound (Projected) | GLP-1 Receptor Agonist | Hypothetical based on class effect: Reduction in MACE, improved endothelial function, reduction in inflammatory markers. |
| Statins (e.g., Atorvastatin) | HMG-CoA reductase inhibitor | Significant reduction in LDL cholesterol and cardiovascular events. |
| PCSK9 Inhibitors (e.g., Evolocumab) | Monoclonal antibody that inhibits PCSK9 | Potent LDL cholesterol reduction; reduces risk of MI, stroke, and coronary revascularization. |
| SGLT2 Inhibitors (e.g., Empagliflozin) | Inhibits sodium-glucose cotransporter 2 | Reduces risk of cardiovascular death and hospitalization for heart failure. |
Experimental Protocol: Evaluation of Cardioprotective Effects in a Preclinical Model
A common preclinical model to assess the cardiovascular effects of a GLP-1 receptor agonist involves the use of apolipoprotein E-deficient (ApoE-/-) mice, which are prone to developing atherosclerosis.
-
Animal Model: Male ApoE-/- mice are fed a high-fat diet to induce atherosclerotic plaque formation.
-
Treatment: Mice are treated with this compound or a vehicle control orally for a specified period (e.g., 12 weeks).
-
Endpoint Analysis:
-
Atherosclerotic Plaque Assessment: Aortic roots are sectioned and stained (e.g., with Oil Red O) to quantify plaque area.
-
Lipid Profile: Serum levels of total cholesterol, LDL, HDL, and triglycerides are measured.
-
Inflammatory Markers: Expression of inflammatory cytokines (e.g., TNF-α, IL-6) in aortic tissue is assessed by qPCR or ELISA.
-
Endothelial Function: Vasodilator response to acetylcholine is measured in isolated aortic rings.
-
Safety Operating Guide
Personal protective equipment for handling DA-302168S
Essential Safety and Handling Guide for DA-302168S
For Research Use Only. Not for medical applications. [1]
This guide provides essential safety and logistical information for handling this compound, a novel, orally active small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist.[1][2][3][4][5] Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and proper management of this compound. This compound is currently undergoing phase II clinical trials for the management of type 2 diabetes and obesity.[2]
Chemical and Physical Properties
A clear understanding of the compound's properties is fundamental for safe handling.
| Property | Value |
| CAS Number | 2969158-02-7[1] |
| Molecular Formula | C33H24ClF2N3O5[1] |
| Molecular Weight | 616.01 g/mol [1] |
| Target | Glucagon-like peptide-1 receptor (GLP-1R)[1][2] |
| Physical Form | Solid (assumed based on tablet formulation in clinical trials) |
| Solubility | Soluble in water[6] |
Personal Protective Equipment (PPE)
Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following PPE recommendations are based on general best practices for handling potent pharmaceutical compounds and information from SDSs for related substances like Glucagon.[6][7]
Engineering Controls:
-
It is recommended to handle this compound in a well-ventilated area.[7] The use of a fume hood, ventilated enclosure, or local exhaust ventilation is advised to minimize inhalation exposure.[6][7]
Personal Protective Equipment:
-
Eye and Face Protection: Wear safety glasses with side shields or chemical safety goggles to protect against splashes and dust.[6][7]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are mandatory.[6][7] Given the lack of specific data for this compound, nitrile gloves are a suitable initial choice. Ensure to change gloves frequently and immediately if they become contaminated.
-
Lab Coat: A standard laboratory coat should be worn to protect street clothing and prevent skin contact.
-
-
Respiratory Protection:
-
If handling the compound as a powder outside of a ventilated enclosure where dust may be generated, a NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) should be used.[7]
-
Operational and Disposal Plans
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Handling:
-
Avoid creating dust when handling the solid form.
-
Prevent contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
Disposal:
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to be released into the environment.
Emergency Procedures: Chemical Spill Workflow
In the event of a spill, follow the established protocol to ensure safety and minimize contamination.
Caption: Workflow for responding to a chemical spill of this compound.
First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air.[6] If breathing is difficult, seek medical attention.
-
Skin Contact: In case of contact, immediately wash the skin with plenty of soap and water.[6] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[6] Seek medical attention.
-
Ingestion: If swallowed, do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Discovery and Evaluation of this compound as an Efficacious Oral Small-Molecule Glucagon-Like Peptide-1 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 6. ehs.lilly.com [ehs.lilly.com]
- 7. lkstevens-wa.safeschoolssds.com [lkstevens-wa.safeschoolssds.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
